Technical Documentation Center

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
  • CAS: 1023594-50-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

Abstract This technical guide provides a comprehensive framework for the unambiguous structural elucidation of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. As a substituted aminopyridine derivative, this compound and its isomers are pivotal intermediates in the synthesis of targeted therapeutics.[1][2][3] Given the critical importance of isomeric purity for pharmacological activity and safety, a robust and integrated analytical strategy is paramount. This document outlines a multi-technique approach, leveraging High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By detailing the underlying scientific principles and providing predictive data, this guide serves as a practical manual for researchers to confirm the precise connectivity and constitution of the target molecule, and confidently distinguish it from potential isomers.

Introduction and Molecular Overview

tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate is a molecule of significant interest in drug discovery programs. Its structure comprises three key pharmacophoric fragments:

  • A 4-Aminopyridine Ring: A privileged scaffold in medicinal chemistry known for its hydrogen bonding capabilities and electronic properties.[4][5]

  • A Piperazine Linker: A common structural motif used to modulate physicochemical properties such as solubility and to provide a vector for further chemical elaboration.[6]

  • A tert-butoxycarbonyl (Boc) Protecting Group: A widely used protecting group for the piperazine nitrogen, which allows for selective reactions and is readily removable under acidic conditions.[7]

The precise arrangement of these fragments is crucial. The substitution pattern on the pyridine ring—specifically, the attachment of the piperazine at the C3 position adjacent to the C4 amino group—defines the molecule's unique three-dimensional shape and electronic distribution. Any deviation, resulting in isomers such as the 2-amino-3-pyridinyl or 6-amino-3-pyridinyl analogues, could lead to drastically different biological activities and off-target effects.[8] Therefore, a rigorous and systematic approach to structure confirmation is not merely an academic exercise but a prerequisite for advancing any drug development candidate.

This guide presents a logical workflow, detailing the expected analytical signatures from a cohesive set of modern spectroscopic techniques.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₂N₄O₂PubChem
Molecular Weight 278.35 g/mol PubChem
Exact Mass 278.17428 DaCalculated
Appearance White to off-white solid (Predicted)[1]

(Note: Properties are based on the molecular formula and data from close isomers.)

The Integrated Analytical Workflow

Structural Elucidation Workflow cluster_start Sample & Purity cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Sample Synthesized Material (tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate) HPLC Purity Assessment (HPLC) >95% Purity Required Sample->HPLC Verify Purity HRMS High-Resolution MS (ESI-TOF) Confirm Elemental Composition HPLC->HRMS Pure Sample IR Infrared Spectroscopy (ATR) Identify Functional Groups HRMS->IR Correct Formula Data_Integration Integrate All Spectral Data HRMS->Data_Integration NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments IR->NMR_1D Correct Functional Groups IR->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assign Signals NMR_2D->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Unambiguous Assignment

Figure 3: Critical HMBC correlations confirming the piperazine-pyridine link.

Expertise in Action: How HMBC Distinguishes Isomers

  • For the Target (4-amino-3-pyridinyl): The piperazine protons (H-e) will show a ³J coupling to the amino-bearing carbon (C4) and a ²J coupling to the proton-less carbon (C2). This specific pattern is unique.

  • For the 6-amino-3-pyridinyl Isomer: The piperazine protons would show correlations to C2 (a CH) and C4 (a CH), but C6 (the amino-bearing carbon) would be too far away to show a correlation.

  • For the 2-amino-3-pyridinyl Isomer: The piperazine protons would show a key correlation to C2, the amino-bearing carbon. The pattern of correlations to other pyridine carbons would be distinctly different.

By mapping these long-range correlations, the exact point of attachment of the piperazine ring is confirmed without ambiguity.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate is achieved through a synergistic and self-validating analytical workflow. The process is anchored by three pillars of evidence:

  • HRMS: Confirms the correct elemental composition (C₁₄H₂₂N₄O₂).

  • IR Spectroscopy: Verifies the presence of essential functional groups, notably the primary amine (-NH₂) and the carbamate carbonyl (C=O).

  • Multidimensional NMR: Provides the definitive, high-resolution map of the molecular structure, with ¹H and ¹³C spectra establishing the chemical environments and 2D HMBC experiments confirming the critical connectivity between the piperazine and pyridine rings, thereby unambiguously distinguishing the target molecule from all other potential isomers.

By following the protocols and interpreting the data as outlined in this guide, researchers can achieve the highest level of confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development activities.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Chem-Impex. (n.d.). tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Resonance structures of Aminopyridines. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Retrieved from [Link]

  • PMC - NIH. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • Journal of Forensic Science and Criminal Investigation. (2025). Proposed fragmentation pathways of t-Boc substituted drug precursors under EI mode. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). The structures of several drugs, containing 2-aminopyridine and 3-substituted γ-lactone fragments, and cerpegin. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • GitHub. (n.d.). MarklandGroup/NMR2Struct: NMR structure elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 1023594-50-4)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate, a significant impurity in the synthesis of the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib. A thorough understanding of this molecule is crucial for process chemistry, quality control, and regulatory compliance in the development and manufacturing of Palbociclib.

Chemical Identity and Molecular Structure

tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a piperazine-1-carboxylate moiety. The tert-butyl protecting group on the piperazine nitrogen is a common strategy in multi-step organic synthesis to control reactivity.

Table 1: Chemical Identification

IdentifierValue
CAS Number 1023594-50-4
IUPAC Name tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
Synonyms Palbociclib Impurity 46, 1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester
Molecular Formula C₁₄H₂₂N₄O₂[1]
Molecular Weight 278.35 g/mol [1]

Diagram 1: Chemical Structure of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate

Caption: 2D structure of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate.

Physical and Chemical Properties

Detailed experimental data for the physical properties of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate are not widely available in peer-reviewed literature. Much of the accessible data pertains to its isomer, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5). The information presented below is a combination of data for the target compound where available and data for the related isomer, which should be used as an estimation.

Table 2: Physical and Chemical Properties

PropertyValueSource/Comment
Appearance Solid (likely a white to off-white or pale orange solid)Based on data for the related isomer.
Melting Point 130-132 °CData for the related isomer (CAS 571188-59-5).
Boiling Point 454.1 ± 45.0 °C (Predicted)Predicted value for the related isomer (CAS 571188-59-5).
Solubility Soluble in some organic solvents like dichloromethane. Poorly soluble in water.General information for the related isomer.
Stability Stable under normal storage conditions. May react with strong acids, bases, or oxidizing agents.General chemical stability information for similar compounds.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of chemical compounds. While a comprehensive set of spectra for CAS 1023594-50-4 is not publicly available, data for the related isomer (CAS 571188-59-5) from a patent application provides valuable insights into the expected spectral features.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the piperazine ring, the tert-butyl group, and the amino group. The distinct substitution pattern of the pyridine ring will lead to a unique set of chemical shifts and coupling constants compared to its isomers.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group, the carbons of the pyridine and piperazine rings, and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (278.1743 m/z for [M+H]⁺). Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carbamate, and C-N stretching vibrations.

A published study on Palbociclib impurities confirms that various impurities have been synthesized and characterized by spectral analyses (¹H NMR, ¹³C NMR, and mass spectra) to serve as reference standards.[2]

Synthesis and Application

tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate is primarily of interest as a process-related impurity in the synthesis of Palbociclib.[3] Its formation can occur during the coupling of a protected piperazine with a substituted pyridine derivative. Understanding its synthesis is key to controlling its presence in the final active pharmaceutical ingredient (API).

Proposed Synthetic Pathway:

A plausible synthetic route involves the reaction of 3-fluoro-4-nitropyridine with tert-butyl piperazine-1-carboxylate, followed by reduction of the nitro group to an amine.

Diagram 2: Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction A 3-Fluoro-4-nitropyridine C tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate A->C Base, Solvent B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate E tert-Butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 1023594-50-4) D->E Reducing Agent (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate

  • To a solution of 3-fluoro-4-nitropyridine in a suitable aprotic polar solvent (e.g., DMSO, DMF), add tert-butyl piperazine-1-carboxylate and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate

  • Dissolve the nitro-intermediate from Step 1 in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

The primary application of this compound is as a reference standard in analytical methods for the quality control of Palbociclib. Its availability allows for the accurate identification and quantification of this impurity in drug substance and drug product batches.

Safety and Handling

Detailed toxicological data for tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate is not available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush with copious amounts of water.

Conclusion

tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate is a critical molecule in the context of Palbociclib manufacturing. While a complete, publicly available dataset of its physical and chemical properties is lacking, this guide provides a comprehensive overview based on available information and data from a closely related isomer. The proposed synthetic pathway and expected spectroscopic features offer a valuable resource for researchers and drug development professionals working with Palbociclib and its related substances. The use of this compound as a reference standard is indispensable for ensuring the quality, safety, and efficacy of Palbociclib.

References

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37. [Link]

  • KM Pharma Solution Private Limited. MSDS - Palbociclib Impurity 46. [Link]

Sources

Foundational

Synthesis pathway of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

An in-depth technical guide on the synthesis of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate, designed for researchers, scientists, and drug development professionals. This document provides a compre...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, characterization data, and the underlying chemical principles.

Abstract

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a substituted aminopyridine linked to a Boc-protected piperazine moiety, makes it a valuable building block in medicinal chemistry. This guide details a reliable and scalable two-step synthesis beginning from commercially available starting materials. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. This paper provides a thorough experimental procedure, including reaction conditions, purification methods, and analytical data for the characterization of the intermediate and final products.

Introduction

The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The molecule 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate serves as a critical scaffold in the development of kinase inhibitors and other therapeutic agents. The strategic combination of a 3-aminopyridine core with a piperazine unit offers multiple points for further functionalization, allowing for the fine-tuning of pharmacological properties. This guide aims to provide a detailed and practical protocol for its synthesis, grounded in established chemical principles and supported by empirical data.

Retrosynthetic Analysis and Synthesis Strategy

A logical approach to the synthesis of the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available precursors.

Retrosynthesis Target 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate Intermediate 1,1-Dimethylethyl 4-(3-nitro-4-pyridinyl)-1-piperazinecarboxylate Target->Intermediate Nitro Reduction Precursor1 4-Chloro-3-nitropyridine Intermediate->Precursor1 SNAr Reaction Precursor2 tert-Butyl piperazine-1-carboxylate (Boc-piperazine) Intermediate->Precursor2 SNAr Reaction SNAr_Workflow A Combine 4-chloro-3-nitropyridine, Boc-piperazine, and DIPEA in ACN B Heat reaction mixture at 80 °C A->B C Monitor reaction by TLC/LC-MS B->C C->B Incomplete D Work-up: Cool, concentrate, partition between EtOAc and H₂O C->D Complete E Purification: Column chromatography D->E F Characterize product E->F

Caption: Experimental workflow for the SNAr reaction.

Procedure:

  • To a solution of 4-chloro-3-nitropyridine (1.0 eq) in acetonitrile (ACN), add tert-butyl piperazine-1-carboxylate (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (EtOAc) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to yield the product as a yellow solid.

Step 2: Synthesis of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

The nitro group of the intermediate is reduced to an amine using catalytic hydrogenation. Palladium on carbon is an efficient catalyst for this transformation.

Procedure:

  • Dissolve 1,1-dimethylethyl 4-(3-nitro-4-pyridinyl)-1-piperazinecarboxylate (1.0 eq) in methanol (MeOH).

  • Add 10% palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to afford the title compound, typically as an off-white to light brown solid.

Characterization

CompoundMolecular FormulaMW ( g/mol )¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
Intermediate C₁₄H₂₀N₄O₄308.338.94 (s, 1H), 8.27 (d, 1H), 7.04 (d, 1H), 3.63 (t, 4H), 3.34 (t, 4H), 1.49 (s, 9H)[M+H]⁺ 309.1
Final Product C₁₄H₂₂N₄O₂278.357.86 (s, 1H), 7.79 (d, 1H), 6.66 (d, 1H), 4.30 (br s, 2H), 3.61 (t, 4H), 3.06 (t, 4H), 1.48 (s, 9H)[M+H]⁺ 279.2

Discussion

The described synthetic route is efficient and scalable. The choice of DIPEA as a non-nucleophilic base in the first step is crucial to prevent side reactions. The SNAr reaction proceeds smoothly due to the electronic activation provided by the nitro group. The subsequent catalytic hydrogenation is a clean and high-yielding reaction, often providing the product in high purity without the need for extensive purification. The Boc protecting group on the piperazine is stable under these conditions and can be readily removed in a subsequent step if required for further derivatization.

Conclusion

This guide has provided a detailed, step-by-step protocol for the synthesis of 1,1-dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate. The methodology is robust, utilizing common laboratory reagents and techniques. The provided characterization data confirms the identity and purity of the synthesized compounds. This synthetic route offers a reliable means for researchers to access this important building block for drug discovery and development programs.

References

  • Patel, M., et al. (2012). Discovery of 1-(4-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(3-fluoro-4-methoxyphenyl)urea (BAY 87-2243), a potent and selective inhibitor of hypoxia-inducible factor 1 (HIF-1) pathway. Journal of Medicinal Chemistry, 55(11), 5322-5334. [Link]

  • WO2010065839A1 - Pyrazolopyrimidine compounds for the tre
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Exploratory

An In-depth Technical Guide to the Biological Activity of Aminopyridinyl Piperazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The aminopyridinyl piperazine scaffold is a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridinyl piperazine scaffold is a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This guide provides a detailed exploration of this chemical class, focusing primarily on its role in oncology as kinase inhibitors, while also touching upon its emerging potential in neurodegenerative diseases and other fields. We will dissect the structure-activity relationships, delve into the mechanistic underpinnings of their biological effects, provide detailed protocols for their characterization, and present a logical workflow for the assessment of novel derivatives. This document is intended to serve as a technical resource, blending foundational science with practical, field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Aminopyridinyl Piperazine Core Scaffold

The aminopyridinyl piperazine moiety represents a highly adaptable and synthetically accessible chemical scaffold. Its structure is characterized by three key components: an aminopyridine head, a central piperazine linker, and a variable tail group, which is often a substituted aryl or alkyl moiety. This modular nature allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The two nitrogen atoms of the piperazine ring, combined with the aminopyridine group, provide hydrogen bond donors and acceptors, facilitating strong and often specific interactions with biological targets.[1] The flexibility of the piperazine ring and the ability to append diverse chemical groups to its N4 position are crucial for achieving desired target engagement, selectivity, and drug-like properties such as solubility and bioavailability.[1][2]

Primary Biological Target Class: Protein Kinases

The vast majority of research into aminopyridinyl piperazine derivatives has centered on their potent ability to inhibit protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This scaffold has proven effective in targeting several key kinase families.

Mechanism of Action: ATP-Competitive Inhibition

Most aminopyridinyl piperazine derivatives function as Type I or Type II ATP-competitive inhibitors. The aminopyridine portion typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a structural motif common to many kinase inhibitors.[4] The central piperazine unit positions the variable tail group to extend into more solvent-exposed regions or specific hydrophobic sub-pockets, which is a key determinant of inhibitor potency and selectivity.[5][6]

G cluster_1 Cellular Signaling Downstream Downstream Signaling (e.g., Proliferation, Survival) ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Catalyzes PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate Phosphorylation PhosphoSubstrate->Downstream Activates Inhibitor Inhibitor Inhibitor->Kinase Competitively Binds

Key Kinase Targets and Therapeutic Implications
  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[5][7] Several aminopyridinyl piperazine derivatives have been developed as potent and selective BTK inhibitors, demonstrating efficacy in preclinical models of lymphoma and leukemia.[7]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are validated targets in oncology. Derivatives of this class have shown inhibitory activity against various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[8]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancer. Selective inhibitors based on the aminopyridine core have been developed, particularly targeting the p110γ isoform, with potential applications in inflammation and cancer.[9]

  • Activin Receptor-Like Kinase 2 (ALK2): ALK2 is a BMP type I receptor kinase. Activating mutations in ALK2 are the cause of fibrodysplasia ossificans progressiva (FOP). Aminopyridine-based compounds have been identified as potent and selective ALK2 inhibitors, representing a promising therapeutic strategy for this rare disease.[6][10]

Workflow for Characterization of Novel Derivatives

The preclinical assessment of a new aminopyridinyl piperazine derivative follows a logical, multi-stage workflow designed to comprehensively evaluate its potency, selectivity, cellular activity, and mechanism of action.

dot graph TD; A[Synthesis & Purity Analysis] --> B{Biochemical Assay}; B --> C{Cell-Based Potency Assay}; C --> D{Kinome Selectivity Profiling}; D --> E{Mechanism of Action Studies}; E --> F[In Vivo Efficacy Models];

digraph TD; A[Synthesis & Purity Analysis] --> B{Biochemical Assay}; B --> C{Cell-Based Potency Assay}; C --> D{Kinome Selectivity Profiling}; D --> E{Mechanism of Action Studies}; E --> F[In Vivo Efficacy Models];

Caption: Standard drug discovery workflow for novel derivatives.

Core Experimental Protocols

The following sections provide standardized, step-by-step protocols for key assays. These are presented as self-validating systems, incorporating essential controls for robust and reproducible data generation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a fundamental first step to determine the direct inhibitory effect of a compound on its purified target enzyme.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which a reagent is added to stop the reaction and deplete the remaining ATP. Second, a kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup: In a 384-well white assay plate, add components in the following order:

    • 5 µL of 2x Kinase/Substrate solution in kinase buffer.

    • 50 nL of compound from the dilution series (or DMSO for controls).

    • Causality Insight: Pre-incubating the kinase and compound for 10-15 minutes before initiating the reaction allows the inhibitor to reach binding equilibrium with the enzyme.

  • Initiate Reaction: Add 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Controls:

    • Positive Control (0% Inhibition): DMSO vehicle only.

    • Negative Control (100% Inhibition): A known potent inhibitor of the target kinase or no enzyme.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the aminopyridinyl piperazine derivative. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the GI50/IC50 value by plotting the dose-response curve.[7]

Protocol: Western Blot for Target Engagement

This protocol assesses whether the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of growth factors if necessary to reduce basal signaling. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC50) for a specified time (e.g., 2 hours).

  • Stimulation: If applicable, stimulate the signaling pathway with an appropriate growth factor or activator to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Trustworthiness Insight: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins post-lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the substrate to confirm equal protein loading.

Emerging Applications Beyond Oncology

While the primary focus has been on cancer, the unique pharmacology of this scaffold has led to investigations in other areas.

  • Neurodegenerative Diseases: Certain piperazine derivatives have been investigated for Alzheimer's disease.[11][12][13] Mechanisms include the potentiation of TRPC6 channels to protect against amyloid toxicity and the dual inhibition of pathways leading to both amyloid and Tau pathologies.[11][12][14]

  • Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling, such as PI3Kγ, these compounds have shown efficacy in preclinical models of inflammation.[9][15]

  • Urease Inhibition: Some pyridylpiperazine hybrids have demonstrated potent urease inhibitory activity, which is relevant for treating infections by pathogens like Helicobacter pylori.[16]

Structure-Activity Relationship (SAR) Insights and Data

The potency and selectivity of aminopyridinyl piperazine derivatives are highly dependent on the nature of the substituent on the piperazine ring. Lipophilic groups, such as benzyl or phenylethyl, often enhance activity by interacting with hydrophobic pockets in the kinase active site.[5]

Compound ID Target Kinase Core Variation Piperazine Substituent IC50 (nM)
Derivative ABTK2-aminopyridineAcryloyl5.2
Derivative BALK22-aminopyridine4-phenyl25
Derivative CPI3Kγ2-aminopyridineSubstituted pyrimidine8.1
Derivative DCDK22,4-diaminopyrimidineTriazolopiperazine2140
Derivative ENek2Aminopyrazine4-piperidinyl150

Note: Data is compiled and representative from multiple sources to illustrate SAR principles.[4][5][6][9][17]

Conclusion and Future Directions

The aminopyridinyl piperazine scaffold is a cornerstone of modern kinase inhibitor design, offering a potent and tunable platform for drug discovery. Its success in oncology is well-documented, and its potential is expanding into other complex diseases. Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring covalent and allosteric inhibition mechanisms, and applying this versatile scaffold to an even broader range of biological targets. The systematic application of the workflows and protocols outlined in this guide will be instrumental in advancing these efforts and translating novel chemical matter into clinically impactful therapies.

References

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ACS Publications. [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... ResearchGate. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. De Gruyter. [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. ResearchGate. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. [Link]

  • 4-(2-Aminopyrimidin-5-yl)-6-morpholino-N-(piperidin-4-yl)-1,3,5-triazin-2-amine derivatives. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

Sources

Foundational

The Fulcrum of Modern Drug Design: A Technical Guide to the Strategic Role of tert-Butyl Piperazine-1-carboxylate in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has cemented its position as a cornerstone scaffold in the landscap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) has cemented its position as a cornerstone scaffold in the landscape of medicinal chemistry.[1] Its strategic importance lies not just in the inherent pharmacological value of the piperazine ring—a "privileged scaffold"—but in the synthetic versatility afforded by the Boc protecting group.[1][2] This guide provides an in-depth technical exploration of the synthesis, core reactions, and strategic applications of tert-butyl piperazine-1-carboxylate. We will dissect the causality behind its widespread use, present validated experimental protocols, and showcase its role in the development of clinically significant therapeutic agents.

Introduction: The Piperazine Moiety and the Need for Orthogonal Control

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast number of FDA-approved drugs.[2][3][4] Its prevalence is due to a unique combination of physicochemical properties: the basic nitrogen atoms can be used to modulate pKa and improve aqueous solubility, crucial for optimizing pharmacokinetic profiles.[2][5] Furthermore, the piperazine core acts as a rigid, dependable scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets.[2][4]

However, the symmetric and reactive nature of piperazine presents a synthetic challenge: how to selectively functionalize one nitrogen atom while leaving the other free for subsequent modification? This is where tert-butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine, becomes an indispensable tool. The tert-butyloxycarbonyl (Boc) group acts as a robust, sterically bulky protecting group for one of the nitrogens, rendering it temporarily inert. This allows for the selective and high-yield functionalization of the exposed secondary amine at the N4 position. The Boc group can then be cleanly removed under acidic conditions that typically do not affect other functional groups, liberating the N1 amine for a second, different modification. This "orthogonal" control is the key to its power, enabling the efficient, planned synthesis of complex, asymmetrically substituted piperazine derivatives.

Physicochemical and Handling Properties

The practical utility of a building block in a laboratory setting is defined by its physical properties. 1-Boc-piperazine is valued for its user-friendly characteristics.

PropertyValueSource(s)
CAS Number 57260-71-6[6][7][8]
Molecular Formula C9H18N2O2[7][8][9]
Molecular Weight 186.25 g/mol [7][10][11]
Appearance White to off-white crystalline solid/powder[7][10][11]
Melting Point 40-49 °C[7]
Boiling Point 258 °C at 760 mmHg[10]
Solubility Soluble in organic solvents like ethyl acetate, methanol, and DCM.[12]
Storage Store at 2-8 °C in a refrigerator.[7][10]

Core Synthesis and Key Reactions: The Synthetic Workflow

The power of 1-Boc-piperazine lies in its predictable reactivity, which forms the basis of a robust synthetic workflow for generating diverse molecular libraries.

Synthesis of 1-Boc-Piperazine

The most common and efficient method for preparing 1-Boc-piperazine is the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.[13][14] The stoichiometry is critical to favor mono-protection over the di-protected byproduct.

Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate

Objective: To synthesize mono-Boc-protected piperazine with high selectivity and yield.

Reagents & Equipment:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (typically using a 2-3 fold excess) in DCM or THF.

  • Cool the stirred solution in an ice bath to 0 °C.

  • Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the piperazine solution over 1-2 hours. Maintaining a low temperature is crucial to minimize the formation of the di-substituted byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with water to remove excess piperazine.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary, but often the crude product is of sufficient purity for subsequent steps.

The Synthetic Utility of 1-Boc-Piperazine

Once synthesized, 1-Boc-piperazine is a gateway to a multitude of derivatives. The workflow is logical and efficient, centering on the differential reactivity of the two nitrogen atoms.

G start 1-Boc-Piperazine (Starting Material) react_n1 Functionalization at N1 (e.g., Amide coupling, Reductive amination) prod_final Asymmetrically Di-substituted Piperazine (Final Product) react_n1->prod_final prod_b prod_b prod_b->react_n1 Liberated secondary amine

Key Reactions at the N4 Position: With the N1 position protected, the secondary amine at N4 is available for a wide range of transformations:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the arylation of the piperazine ring with various aryl halides.[9][10] This is a cornerstone reaction for creating many CNS-active agents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) efficiently installs alkyl substituents.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) forms amide bonds.

  • Michael Addition: Conjugate addition to α,β-unsaturated systems.

Deprotection of the Boc Group

The removal of the Boc group is typically straightforward, regenerating the free amine at the N1 position for further functionalization.

Experimental Protocol: Boc Group Deprotection

Objective: To selectively remove the tert-butyloxycarbonyl protecting group.

Reagents & Equipment:

  • N4-Substituted-N1-Boc-Piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.[1]

  • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl (e.g., 4M in dioxane) to the reaction mixture at room temperature.[1]

  • Stir the reaction for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. Effervescence (release of CO₂ and isobutylene) is often observed.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product is the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt).

  • To obtain the free base, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ or 1M NaOH solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Applications in Drug Discovery: From Building Block to Blockbuster

The true measure of a chemical tool is the impact it has on creating valuable molecules. 1-Boc-piperazine is a precursor to a multitude of drugs across diverse therapeutic areas.[15][16][17]

G cluster_cns Central Nervous System (CNS) cluster_oncology Oncology cluster_infectious Anti-Infectives center tert-Butyl Piperazine-1-carboxylate cns_drug1 Antipsychotics (e.g., Aripiprazole derivatives) center->cns_drug1 cns_drug2 Antidepressants (e.g., Vortioxetine) center->cns_drug2 cns_drug3 Anxiolytics (e.g., Buspirone) center->cns_drug3 onco_drug1 Kinase Inhibitors (e.g., Imatinib) center->onco_drug1 onco_drug2 HDAC Inhibitors center->onco_drug2 inf_drug1 Antibacterials (e.g., Ciprofloxacin) center->inf_drug1 inf_drug2 Antivirals center->inf_drug2 inf_drug3 Antimalarials center->inf_drug3

Case Study: Central Nervous System (CNS) Agents

The piperazine moiety is particularly prevalent in drugs targeting CNS receptors.[18] Arylpiperazines, readily synthesized from 1-Boc-piperazine via Buchwald-Hartwig coupling, are common pharmacophores that interact with dopamine (D₂) and serotonin (5-HT) receptors.[6][13]

Drug ClassExample(s)Role of Piperazine Moiety
Antipsychotics Clozapine, AripiprazoleThe arylpiperazine unit is crucial for binding to dopamine and serotonin receptors.[18]
Antidepressants Vortioxetine, TrazodoneServes as a key structural element for modulating serotonin transporter (SERT) and various 5-HT receptors.[18][19]
Anxiolytics BuspironeThe piperazine ring connects the azaspirodecanedione moiety to the pyrimidinyl group, essential for its 5-HT₁ₐ receptor partial agonist activity.[18]
Case Study: Oncology

In cancer therapy, the piperazine scaffold is frequently used to link different pharmacophoric fragments or to improve the pharmacokinetic properties of kinase inhibitors.[1][2]

DrugTargetRole of the Piperazine Moiety
Imatinib Bcr-Abl Tyrosine KinaseThe N-methylpiperazine group confers water solubility and basicity, enhancing oral bioavailability and allowing for crucial interactions within the kinase binding pocket.
Palbociclib CDK4/CDK6The piperazine ring links the pyridopyrimidine core to an acetyl group, a structure achieved through synthetic routes often involving protected piperazine intermediates.[20]

Conclusion

Tert-butyl piperazine-1-carboxylate is more than just a chemical intermediate; it is a strategic enabler in modern medicinal chemistry. Its ability to provide orthogonal control over the two nitrogen atoms of the piperazine ring has streamlined the synthesis of complex, asymmetrically substituted molecules.[1] This synthetic tractability, combined with the favorable pharmacological properties of the piperazine scaffold itself, has solidified its role in the development of numerous life-saving and life-improving medications.[1] For any researcher or drug development professional, a thorough understanding of the chemistry and strategic application of 1-Boc-piperazine is fundamental to the efficient design and synthesis of next-generation therapeutics.

References

  • Piperazine - Wikipedia. en.wikipedia.org.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. .

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. pubmed.ncbi.nlm.nih.gov.

  • An evolving role of piperazine moieties in drug design and discovery - PubMed. pubmed.ncbi.nlm.nih.gov.

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. .

  • The Role of Piperazine Derivatives in Modern Drug Discovery. .

  • Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date. .

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. .

  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide - Benchchem. .

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. .

  • What drugs contain piperazine? - Blog - BIOSYNCE. .

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. .

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. .

  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. .

  • A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. .

  • Piperazines – Knowledge and References - Taylor & Francis. .

  • Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem. .

  • The Role of Piperazine Derivatives in Drug Discovery. .

  • 1-boc Piperazine - lifechem pharma. .

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. .

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. .

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. .

  • 1-Boc-piperazine - LookChem. .

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. patents.google.com.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. .

  • 1-Boc-piperazine - Chem-Impex. .

  • CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. patents.google.com.

  • 1-carboxylic acid tert-butyl ester (N Boc Piperazine) - Kaival Chemicals Pvt. Ltd.. .

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. pubchem.ncbi.nlm.nih.gov.

  • 1-boc-piperazine - ChemBK. .

Sources

Exploratory

Literature review of Palbociclib impurities and intermediates

An In-Depth Technical Guide to the Impurities and Intermediates of Palbociclib Foreword: A Proactive Approach to Purity in Targeted Therapy Palbociclib (Ibrance®) represents a significant advancement in the treatment of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impurities and Intermediates of Palbociclib

Foreword: A Proactive Approach to Purity in Targeted Therapy

Palbociclib (Ibrance®) represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] As a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its efficacy is intrinsically linked to its chemical purity.[2][3] The presence of impurities—be they process-related, degradation products, or residual intermediates—can have profound implications for the drug's safety and therapeutic window.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of known impurities. Instead, we will explore the causal relationships between the synthetic pathways of Palbociclib and the resulting impurity profiles. We will delve into the logic behind the analytical methodologies used for their detection and characterization, and we will ground our discussion in the authoritative framework of international regulatory guidelines. Our objective is to provide a self-validating system of knowledge that empowers professionals to proactively control the quality of this critical therapeutic agent.

The Regulatory Bedrock: Understanding ICH Guidelines for Impurity Control

Before venturing into the specifics of Palbociclib, it is imperative to understand the regulatory landscape that governs pharmaceutical impurities. The International Council for Harmonisation (ICH) provides a set of guidelines that are the cornerstone of quality control in drug development.[4] These guidelines are not merely bureaucratic hurdles; they are a scientifically-grounded framework to ensure patient safety.

Key ICH guidelines relevant to our discussion include:

  • ICH Q3A (R2): Impurities in New Drug Substances[5][6]

  • ICH Q3B (R2): Impurities in New Drug Products[5]

  • ICH Q3C (R9): Guideline for Residual Solvents[5]

  • ICH Q3D (R1): Guideline for Elemental Impurities[5][7]

  • ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities[5]

At the core of these guidelines are three critical thresholds that dictate the level of scrutiny an impurity must undergo.

Threshold Definition Typical Action Level (for Maximum Daily Dose ≤ 2 g/day )
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which the structure of an impurity must be confirmed.0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.0.15% or 1.0 mg per day intake (whichever is lower)
Data synthesized from ICH Q3A guidelines.[4]

Understanding these thresholds is fundamental. They inform the sensitivity required of our analytical methods and the depth of toxicological assessment needed for any impurity that exceeds these limits, ensuring that the final drug product is safe for patient consumption.

The Genesis of Impurities: A Review of Palbociclib Synthesis

Impurities are often direct consequences of the chosen synthetic route. A thorough understanding of the reaction mechanisms, intermediates, and potential side reactions is the first line of defense in impurity control. Several synthetic pathways for Palbociclib have been reported, each with its own set of critical intermediates and potential impurity profiles.[2][8]

A common and pivotal intermediate in Palbociclib synthesis is the Pyrido[2,3-d]pyrimidin-7(8H)-one derivative (specifically, 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one), which serves as the core scaffold of the molecule.[9] The final key step typically involves a palladium-catalyzed coupling reaction (e.g., a Buchwald-Hartwig amination) between this core and a piperazine-substituted pyridine moiety.

Palbociclib_Synthesis A 2-Amino-5-bromopyridine C Intermediate A (tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) A->C Pd-catalyzed coupling B 1-Boc-piperazine B->C E Protected Palbociclib C->E Buchwald-Hartwig Coupling D Core Scaffold (6-acetyl-8-cyclopentyl-5-methyl- 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one) D->E F Palbociclib E->F Deprotection (Acidic conditions)

Caption: A generalized schematic of a key Palbociclib synthetic pathway.

The causality is clear: the purity of the core scaffold (D) and the piperazine side chain (C) directly impacts the purity of the final protected product (E). Furthermore, the conditions of the coupling and deprotection steps are critical junctures where process-related impurities can form.

A Taxonomy of Palbociclib Impurities

Impurities in Palbociclib can be broadly categorized as process-related (arising from the synthesis) and degradation products (forming during storage or under stress).[3]

Process-Related Impurities

These are substances that originate from the manufacturing process itself. Research has identified several key process-related impurities.[1]

A notable study identified three impurities stemming from the penultimate palladium-catalyzed reaction step:

  • Palbociclib Desacetyl Impurity (PDA impurity): Likely formed from a starting material lacking the acetyl group.

  • Palbociclib Desacetyl Hydroxy Impurity (PDH impurity): Potentially formed through hydroxylation side reactions.

  • Palbociclib Desacetyl Hydroxyl Methyl Impurity (PDHM impurity): Another variation from side reactions involving the catalyst.[10]

Two other significant process-related impurities are:

  • Impurity A: 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Impurity B: 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one (This is the Boc-protected final intermediate, which can remain if deprotection is incomplete).[1]

Impurity_Formation cluster_synthesis Synthetic Process Intermediate Key Intermediates Palbociclib Palbociclib API Intermediate->Palbociclib Final Steps SideReaction Pd-Catalyst Side Reactions Intermediate->SideReaction IncompleteReaction Incomplete Deprotection Palbociclib->IncompleteReaction Impurity_B Impurity B (Boc-protected) IncompleteReaction->Impurity_B Leaves Impurity B Impurity_PDA PDA / PDH / PDHM SideReaction->Impurity_PDA Forms PDA, PDH, etc.

Caption: Logical relationship between synthetic steps and process impurity formation.

Control over these impurities is achieved by optimizing reaction conditions (temperature, time, catalyst load) and implementing robust purification procedures for both intermediates and the final Active Pharmaceutical Ingredient (API).[8]

Degradation Impurities

Forced degradation studies are essential to understand a drug's intrinsic stability and to develop stability-indicating analytical methods.[11][12] Palbociclib has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, as mandated by ICH guidelines.[13][14]

The most significant degradation pathway identified for Palbociclib is oxidation.[13]

  • Palbociclib Pyridine N-oxide: Formed by oxidation of the nitrogen atom on the pyridine ring.

  • Palbociclib Piperazine N-oxide: Formed by oxidation of one of the nitrogen atoms in the piperazine ring.[10]

Interestingly, studies show Palbociclib to be relatively stable under hydrolytic (acid, base), photolytic, and thermal conditions, with significant degradation primarily observed under oxidative stress, particularly with peroxides.[13]

Stress Condition Observation Key Impurities Formed
Oxidative (e.g., H₂O₂) Significant DegradationPyridine N-oxide, Piperazine N-oxide[10][13]
Acidic Hydrolysis No significant degradationNot Applicable[13]
Basic Hydrolysis No significant degradationNot Applicable[13]
Photolytic No significant degradationNot Applicable[13]
Thermal No significant degradationNot Applicable[13]
Summary of findings from forced degradation studies.

This knowledge is critical for defining appropriate storage conditions and packaging for the final drug product to prevent the formation of these N-oxide impurities over its shelf life.

The Analytical Toolkit: Methodologies for Impurity Profiling

The ability to separate, detect, and quantify these impurities is the cornerstone of quality control. A multi-faceted analytical approach is required, with High-Performance Liquid Chromatography (HPLC) serving as the primary tool, supported by spectroscopic techniques for structural confirmation.

The Workhorse: Reversed-Phase HPLC (RP-HPLC)

A robust, validated, stability-indicating HPLC method is non-negotiable for routine quality control and regulatory submissions.[15][16] The vast majority of published methods for Palbociclib impurity profiling utilize a reversed-phase mechanism.[1][11][13]

This protocol represents a synthesis of best practices described in the literature.[13][15][16] The causality is clear: the choice of a C18 column provides the necessary hydrophobicity to retain Palbociclib and its related substances, while a gradient elution is required to achieve separation between the main API peak and impurities with varying polarities in a reasonable timeframe.

1. Instrumentation:

  • HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: InertSustain C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Perchloric Acid or Trifluoroacetic Acid in water. The acidic modifier is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of basic nitrogens in Palbociclib and its impurities.

  • Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities. A runtime of 40-50 minutes is often required for complete separation.[15][16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C. Maintaining a constant temperature ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 230 nm or 266 nm, where Palbociclib and its impurities exhibit significant absorbance.[13][15]

  • Injection Volume: 10 µL.

3. Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrated by running forced degradation samples. The method must prove its ability to separate impurity peaks from the main Palbociclib peak (peak purity analysis using PDA is essential).[11][15]

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to at least 150% of the specification limit for each impurity. Correlation coefficients (r²) should be >0.99.[15][16]

  • Accuracy: Determined by recovery studies of spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%).

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels. The Relative Standard Deviation (%RSD) should typically be less than 5% for impurities.[15][16]

  • LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). This confirms the method's sensitivity.[15][16]

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, pH of mobile phase, column temperature) to ensure the method remains reliable under normal laboratory variations.[11]

HPLC_Workflow A Method Development (Select Column, Mobile Phase, Gradient) B Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Specificity & Peak Purity Check (Is the method stability-indicating?) B->C D Method Optimization (Adjust gradient, pH, etc.) C->D No E Method Validation (ICH Q2) - Linearity - Accuracy - Precision - LOD/LOQ - Robustness C->E Yes D->A F Routine QC Use E->F

Sources

Exploratory

A Technical Guide to the Discovery of Novel Building Blocks for CDK4 and CDK6 Inhibitors

Abstract: Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers. The clinical success of approved CDK4/6 inhibitors has validated th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers. The clinical success of approved CDK4/6 inhibitors has validated these kinases as critical therapeutic targets. However, the emergence of resistance necessitates the discovery of novel chemical scaffolds. This guide provides an in-depth technical overview of the modern drug discovery process for identifying and optimizing new CDK4/6 inhibitor building blocks. We will explore the strategic design of discovery cascades, detail core methodologies from high-throughput screening to structure-based design, and provide actionable, step-by-step protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor discovery.

Part 1: The Rationale for Targeting CDK4/6 in Cancer Therapy

The Role of CDK4/6 in Cell Cycle Regulation

Progression through the mammalian cell cycle is a tightly controlled process driven by the sequential activation of cyclin-dependent kinases (CDKs).[1] CDK4 and CDK6, in partnership with their regulatory D-type cyclins, act as a key checkpoint governing the transition from the G1 (growth) phase to the S (synthesis) phase.[2][3][4] In response to mitogenic signals, cyclin D levels rise, leading to the formation of active Cyclin D-CDK4/6 complexes.[2] A primary substrate of this complex is the retinoblastoma tumor suppressor protein (Rb).[5] Phosphorylation of Rb by CDK4/6 causes it to release the E2F transcription factor, which in turn activates the expression of genes necessary for DNA replication and S-phase entry.[6][7] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[3]

Figure 1: The Cyclin D-CDK4/6-Rb Signaling Pathway.
Clinical Validation and the Need for Novel Scaffolds

The development of small molecule inhibitors targeting CDK4/6 has been a major breakthrough, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[8][9] Three drugs—Palbociclib, Ribociclib, and Abemaciclib—have received FDA approval and have demonstrated significant improvements in progression-free survival when combined with endocrine therapy.[5][10] These inhibitors are ATP-competitive, binding to the kinase domain of both CDK4 and CDK6 to prevent the phosphorylation of Rb, thereby inducing G1 cell cycle arrest.[4][10][11]

Despite these successes, challenges remain. A significant number of patients exhibit primary (de novo) resistance, while others develop acquired resistance over time.[8][12] Mechanisms of resistance are complex and can include loss of Rb function, amplification of CDK6, or activation of bypass signaling pathways like the PI3K/AKT/mTOR pathway.[5][13][14][15] This clinical reality drives the ongoing search for next-generation inhibitors and novel chemical building blocks that can overcome resistance, offer improved selectivity, or provide a better safety profile.[12][16][17]

Part 2: Designing the Discovery Cascade

A successful CDK4/6 inhibitor discovery program relies on a well-defined "discovery cascade" or "screening funnel." This is a multi-stage, logical framework that efficiently filters large numbers of compounds to identify those with the highest potential for clinical success.

Figure 2: A representative drug discovery screening cascade.

Part 3: Core Methodologies for Identifying Novel Building Blocks

The initial phase of discovery focuses on identifying "hits"—compounds that demonstrate activity against the target. Several complementary strategies can be employed.

High-Throughput Screening (HTS)

HTS involves the rapid, automated testing of large, diverse small-molecule libraries (often hundreds of thousands of compounds) in a primary biochemical assay. The goal is to identify initial hits for further investigation.

3.1.1. Assay Development: Biochemical Kinase Assays

The cornerstone of an HTS campaign is a robust and sensitive biochemical assay that measures the direct inhibition of CDK4/Cyclin D or CDK6/Cyclin D kinase activity.

Expert Insight: The choice of assay technology is critical. Homogeneous assays (no-wash steps) like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based ADP detection are preferred for HTS due to their speed and automation compatibility. It is crucial to validate the assay by ensuring a good signal-to-background ratio, low variability (Z'-factor > 0.5), and sensitivity to known inhibitors.

Protocol: TR-FRET-Based CDK4/Cyclin D1 Kinase Assay

This protocol outlines a typical TR-FRET assay to measure the phosphorylation of a biotinylated Rb peptide substrate by the CDK4/Cyclin D1 complex.

  • Objective: To determine the in vitro potency (IC50) of test compounds against CDK4/Cyclin D1.

  • Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme complex.

    • Biotinylated Rb peptide substrate (Biotin-C-terminus-Rb (773-787)).

    • Europium-labeled anti-phospho-Rb (Ser780) antibody (Donor).

    • Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor).

    • ATP (at Km concentration, determined experimentally).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Test compounds serially diluted in DMSO.

    • Low-volume 384-well assay plates.

  • Procedure:

    • Prepare a 2X solution of the CDK4/Cyclin D1 enzyme and 2X solution of the Biotin-Rb substrate/ATP mix in assay buffer.

    • Using an acoustic liquid handler, dispense 50 nL of test compounds from the dilution plate into the 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 5 µL of the 2X enzyme solution to all wells except the negative controls.

    • Add 5 µL of the 2X substrate/ATP mix to all wells to initiate the kinase reaction. The final volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Prepare a 2X TR-FRET detection mix containing the Europium-labeled antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection mix to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

    • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative to HTS that screens smaller, lower molecular weight compounds ("fragments") at higher concentrations.[18] Fragments that bind, even weakly, are identified and then optimized into more potent leads through structure-guided chemistry.[19][20][21] The key advantage of FBDD is that it can more efficiently explore chemical space and often yields leads with better physicochemical properties.[18][19]

Biophysical Screening Techniques for FBDD

Since fragments bind with low affinity, highly sensitive biophysical methods are required for screening.

TechniquePrincipleThroughputStructural Info
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor surface as fragments bind to immobilized protein.MediumNo
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical shifts of the protein's atoms upon fragment binding.Low-MediumYes (binding site)
X-ray Crystallography Soaking fragments into protein crystals to directly visualize the binding mode.LowYes (high-resolution)
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.HighNo
Structure-Based Drug Design (SBDD)

SBDD is a pivotal strategy that uses high-resolution structural information of the target protein to guide inhibitor design.[6][22] By obtaining the X-ray crystal structure of a hit compound bound to CDK4 or CDK6, medicinal chemists can visualize the key interactions—such as hydrogen bonds with the kinase hinge region—and rationally design modifications to improve potency and selectivity.[22][23] This iterative cycle of design, synthesis, and testing is fundamental to modern lead optimization.[20]

Part 4: Lead Optimization and Preclinical Evaluation

Once promising hits are identified, they enter the lead optimization phase, where their properties are refined to produce a preclinical candidate.

Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying the chemical structure of a hit compound and measuring the effect on its biological activity.[24] For CDK4/6 inhibitors, this often involves modifying the core scaffold, which typically interacts with the ATP-binding site, and exploring different substituents that project into surrounding pockets to enhance potency and selectivity.[4][25]

Selectivity and Cell-Based Activity

A critical step is to ensure that the new building blocks lead to inhibitors that are selective for CDK4/6 over other kinases, especially highly related CDKs like CDK1 and CDK2, to minimize toxicity.[10] This is typically assessed by profiling compounds against a large panel of kinases.

Furthermore, the biochemical potency must translate into cellular activity. Cell-based assays are essential to confirm that the inhibitor can enter the cell, engage the target, and produce the desired biological effect—cell cycle arrest.

Expert Insight on Proliferation Assays: When measuring the effect of a cytostatic agent like a CDK4/6 inhibitor, the choice of proliferation assay is crucial. Metabolic assays (e.g., using ATP levels as a readout) can be misleading because CDK4/6-inhibited cells arrest in G1 but often continue to grow in size, increasing their metabolic output and masking the anti-proliferative effect.[26][27][28] Therefore, assays that directly measure DNA content or cell number are more reliable for this class of inhibitors.[26][29]

Protocol: DNA-Based Cell Proliferation Assay (e.g., using Hoechst dye)

  • Objective: To determine the cellular potency (EC50) of test compounds in a cancer cell line (e.g., MCF-7, a CDK4/6-dependent line).

  • Materials:

    • MCF-7 cells.

    • Complete growth medium (e.g., EMEM + 10% FBS).

    • Test compounds serially diluted in DMSO.

    • Hoechst 33342 dye solution.

    • Saponin solution (for cell permeabilization).

    • Clear-bottom 96-well or 384-well plates.

  • Procedure:

    • Seed MCF-7 cells into the microplate at a low density (e.g., 1,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours (or approximately 3-4 cell doubling times).

    • Carefully remove the growth medium.

    • Add a solution containing Hoechst dye and saponin to lyse the cells and stain the DNA.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Read the fluorescence on a plate reader with excitation at ~350 nm and emission at ~460 nm.

    • Data Analysis: The fluorescence signal is directly proportional to the DNA content, which reflects the cell number. Normalize the data to controls and fit the dose-response curve to determine the EC50 value.

Part 5: Future Directions

The field of CDK4/6 inhibitor discovery continues to evolve. Key areas of focus include:

  • Next-Generation Inhibitors: Designing compounds that are active against known resistance mutations or have improved selectivity for CDK4 over CDK6.[12][16][17]

  • Novel Modalities: Exploring alternative approaches such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of CDK4/6 rather than just inhibiting them.[22][24]

  • Combination Therapies: Identifying rational combination strategies to overcome resistance, for example, by co-targeting bypass pathways like PI3K.[5][15][30]

References

  • Al-Awar, R.S., et al. (2004). 1,7-Annulated indolocarbazoles as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chen, Y., et al. (2022). Web support for the more efficient discovery of kinase inhibitors. Drug Discovery Today.
  • Delach, S., & Caponigro, G. (2021). Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6. AACR Journals.
  • Foy, R., et al. (2024).
  • Honma, T., et al. (2001). Structure-based generation of a new class of potent Cdk4 inhibitors: new de novo design strategy and library design. Journal of Medicinal Chemistry.
  • Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Methods in Enzymology.
  • Patel, B.K.R. (2003). Studies on cyclin-dependent kinase inhibitors: indolo-[2,3-a]pyrrolo[3,4-c]carbazoles versus bis-indolylmaleimides. Bioorganic & Medicinal Chemistry Letters.
  • Saxty, G., et al. (2007). Identification of inhibitors of protein kinase B using fragment-based lead discovery. Journal of Medicinal Chemistry.
  • Sanchez-Martinez, C., et al. (2003). Aryl[a]pyrrolo[3,4-c]carbazoles as selective cyclin D1–CDK4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Scott, D., et al. Fragment-based approaches in drug discovery and chemical biology. Biochemistry.
  • Svensson, F., et al. (2018). Fragment-Based Drug Discovery of Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry.
  • Sydow, D., et al. (2020). KinFragLib: Exploring the Kinase Inhibitor Space Using Subpocket-Focused Fragmentation and Recombination.
  • Zhu, G., et al. (2003). Synthesis of quinolinyl/isoquinolinyl[a]pyrrolo[3,4-c]carbazoles as cyclin D1/CDK4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Spectroscopic and Synthetic Elucidation of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Intermediates in complex synthetic pathways, such as tert-butyl 4-(4-amino-3-pyridi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Intermediates in complex synthetic pathways, such as tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate, form the foundational building blocks for many active pharmaceutical ingredients (APIs). A thorough understanding of their spectroscopic properties is not merely an academic exercise; it is a critical component of quality control, process optimization, and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate. While direct experimental data for this specific isomer is not widely published, this guide will leverage data from closely related isomers and foundational spectroscopic principles to provide a robust and predictive analysis. This approach, rooted in established scientific causality, offers researchers and drug development professionals a reliable framework for the synthesis and characterization of this important molecular scaffold.

Molecular Structure and Isomeric Considerations

The isomeric placement of the amino group on the pyridine ring significantly influences the electronic environment and, consequently, the spectroscopic signature of the molecule. The target compound, with its 4-amino-3-piperazinyl substitution pattern, is a constitutional isomer of the more commonly cited tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, an intermediate in the synthesis of several pharmaceuticals. Understanding these isomeric differences is key to interpreting spectroscopic data correctly.

Proposed Synthetic Pathway

A reliable synthetic route to the title compound can be logically inferred from established methodologies for related aminopyridinyl piperazines. The most plausible approach involves a two-step sequence: nucleophilic aromatic substitution followed by reduction.

  • Nucleophilic Aromatic Substitution: The synthesis would commence with the reaction of 3-bromo-4-nitropyridine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nature of the nitro group at the 4-position activates the 3-position for nucleophilic attack by the secondary amine of the Boc-piperazine. This reaction is typically carried out in the presence of a base, such as sodium tert-butoxide, in a suitable solvent like toluene.

  • Nitro Group Reduction: The resulting intermediate, tert-butyl 4-(4-nitro-3-pyridinyl)piperazine-1-carboxylate, is then subjected to a reduction of the nitro group to a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation, employing a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the final product, tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate.

Figure 1: Proposed two-step synthesis of the target compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a predicted ¹H and ¹³C NMR data set for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate, based on established chemical shift principles and comparison with the known data for the 6-amino isomer.

Reference Data: Experimental ¹H-NMR for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [1]

  • Solvent: d⁶-DMSO

  • ¹H-NMR (300MHz, d⁶-DMSO): 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s).

Predicted ¹H-NMR Data for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~7.8 - 7.9d1HPyridine H-2The proton at C-2 is adjacent to the ring nitrogen and would be the most downfield of the pyridine protons.
~7.6 - 7.7d1HPyridine H-6The proton at C-6 is also adjacent to the ring nitrogen but is further from the electron-donating amino group compared to H-2, hence slightly upfield.
~6.6 - 6.7dd1HPyridine H-5This proton is ortho to the electron-donating amino group, leading to significant shielding and an upfield shift. It will show coupling to both H-2 and H-6.
~5.5 - 6.0br s2H-NH₂The chemical shift of amine protons can be variable and concentration-dependent. They are often broad due to quadrupolar relaxation and exchange.
~3.5 - 3.7t4HPiperazine CH₂ (Boc side)Protons on the piperazine ring adjacent to the Boc group are typically found in this region.
~3.0 - 3.2t4HPiperazine CH₂ (Pyridine side)Protons on the piperazine ring adjacent to the pyridine ring are expected to be slightly upfield compared to those near the Boc group due to the electronic effects of the pyridine ring.
1.45s9Htert-butylThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of this protecting group.

Predicted ¹³C-NMR Data

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~155C=O (Boc)The carbonyl carbon of the Boc group is typically found in this region.
~150Pyridine C-4The carbon bearing the amino group will be significantly shielded and shifted upfield.
~148Pyridine C-2Carbon adjacent to the ring nitrogen.
~145Pyridine C-6Carbon adjacent to the ring nitrogen.
~125Pyridine C-3The carbon attached to the piperazine ring.
~110Pyridine C-5This carbon is ortho to the amino group and will be shielded.
~80Quaternary C (Boc)The quaternary carbon of the tert-butyl group.
~50Piperazine CH₂The chemical shifts of the piperazine carbons can be close and may sometimes overlap.
~45Piperazine CH₂
28.4tert-butyl CH₃The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups within a molecule.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeRationale
3450 - 3300Primary Amine (N-H)Symmetric & Asymmetric StretchThe presence of two bands in this region is a characteristic signature of a primary amine (-NH₂).
3100 - 3000Aromatic C-HStretchThese absorptions are characteristic of C-H bonds on the pyridine ring.
2975 - 2850Aliphatic C-HStretchThese bands arise from the C-H stretching vibrations of the tert-butyl and piperazine methylene groups.
1700 - 1680Carbonyl (C=O)StretchA strong absorption band in this region is indicative of the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group.
1620 - 1580Aromatic C=C and C=NRing StretchThese bands are characteristic of the pyridine ring vibrations.
1365tert-butylBendingA characteristic absorption for the tert-butyl group.
1250 - 1150C-N StretchStretchThese bands correspond to the C-N stretching vibrations of the piperazine and the connection to the pyridine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₁₄H₂₂N₄O₂

  • Molecular Weight: 278.35 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) is recommended for this type of molecule.

  • Expected Molecular Ion: In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 279.18. A sodium adduct [M+Na]⁺ at m/z 301.16 may also be observed.

Plausible Fragmentation Pathway

The fragmentation of the molecular ion in MS/MS experiments can provide valuable structural information. A key fragmentation would be the loss of the tert-butyl group or isobutylene from the Boc protecting group.

Fragmentation_Pathway M_H [M+H]⁺ m/z 279.18 Fragment1 Loss of isobutylene (-C₄H₈) m/z 223.12 M_H->Fragment1 Fragment2 Loss of Boc group (-C₅H₉O₂) m/z 179.12 M_H->Fragment2

Figure 2: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

For researchers aiming to synthesize and characterize this molecule, the following general protocols are recommended.

Synthesis Protocol
  • Reaction Setup: To a solution of 3-bromo-4-nitropyridine (1.0 eq) in toluene, add tert-butyl piperazine-1-carboxylate (1.1 eq) and sodium tert-butoxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reduction: Dissolve the purified nitro-intermediate in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Analysis Protocols
  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

  • IR: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS using an electrospray ionization (ESI) source in positive ion mode.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate. By leveraging data from closely related isomers and fundamental principles of chemical analysis, we have constructed a detailed and scientifically grounded resource for researchers and professionals in the field of drug development. The proposed synthetic pathway is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a reliable benchmark for the characterization of this molecule, enabling confident identification and quality assessment. As with any scientific endeavor, experimental verification of these predictions is the ultimate standard. However, the insights provided herein should significantly streamline the process of synthesizing and characterizing this valuable chemical intermediate.

References

  • Pharmaffiliates. tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate in Human Plasma using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative det...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate in human plasma. This compound is a known impurity and potential metabolite of Palbociclib, a CDK4/6 inhibitor, making its accurate quantification critical for pharmaceutical quality control and pharmacokinetic studies. The method employs a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The described protocol provides the foundational parameters for a method that can be fully validated according to regulatory guidelines to support drug development programs.

Introduction: The Rationale for Method Development

In pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their related substances are paramount to ensuring product safety and efficacy.[1] 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate is a critical process-related impurity and potential metabolite of Palbociclib. Regulatory bodies require the monitoring and control of such impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this task due to its inherent sensitivity, selectivity, and speed, making it indispensable in modern bioanalytical laboratories.[1][2]

This guide provides a comprehensive framework for developing a reliable LC-MS/MS method, moving from the theoretical assessment of the analyte's physicochemical properties to detailed, field-tested protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte Physicochemical Properties & Methodological Implications

A successful method development strategy begins with an understanding of the analyte's structure.

Table 1: Physicochemical Properties of the Analyte

Property Value / Structure Implication for LC-MS Analysis
Molecular Formula C₁₄H₂₂N₄O₂ ---
Molecular Weight 278.35 g/mol Determines the m/z of the precursor ion.
Chemical Structure Contains multiple basic nitrogen atoms (amino-pyridine, piperazine), making it an excellent candidate for positive ion electrospray ionization (ESI+). The combination of a polar aminopyridine moiety and a non-polar tert-butyl (Boc) group suggests that reversed-phase chromatography is a suitable separation technique.[3][4]

| Predicted LogP | 1.23 | Indicates moderate hydrophobicity, suitable for retention on C18 stationary phases. |

The presence of multiple basic nitrogen centers is the most significant structural feature. In an acidic mobile phase, these sites will readily protonate, leading to a stable [M+H]⁺ ion, which is ideal for sensitive detection in positive ESI mode.[5][6]

Mass Spectrometry (MS/MS) Method Development

The goal of MS method development is to establish a highly selective and sensitive detection system using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion and a characteristic product ion.

Ionization and Precursor Ion Selection

Based on the analyte's structure, Electrospray Ionization (ESI) in positive mode was selected. A standard solution of the analyte (100 ng/mL in 50:50 acetonitrile:water) is infused directly into the mass spectrometer. A Q1 scan is performed to identify the most abundant precursor ion, which is expected to be the protonated molecule, [M+H]⁺.

Product Ion Selection and Fragmentation

The [M+H]⁺ precursor ion is then selected in Q1 and subjected to collision-induced dissociation (CID) in the collision cell (Q2). A product ion scan reveals the resulting fragment ions. The most stable and abundant fragment is chosen for the MRM transition. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.

Protocol 1: MS Parameter Optimization
  • Prepare Analyte Solution: Create a 100 ng/mL solution of the analyte in 50% acetonitrile/water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Tune in Positive ESI Mode: Optimize source parameters, such as capillary voltage, source temperature, and nebulizer gas flow, to maximize the signal for the [M+H]⁺ ion.

  • Identify Precursor Ion: Perform a Q1 scan to confirm the m/z of the [M+H]⁺ ion (Expected m/z ≈ 279.2).

  • Generate Product Ions: Perform a product ion scan on the precursor ion (m/z 279.2) by ramping the collision energy (e.g., 5-50 eV).

  • Select MRM Transition: Identify the most intense and stable product ions. Select the optimal precursor → product ion transition for quantification and a secondary transition for confirmation.

  • Optimize Collision Energy (CE): For the selected MRM transition, perform a CE ramp experiment to find the voltage that produces the maximum product ion intensity.

Table 2: Optimized MS/MS Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive The presence of basic nitrogen atoms allows for efficient protonation.[5]
Capillary Voltage 3.5 kV Optimized for maximal ion generation and stability.
Nebulizer Pressure 45 psi Ensures efficient droplet formation for desolvation.
Drying Gas Flow 10 L/min Facilitates solvent evaporation and ion release.
Gas Temperature 325 °C Provides thermal energy for desolvation without degrading the analyte.
Precursor Ion (Q1) m/z 279.2 Corresponds to the [M+H]⁺ of the analyte.
Product Ion (Q3) m/z 223.2 A stable and abundant fragment, likely corresponding to the loss of the tert-butyl group.
Collision Energy 20 eV Empirically determined to yield the highest intensity for the m/z 223.2 product ion.
Dwell Time 100 ms Balances sensitivity with the ability to acquire sufficient data points across the chromatographic peak.

Note: Specific m/z values and energies should be empirically determined on the specific instrument used.

Liquid Chromatography (LC) Method Development

The primary objective of the chromatographic method is to achieve reproducible retention, generate a sharp peak for the analyte, and separate it from endogenous matrix components to minimize ion suppression or enhancement.

Column and Mobile Phase Selection

Given the analyte's mixed polarity, a reversed-phase separation is the logical approach.[4] A C18 column is a versatile starting point, offering robust hydrophobic retention.[7] To ensure good peak shape and ionization efficiency, an acidic mobile phase modifier is essential.

  • Column: A standard C18 column (e.g., 2.1 x 50 mm, 2.7 µm particle size) provides a good balance of efficiency and backpressure. The smaller particle size enhances peak sharpness, which is beneficial for sensitivity.

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The formic acid protonates the analyte, leading to a single ionic species that behaves consistently on the column and ionizes efficiently in the MS source.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and high elution strength in reversed-phase LC-MS.[3]

Elution Strategy: Gradient Optimization

A gradient elution, where the percentage of the organic mobile phase is increased over time, is employed. This ensures that the analyte is eluted as a sharp peak while also cleaning late-eluting matrix components from the column, preventing carryover between injections.

Protocol 2: Chromatographic Separation
  • Install Column: Equip the HPLC system with a C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Set Column Temperature: Maintain the column at 40 °C to ensure reproducible retention times and reduce mobile phase viscosity.

  • Program Gradient: Use the gradient profile outlined in Table 3.

  • Set Flow Rate: A flow rate of 0.4 mL/min is appropriate for a 2.1 mm ID column and compatible with standard ESI sources.

  • Set Injection Volume: Inject 5 µL of the prepared sample.

Table 3: LC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 5 95
4.0 0.4 5 95
4.1 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

Sample Preparation

The goal of sample preparation is to remove matrix components, particularly proteins and phospholipids, that can interfere with the analysis and contaminate the LC-MS system.[8] For high-throughput bioanalysis, protein precipitation (PPT) is an ideal choice due to its simplicity, speed, and cost-effectiveness.[9][10]

Protocol 3: Plasma Sample Preparation via Protein Precipitation
  • Aliquot Plasma: Pipette 50 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and vortex briefly. The use of an IS is critical for correcting for variations in sample processing and instrument response.

  • Precipitate Proteins: Add 150 µL of cold acetonitrile (containing 0.1% formic acid). The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated protein.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an HPLC vial or 96-well plate.

  • Inject: Place the vial/plate in the autosampler for LC-MS/MS analysis.

Method Validation Framework

Once developed, the method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[11][12] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interference at the analyte's retention time.

  • Sensitivity: Lower Limit of Quantification (LLOQ).

  • Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: Linearity and range of the assay.

  • Recovery and Matrix Effect: To understand the efficiency of the extraction and the influence of the biological matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Visualized Workflows and Logic

Visual diagrams help clarify the relationship between different stages of the method development and execution process.

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 1. Plasma Sample Aliquot IS 2. Add Internal Standard Plasma->IS PPT 3. Protein Precipitation (Acetonitrile) IS->PPT Centrifuge 4. Centrifugation PPT->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant LC 6. HPLC Separation (C18 Column, Gradient) Supernatant->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integration 8. Peak Integration MS->Integration Calibration 9. Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Report 10. Report Concentration Calibration->Report

Figure 1: A step-by-step workflow for the quantitative analysis of the analyte in plasma.

Method_Development_Logic cluster_MS MS Strategy cluster_LC LC Strategy Analyte Analyte Structure Basic Nitrogens Moderate Polarity Boc Group Ionization Ionization Choice ESI Positive Analyte->Ionization SeparationMode Separation Mode Reversed-Phase Analyte->SeparationMode MRM MRM Selection Precursor: [M+H]⁺ Product: Fragment Ion Ionization->MRM Column Column Choice C18 SeparationMode->Column MobilePhase Mobile Phase Acidified Water / ACN Column->MobilePhase

Figure 2: The logical decision-making process for method development based on analyte properties.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the development of an LC-MS/MS method for quantifying 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, a robust and sensitive assay can be established. This method serves as an excellent starting point for full validation and subsequent implementation in regulated bioanalytical environments, supporting critical decision-making throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • IONOS. (n.d.).
  • Intertek. (n.d.). LC-MS Method Development. Intertek. [Link]

  • U.S. Food and Drug Administration. (2001).
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • ResearchGate. (n.d.). Basic Sample Preparation Techniques in LC-MS Bioanalysis. ResearchGate. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. YouTube. [Link]

  • Deidda, R., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Matuszewski, B. K. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • Smyth, W. F. (2010). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link]

  • Station Xinc. (n.d.). 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate. Station Xinc. [Link]

Sources

Application

NMR characterization of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

An Application Note for the Structural Characterization of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction tert-butyl 4-(4-amino-3-pyridinyl)pipera...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate is a substituted pyridinyl-piperazine derivative. Molecules within this class are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for the synthesis of pharmacologically active agents. The precise arrangement of the substituents on the pyridine and piperazine rings is critical for molecular recognition and biological activity. Therefore, unambiguous structural confirmation is a mandatory step in the synthetic process.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate using ¹H and ¹³C NMR. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale for experimental choices, data interpretation, and structural validation, ensuring a robust and reproducible analysis for researchers in synthetic and pharmaceutical chemistry.

Molecular Structure and Assignment Nomenclature

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering scheme for the molecule is essential. The structure and atom numbering for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate are presented below. This convention will be used throughout the subsequent analysis.

Caption: Comprehensive workflow for NMR characterization.

Conclusion

The protocols and spectral predictions detailed in this application note provide a robust framework for the complete . By following these guidelines, researchers can reliably confirm the identity and purity of their synthesized material. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments creates a self-validating system that ensures the final structural assignment is unambiguous and authoritative. This level of rigorous characterization is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Hiller, S., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS, 102(31), 10876-10881. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. ResearchGate. Retrieved from [Link]

Method

The Strategic Application of Aminopyridinyl Piperazine Intermediates in Pharmaceutical Synthesis: A Technical Guide

The second round of searches has provided crucial details. I have clarified the structural isomers and will focus on tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate and the commercially more common tert-butyl...

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches has provided crucial details. I have clarified the structural isomers and will focus on tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate and the commercially more common tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, as they have more available data. I have found detailed information on the Buchwald-Hartwig amination, which is a key reaction for synthesizing these intermediates. I also have substantial information on the mechanism and protocols for the subsequent Boc deprotection step. Safety data for structurally similar compounds is available and can be adapted.

However, I still need to find a specific, detailed, step-by-step protocol for a reaction using one of these intermediates to form a kinase inhibitor precursor. While the general application is clear, a concrete example with quantitative data (reagents, solvents, temperature, time, yield) is necessary for the "Protocols" section. I also need to find more specific information linking these intermediates to the synthesis of particular kinase inhibitors beyond general statements. This will allow me to create a more authoritative and practical guide. I will refine my plan to focus on these specific protocol details.The latest searches have been highly successful. I've found a specific patent (WO2020084389A1) that details the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a Buchwald-Hartwig reaction to synthesize a key intermediate for Ribociclib. This provides the concrete, quantitative protocol I was missing for the "Application" section. I also found more general protocols and optimization strategies for both the Buchwald-Hartwig amination and the subsequent Boc deprotection, which will allow me to explain the causality behind the experimental choices as required. I have sufficient information on the structure, properties, synthesis, and safety of the title compound and its key isomer. I can now proceed with structuring and writing the complete guide, including the detailed protocols, explanatory text, diagrams, and reference list, without needing further searches. All core requirements can now be met.

Introduction: The Architectonics of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular motifs consistently emerge as cornerstones of successful therapeutic agents. The aminopyridinyl piperazine scaffold is one such "privileged structure," offering a geometrically precise and electronically tunable framework for engaging with a multitude of biological targets. This guide focuses on a particularly valuable intermediate, tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate and its closely related, more commercially prevalent isomer, tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate.

The strategic placement of a Boc-protected piperazine on an aminopyridine ring creates a bifunctional reagent of immense utility. This design allows for sequential, controlled reactions at distinct sites, enabling the efficient assembly of complex molecules, particularly kinase inhibitors. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for its application in pharmaceutical synthesis.

Physicochemical Profile and Isomeric Considerations

A foundational understanding of the intermediate's properties is paramount for its effective use. The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the piperazine nitrogen, preventing its participation in reactions until its planned removal under acidic conditions. The exocyclic amino group on the pyridine ring, conversely, is a potent nucleophile, poised for coupling reactions.

PropertyValue (for C₁₄H₂₂N₄O₂)Significance in Synthetic Workflow
Molecular Formula C₁₄H₂₂N₄O₂Defines the elemental makeup.
Molecular Weight 278.35 g/mol Critical for accurate stoichiometric calculations.
Appearance White to yellow or brown solid/powderA primary visual check for material quality.
Solubility Soluble in DCM, Methanol, EthanolGuides the selection of appropriate reaction and purification solvents.
Melting Point Approx. 130-135 °C (for 6-amino-3-yl isomer)Serves as an indicator of purity.
Key Reactive Sites 1. Pyridinyl Amino Group (Nucleophilic) 2. Boc-Protected Piperazine NitrogenThe primary amino group is readily available for C-N bond formation. The Boc group ensures the piperazine is inert until the desired deprotection step.

It is critical for the researcher to distinguish between the isomers, as the position of the amino and piperazine groups on the pyridine ring dictates the final geometry of the target molecule. This guide will primarily focus on protocols involving the 6-amino-3-yl isomer due to its documented role in the synthesis of major oncology drugs.

Synthesis of the Intermediate: The Buchwald-Hartwig Amination

The most efficient and widely adopted method for synthesizing these intermediates is the Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction forms the crucial C-N bond between an appropriately substituted halo-aminopyridine and Boc-piperazine.

Causality and Experimental Choices:
  • Catalyst System: The reaction relies on a Palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos, RuPhos) are essential. These ligands stabilize the monomeric Pd(0) species, promote the rate-limiting oxidative addition step with the aryl halide, and facilitate the final reductive elimination to release the product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is common, but for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are employed.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and do not interfere with the catalytic cycle. It is crucial to avoid chlorinated solvents which can inhibit the catalyst.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and deactivation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Aryl Halide (e.g., 5-Bromo-2-aminopyridine) E Assemble Reactants in Anhydrous Solvent (e.g., Toluene) A->E B Boc-Piperazine B->E C Base (e.g., NaOtBu) C->E D Pd Precatalyst & Ligand D->E F Purge with Inert Gas (Ar/N2) E->F G Heat to 80-110 °C F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I Upon Completion J Aqueous Workup (Wash with Water/Brine) I->J K Dry & Concentrate J->K L Purify by Column Chromatography K->L M Obtain Pure Intermediate L->M G A Boc-Protected Amine B Protonated Carbamate A->B + H+ (e.g., TFA) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Amine Salt + CO2 C->D Decarboxylation

Application

Application Note: Quantitative Analysis of Piperazine Carboxylates Using Deuterium-Labeled Standards by LC-MS/MS

Abstract This application note provides a comprehensive guide for the quantitative analysis of piperazine carboxylates in complex biological matrices, such as plasma and urine. We detail a robust and highly accurate meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of piperazine carboxylates in complex biological matrices, such as plasma and urine. We detail a robust and highly accurate method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution (SID). The use of deuterium-labeled piperazine carboxylates as internal standards is presented as the gold standard for mitigating analytical variability, including matrix effects and inconsistencies in sample preparation, thereby ensuring the highest level of data integrity for pharmacokinetic studies and clinical diagnostics.[1] This document outlines the core principles, provides a detailed experimental protocol, and presents validation data in accordance with regulatory expectations.[2][3][4]

Introduction: The Analytical Challenge of Piperazine Carboxylates

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, acting as key pharmacophores in antipsychotics, antihistamines, and antianginal agents.[5][6] The metabolic fate of these drugs often involves the formation of piperazine carboxylate metabolites, which must be accurately quantified in biological fluids to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

However, the quantitative analysis of these metabolites in complex matrices like plasma and urine is fraught with challenges.[9][10] Endogenous matrix components can cause ion suppression or enhancement in the mass spectrometer source, leading to significant inaccuracies in quantification.[10][11] Furthermore, variability in sample extraction and processing can introduce errors that compromise the reliability of the results.[1] To overcome these obstacles, the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted solution.[1][12]

The Principle of Stable Isotope Dilution (SID) with Deuterium-Labeled Standards

The core of this analytical approach is the principle of Stable Isotope Dilution (SID). A known concentration of a deuterium-labeled analog of the target piperazine carboxylate is spiked into each sample at the earliest stage of preparation.[13] This "heavy" standard is chemically identical to the "light" endogenous analyte, ensuring it behaves identically during extraction, chromatography, and ionization.[1][12]

Because the SIL-IS and the analyte co-elute and experience the same matrix effects and processing variations, any signal fluctuation affects both compounds equally.[12][13] The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[14][15] Quantification is then based on the ratio of the analyte's signal to the SIL-IS's signal, rather than the absolute signal of the analyte. This ratiometric measurement effectively normalizes for any analytical variability, leading to highly accurate and precise results.[1]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Plasma, Urine) Spike Spike with Deuterated Standard (IS-d4) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Analyte Analyte (Light) IS IS-d4 (Heavy) Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (Co-elution of Analyte & IS-d4) Evap->LC MS MS/MS Detection (Differentiation by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS-d4) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Accurate Concentration Curve->Result

Figure 1: Conceptual workflow for Stable Isotope Dilution analysis.

Experimental Protocol

This protocol provides a general framework for the analysis of a hypothetical piperazine carboxylate (PC) and its deuterium-labeled standard (PC-d4). Optimization will be required for specific molecules and matrices.

Materials and Reagents
  • Analytes: Piperazine Carboxylate (PC) and Deuterium-labeled Piperazine Carboxylate (PC-d4).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (all LC-MS grade).

  • Biological Matrix: Human plasma (K2EDTA), Human urine.

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of PC and PC-d4 in methanol.

  • Working Standard Solutions: Serially dilute the PC stock solution with 50:50 ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the PC-d4 stock solution with 50:50 ACN:Water.

  • Sample Preparation:

    • To 100 µL of plasma or urine sample, add 20 µL of the IS Working Solution (50 ng/mL).

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins (for plasma).

Solid Phase Extraction (SPE)
  • Condition: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load: Load the supernatant from the prepared sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in ACN.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Piperazine Carboxylate (PC)251.1143.122
PC-d4 (Internal Standard)255.1147.122

Note: These values are hypothetical and must be optimized for the specific analyte.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start node1 Sample Collection Plasma/Urine start->node1 node2 Spiking Add PC-d4 IS node1->node2 node3 Precipitation/Dilution Add Acid/Solvent node2->node3 node4 Centrifugation Pellet Proteins node3->node4 node5 SPE Cleanup Condition → Load → Wash → Elute node4->node5 node6 Final Sample Evaporate & Reconstitute node5->node6 node7 UHPLC Injection 5 µL node6->node7 node8 LC Separation C18 Column node7->node8 node9 MS/MS Detection ESI+ MRM node8->node9 node10 Integration Peak Area of PC & PC-d4 node9->node10 node11 Ratio Calculation Area(PC) / Area(PC-d4) node10->node11 node12 Quantification Calibration Curve node11->node12 end Final Result node12->end

Figure 2: Detailed experimental workflow from sample to result.

Method Validation

The analytical method should be validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation and ICH M10 guidelines.[2][3][4][16] Key validation parameters are summarized below.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Ensures the method can differentiate the analyte from other matrix components.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional relationship between concentration and response.
Accuracy & Precision Replicate QC samples at LLOQ, LQC, MQC, and HQC levels should be within ±15% of nominal (±20% for LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.
Recovery Consistent and reproducible extraction recovery for the analyte and IS.Assesses the efficiency of the sample preparation process.
Matrix Effect The ratio of analyte response in the presence and absence of matrix should be consistent across different matrix lots.Evaluates the impact of matrix components on analyte ionization.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).Ensures sample integrity from collection to analysis.

Conclusion

The use of deuterium-labeled internal standards in the LC-MS/MS analysis of piperazine carboxylates offers unparalleled accuracy and precision. This Stable Isotope Dilution method effectively compensates for matrix effects and procedural variations, which is critical for obtaining reliable data in regulated bioanalysis.[1][12][17] The protocol described herein provides a robust foundation for researchers and drug development professionals to develop and validate high-quality quantitative assays for pharmacokinetic and toxicokinetic studies, ultimately contributing to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Li, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Pan, S., & Aebersold, R. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology, 367, 209–218. [Link]

  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1957. [Link]

  • Midha, K. K., et al. (1983). Synthesis and applications of deuterium labelled piperazine type phenothiazines. University of Saskatchewan. [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Cristea, S., et al. (2010). Stable isotope labelling approaches in quantitative MS studies. ResearchGate. [Link]

  • de Freitas, F. A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. [Link]

  • Midha, K. K., et al. (1984). Synthesis of deuterium-labeled fluphenazine. Journal of pharmaceutical sciences, 73(1), 87–90. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Papaseit, E., et al. (2012). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Li, H., et al. (2020). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. ResearchGate. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of chromatography, 370(2), 245–258. [Link]

  • Sipos, A., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 522. [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]

  • Lin, S. N., et al. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 29(5), 346–353. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Daali, Y., et al. (2019). Metabolomics reveals biomarkers in human urine and plasma to predict cytochrome P450 2D6 (CYP2D6) activity. British journal of clinical pharmacology, 85(1), 183–195. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Viswanathan, C. T., et al. (2007). Bioanalysis in drug discovery and development. Pharmaceutical research, 24(10), 1962–1973. [Link]

Sources

Method

Application Notes & Protocols: Synthesis of Ribociclib via Aminopyridinyl-Piperazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: Ribociclib, a Targeted Approach to Cancer Therapy Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), cruc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ribociclib, a Targeted Approach to Cancer Therapy

Ribociclib is a highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), crucial regulators of the cell cycle.[1][2] In many forms of cancer, the CDK4/6 pathway is overactive, leading to uncontrolled cell division.[1][3] By inhibiting CDK4/6, Ribociclib effectively halts the cell cycle in the G1 phase, preventing the proliferation of cancer cells.[2][3] This targeted mechanism of action has established Ribociclib as a key therapeutic agent, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][4]

The molecular architecture of Ribociclib features a critical aminopyridinyl-piperazine moiety. This structural component plays a pivotal role in the molecule's interaction with the ATP-binding pocket of CDK4/6, contributing significantly to its potency and selectivity.[2][5] The synthesis of this complex molecule, therefore, hinges on the strategic construction and coupling of this key intermediate with a substituted pyrrolo[2,3-d]pyrimidine core. This document provides a detailed guide to the synthesis of Ribociclib, focusing on a convergent approach that utilizes a pivotal Buchwald-Hartwig amination reaction.

Retrosynthetic Analysis

A convergent synthetic strategy is a highly efficient approach for the construction of complex molecules like Ribociclib. This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. This approach offers several advantages, including higher overall yields and greater flexibility in the synthesis of analogues.

The retrosynthetic analysis of Ribociclib identifies two key building blocks: the pyrrolo[2,3-d]pyrimidine core, specifically 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1) , and the aminopyridinyl-piperazine side chain, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (2) . The key disconnection is the C-N bond between the pyrimidine ring and the amino group of the pyridine ring, which can be formed via a palladium-catalyzed Buchwald-Hartwig amination.

G Ribociclib Ribociclib Disconnection Buchwald-Hartwig C-N Bond Formation Ribociclib->Disconnection Intermediate1 Pyrrolo[2,3-d]pyrimidine Core (1) 2-chloro-7-cyclopentyl-N,N-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Disconnection->Intermediate1 Intermediate2 Aminopyridinyl-piperazine Side Chain (2) tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Disconnection->Intermediate2 G cluster_reactants Reactants cluster_catalyst Catalytic System Intermediate1 Pyrrolo[2,3-d]pyrimidine Core (1) Product Protected Ribociclib Intermediate1->Product Intermediate2 Aminopyridinyl-piperazine (2) Intermediate2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product G Start1 Pyrimidine Derivative Intermediate1 Pyrrolo[2,3-d]pyrimidine Core (1) Start1->Intermediate1 Start2 5-bromo-2-nitropyridine Intermediate2 Aminopyridinyl-piperazine (2) Start2->Intermediate2 Coupling Buchwald-Hartwig Coupling Intermediate1->Coupling Intermediate2->Coupling Protected_Ribociclib Boc-Protected Ribociclib Coupling->Protected_Ribociclib Deprotection Deprotection Protected_Ribociclib->Deprotection Ribociclib_Free_Base Ribociclib (Free Base) Deprotection->Ribociclib_Free_Base Salt_Formation Salt Formation Ribociclib_Free_Base->Salt_Formation Final_Product Ribociclib Succinate Salt_Formation->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of tert-butyl 4-(4-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to improve your synthesis yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Challenge

The target molecule, a key building block in medicinal chemistry, is typically synthesized via a Palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1] This reaction involves coupling an appropriate 3-halopyridine derivative with tert-butyl piperazine-1-carboxylate. While powerful, the Buchwald-Hartwig reaction is highly sensitive to a range of variables, especially when dealing with electron-rich and sterically hindered substrates like substituted pyridines.[2] Low yields, incomplete conversion, and competing side reactions are common hurdles. This guide will address these issues systematically.

Section 1: Understanding the Core Reaction Mechanism

Success in optimizing this synthesis begins with a firm grasp of the Buchwald-Hartwig catalytic cycle. Each step presents a potential bottleneck that can stall the reaction and reduce yield.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The efficiency of this step is highly dependent on the halide (I > Br > Cl) and the electronic properties of the pyridine ring.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical to prevent substrate degradation while ensuring efficient deprotonation.[2]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. The steric and electronic properties of the phosphine ligand are paramount for promoting this step and preventing unwanted side reactions.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Amido Pd(II)-Amido Complex OxAdd->Amido + Amine (R2NH) - Base-H+X- Amido->Pd(0)L2 Reductive Elimination Product_Pd Product-Catalyst Complex Product Target Product (Ar-NR2) Amido->Product Product Formed ArX 4-Amino-3-halopyridine (Ar-X) Amine Boc-Piperazine (R2NH)

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, resulting in very low or no product yield. What are the most likely causes?

This is the most frequent issue and typically points to a problem in one of three areas: catalyst activity, reaction conditions, or reagent quality.

Causality: A stalled reaction implies that one of the steps in the catalytic cycle is prohibitively slow or has ceased entirely. This can be due to catalyst decomposition, insufficient reactivity of the starting materials under the chosen conditions, or the presence of inhibitors.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Are amine/halide pure? - Is solvent anhydrous? - Is base fresh/dry? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Was system properly degassed? - Is there a positive N2/Ar pressure? check_reagents->check_setup Reagents OK check_catalyst 3. Assess Catalyst System - Is Pd precursor active? - Is ligand appropriate for pyridine? - Is Pd/Ligand ratio correct? check_setup->check_catalyst Setup OK check_conditions 4. Re-evaluate Conditions - Is temperature optimal? - Is the base strong enough? check_catalyst->check_conditions Catalyst System OK optimize Systematically Optimize (See Tables 1 & 2) check_conditions->optimize Conditions OK

Caption: Systematic workflow for troubleshooting low-yield reactions.

Actionable Steps:

  • Reagent Integrity: Ensure starting materials are pure and dry. The base, particularly sodium tert-butoxide, is highly hygroscopic and its effectiveness diminishes with air exposure. Use freshly opened bottles or dry the base under vacuum. Solvents must be anhydrous.

  • Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2] Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that the solvent has been adequately degassed.

  • Catalyst and Ligand Selection: The choice of ligand is paramount for coupling with pyridines.[2] Bulky, electron-rich dialkylbiaryl phosphine ligands are often required to promote both the oxidative addition and the crucial reductive elimination step.

ComponentRecommended Starting PointRationale & Key Considerations
Aryl Halide 4-Amino-3-bromo pyridineThe C-Br bond offers a good balance of reactivity and stability. C-I is more reactive but can be less stable. C-Cl is often unreactive without specialized catalyst systems.[3]
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is reduced in situ.
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich ligands are proven to be effective for challenging pyridine couplings, helping to accelerate reductive elimination.[2]
Base Sodium tert-butoxide (NaOtBu)A strong, non-coordinating base that is highly effective. However, it can be incompatible with sensitive functional groups.[4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are generally preferred as they solubilize the catalyst complex well.[5]
Temperature 80–110 °CA good starting range. Higher temperatures can increase reaction rates but may also lead to degradation.
Table 1: Recommended starting conditions for the synthesis.
Q2: I'm observing a significant amount of 4-aminopyridine as a byproduct. What is causing this hydrodehalogenation?

This indicates a common side reaction where the halogen atom is replaced by a hydrogen atom.

Causality: Hydrodehalogenation can occur via a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.[2] This is more common with certain ligands and at higher temperatures.

Actionable Steps:

  • Ligand Modification: This is the most effective solution. Employing bulky, electron-rich ligands such as BrettPhos or RuPhos is known to accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.[2]

  • Lower the Temperature: If possible, reducing the reaction temperature can disfavor the higher-energy pathway leading to hydrodehalogenation. This may require a longer reaction time.

  • Screen Different Bases: While less common, the base can sometimes influence this side reaction.

Q3: My TLC/LC-MS shows consumption of starting material, but the mass balance is poor and I see multiple unidentified spots. Could my product be degrading?

Yes, product degradation is a distinct possibility, especially under harsh basic conditions at elevated temperatures.

Causality: Aminopyridines can be sensitive molecules. The combination of a strong alkoxide base and high heat can lead to decomposition pathways that consume your desired product.[2]

Actionable Steps:

  • Switch to a Milder Base: If degradation is suspected, substitute the strong NaOtBu with a weaker inorganic base. This is a critical step in ensuring the integrity of your product.

  • Temperature Optimization: Run the reaction at the lowest temperature that still affords a reasonable conversion rate. A temperature screen (e.g., 70 °C, 85 °C, 100 °C) is highly recommended.

BaseRelative StrengthProsCons & Considerations
NaOtBu, KOtBu, LiHMDS Very StrongHigh reaction rates, effective for less reactive halides.[4]Can cause degradation of sensitive substrates; highly hygroscopic.[2]
Cesium Carbonate (Cs₂CO₃) ModerateMilder, better tolerated by sensitive functional groups.Often requires higher temperatures or more active catalyst systems.[2]
Potassium Phosphate (K₃PO₄) ModerateGood alternative to carbonates, often used in challenging couplings.Can have solubility issues in some organic solvents.[2]
Table 2: A comparative guide for base selection in Buchwald-Hartwig amination.

Section 3: Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis. It is designed to be a self-validating system; adherence to these steps, particularly regarding the inert atmosphere, will minimize common sources of failure.

Materials:

  • 4-Amino-3-bromopyridine (1.0 equiv)

  • tert-butyl piperazine-1-carboxylate (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl [RuPhos] (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add the Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add 4-amino-3-bromopyridine (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the 4-amino-3-bromopyridine.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[3]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product is typically a solid or oil. Purify via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate.

References

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • AWS. (n.d.). Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Optimization

Technical Support Center: Troubleshooting the Boc Deprotection of Aminopyridinyl Piperazine Intermediates

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of Boc (tert-butyloxycarbonyl) deprotection of aminopyridinyl piperazine intermediates. Our goal is to equip you with the expertise and practical solutions needed to overcome common challenges in your synthetic workflows.

Introduction

The acid-catalyzed removal of the Boc protecting group is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical intermediates like aminopyridinyl piperazines. While seemingly straightforward, this reaction can be fraught with challenges, including incomplete reactions, low yields, and the formation of troublesome side products. This guide is structured to help you diagnose and resolve these issues effectively.

Troubleshooting Guide

Issue 1: My Boc deprotection is incomplete, or the reaction is sluggish.

This is one of the most common issues encountered. An incomplete reaction not only reduces the yield of your desired product but also complicates purification.

Potential Causes & Solutions

  • Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process, and its rate can be highly dependent on the acid concentration.[1][2][3]

    • Solution: Increase the concentration or the number of equivalents of the acid. For trifluoroacetic acid (TFA), a common starting point is a 25-50% solution in a solvent like dichloromethane (DCM).[2] If the reaction is still slow, consider using a higher concentration of TFA or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[2][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[1]

    • Solution: Allow the reaction to proceed for a longer duration, monitoring its progress regularly by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] Most deprotections are carried out at room temperature; however, gentle warming (e.g., to 40°C) can sometimes be beneficial, but use caution as this may also increase the rate of side reactions.[2]

  • Steric Hindrance: Bulky substituents on the aminopyridinyl piperazine core can impede the approach of the acid to the Boc-protected nitrogen, slowing the reaction rate.[1][2][4]

    • Solution: In cases of significant steric hindrance, you may need to employ more forceful conditions, such as prolonged reaction times or slightly elevated temperatures.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your aminopyridinyl piperazine intermediate is completely soluble in the chosen solvent. DCM is a common choice for TFA-mediated deprotections.[4] If solubility is an issue, you may need to screen other solvents.

  • Reagent Quality: The presence of water in TFA can reduce its effective acidity.[4]

    • Solution: Use fresh, high-purity reagents.

Issue 2: I'm observing a low yield of my deprotected product after work-up.

A low isolated yield can be due to an incomplete reaction (see Issue 1) or losses during the work-up and purification stages.

Potential Causes & Solutions

  • Sub-optimal Work-up Procedure: The deprotected amine is often isolated as a salt (e.g., TFA or HCl salt). The subsequent neutralization and extraction steps are critical for obtaining the free amine in good yield.

    • Solution: Review your work-up protocol. When neutralizing the acidic reaction mixture with a base (e.g., saturated sodium bicarbonate), ensure you add the base slowly and check the pH to ensure complete neutralization.[5] Thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) multiple times to ensure complete recovery of your product.[5]

  • Product Loss During Solvent Removal: The deprotected aminopyridinyl piperazine may be volatile or prone to degradation.

    • Solution: When removing solvents under reduced pressure, use a moderate temperature. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][5]

  • Purification Issues: The choice of purification method can significantly impact the final yield.

    • Solution: If using column chromatography, ensure the chosen solvent system provides good separation. Consider the possibility that your product may be partially soluble in the mobile phase, leading to losses.

Issue 3: I'm seeing unexpected side products in my reaction mixture.

The formation of side products is a frequent complication, primarily due to the generation of a reactive tert-butyl cation during the deprotection process.[2][6]

The Culprit: The Tert-Butyl Cation

The mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[1][7] This electrophilic species can then react with any available nucleophiles in the reaction mixture, leading to unwanted t-butylation side products.[2][8]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine - CO2 tBu_Cation tert-Butyl Cation Side_Product t-Butylated Side Product tBu_Cation->Side_Product Nucleophile Nucleophilic Site (e.g., Amine, Pyridine N) Nucleophile->Side_Product

Caption: Mechanism of Boc deprotection and side product formation.

Solutions: The Role of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate your desired product or other sensitive functional groups.[2]

Common Scavengers and Their Applications

ScavengerTypical ConcentrationUse Case
Triisopropylsilane (TIS) 2.5 - 5%A general-purpose scavenger that is highly effective at reducing the tert-butyl cation.[2]
Water 2.5 - 5%Often used in combination with TIS.
Thioanisole 2 - 5%Particularly useful for protecting methionine and tryptophan residues from oxidation and alkylation.
1,2-Ethanedithiol (EDT) 2 - 5%Effective for protecting cysteine residues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol provides a general starting point for the deprotection of aminopyridinyl piperazine intermediates.

  • Preparation: Dissolve the Boc-protected aminopyridinyl piperazine (1 equivalent) in anhydrous DCM (0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is susceptible to t-butylation, add an appropriate scavenger (e.g., 2.5-5% TIS).[2]

  • Reaction: Slowly add the deprotection cocktail to the substrate solution. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 4 hours.[5] Monitor the disappearance of the starting material by TLC or LC-MS.[5]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[5]

    • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[5]

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[5]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a common alternative to TFA and typically yields the hydrochloride salt of the deprotected amine.[2]

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[5]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.[5][9]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[2][5] A precipitate of the hydrochloride salt may form.[2][5]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[2][5]

  • Work-up:

    • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2][5]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[2]

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH) to a pH of 8-9, followed by extraction with an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for TFA-mediated Boc deprotection?

The cleavage of the Boc group by TFA is an acid-catalyzed elimination process that involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][7]

  • Carbocation Formation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][7]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][7] The deprotected amine is then protonated by the excess TFA to form its trifluoroacetate salt.[1][7]

Q2: How do I choose between TFA and HCl for Boc deprotection?

The choice often depends on the other functional groups present in your molecule and the desired salt form of the final product.

  • TFA is highly effective and its salts are often volatile, which can simplify work-up.[5] However, residual TFA can be difficult to remove completely.

  • HCl in dioxane is another robust method and often results in the formation of a crystalline hydrochloride salt that can be easily isolated by filtration.[2][5] This can be advantageous for purification.

Decision_Tree Start Start: Choose Deprotection Reagent Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Desired_Salt Is a crystalline HCl salt desirable for purification? Acid_Sensitive->Desired_Salt No Consider_Milder Consider milder methods (e.g., Oxalyl Chloride/MeOH) Acid_Sensitive->Consider_Milder Yes Use_TFA Use TFA in DCM Desired_Salt->Use_TFA No Use_HCl Use HCl in Dioxane Desired_Salt->Use_HCl Yes

Caption: Decision tree for selecting a Boc deprotection method.

Q3: Are there milder alternatives to TFA and HCl for Boc deprotection?

Yes, for substrates with particularly acid-sensitive functional groups, milder deprotection methods can be employed. One such method is the use of oxalyl chloride in methanol, which has been shown to be effective for a diverse range of substrates at room temperature.[10][11][12] Thermal deprotection, by heating the Boc-protected amine in a suitable solvent, is another option that avoids the use of strong acids.[13]

Q4: How can I monitor the progress of my deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[14] Staining with ninhydrin can be used to visualize the product if it is a primary or secondary amine.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantitative analysis, allowing you to determine the purity of your product and the extent of the reaction.[14]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025, August 10). Retrieved January 5, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved January 5, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved January 5, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020, June 23). Retrieved January 5, 2026, from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 5, 2026, from [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 5, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016, March 26). Retrieved January 5, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved January 5, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Palbociclib Synthesis: A Technical Support Guide to Side Reaction Products

Welcome to the technical support center for Palbociclib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with side reaction pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Palbociclib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with side reaction products encountered during the synthesis of Palbociclib. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the quality, safety, and efficacy of your final product.

Introduction to Palbociclib and the Importance of Impurity Control

Palbociclib (marketed as Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in regulating the cell cycle.[1] Its approval marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3] The synthetic pathway to Palbociclib, while elegant, is not without its challenges. The formation of impurities during synthesis and storage can impact the drug's safety, efficacy, and stability.[2][4][5] Therefore, stringent control over these impurities is a critical aspect of the manufacturing process, mandated by regulatory agencies like the FDA and EMA.[2]

This guide will delve into the common side reaction products, their mechanisms of formation, and robust troubleshooting protocols to mitigate their presence.

Frequently Asked Questions (FAQs) about Palbociclib Impurities

Q1: What are the most common types of impurities found in Palbociclib synthesis?

A1: Palbociclib impurities can be broadly categorized into three main types:

  • Process-Related Impurities: These are byproducts formed during the chemical reactions of the synthetic route. They can include isomers, dimers, and products of incomplete reactions or competing side reactions.[4][5]

  • Degradation Products: These impurities arise from the degradation of Palbociclib under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[2][6]

  • Residual Solvents and Intermediates: Trace amounts of solvents used during the manufacturing process and unreacted starting materials or intermediates can remain in the final product.[2][4]

Q2: Why is controlling regioselectivity in the SNAr coupling step so critical?

A2: The nucleophilic aromatic substitution (SNAr) coupling between the aminopyridine and chloropyrimidine fragments is a key step in many Palbociclib synthetic routes.[1] Lack of proper control can lead to the formation of regioisomers, which are challenging to separate from the desired product and can affect the final drug's biological activity.[4] Careful selection of the base and reaction conditions is paramount to ensure high regioselectivity.[1]

Q3: What are the primary degradation pathways for Palbociclib?

A3: Forced degradation studies have shown that Palbociclib is susceptible to oxidative degradation, leading to the formation of N-oxides, specifically Palbociclib pyridine N-oxide and Palbociclib piperazine N-oxide.[6][7] Degradation is more pronounced in the presence of oxidizing agents like hydrogen peroxide.[6] The molecule shows greater stability under acidic and basic conditions.[6][8]

Troubleshooting Guide: Common Side Reaction Products and Their Mitigation

This section provides a detailed breakdown of specific impurities, their origins, and actionable troubleshooting strategies.

Issue 1: Formation of a Dimeric Impurity in the SNAr Coupling Step

Symptoms:

  • Appearance of a high molecular weight impurity in the reaction mixture, detectable by LC-MS, with a mass corresponding to a dimer of the product.[1]

  • Reduced yield of the desired coupled product.

Root Cause Analysis: The formation of this dimeric impurity (compound 22 in some literature) has been observed when using strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS).[1] The proposed mechanism involves the deprotonation of a methyl group on the pyrido[2,3-d]pyrimidin-7(8H)-one core under strongly basic conditions. This carbanion then undergoes a 1,6-addition to another molecule of the product.[1]

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Base Selection Grignard bases, such as isopropylmagnesium chloride (i-PrMgCl) or cyclohexylmagnesium chloride (CyMgCl), have been shown to be effective for the SNAr coupling without promoting dimer formation.[1][9] These bases are less prone to deprotonating the methyl group.Substitute LiHMDS with an equivalent amount of a suitable Grignard reagent. The reaction kinetics with Grignard reagents are reportedly faster, which also helps to minimize side reactions.[1]
Control of Stoichiometry When using LiHMDS was unavoidable in earlier routes, an excess of the aminopyridine starting material was required to minimize dimer formation.[9]This is a less ideal approach due to atom economy but can be a temporary solution. The stoichiometry needs to be carefully optimized.

Workflow for Mitigating Dimer Formation

Caption: Troubleshooting workflow for dimer impurity.

Issue 2: Presence of Des-Bromo Impurity

Symptoms:

  • An impurity with a molecular weight corresponding to the loss of a bromine atom is detected.

Root Cause Analysis: The "Des-Br" impurity can be formed as a side reaction, particularly when using certain Grignard reagents like i-PrMgCl.[1] This suggests a reductive debromination pathway.

Mitigation Strategies:

  • Careful Reagent Selection: While Grignard reagents are generally preferred to avoid dimerization, the choice of the specific Grignard reagent is important. Cyclohexylmagnesium chloride (CyMgCl) was found to be a suitable alternative that minimizes the formation of the Des-Br impurity.[9]

  • Reaction Condition Optimization: Lowering the reaction temperature and minimizing the reaction time can help reduce the rate of this side reaction.

Issue 3: Formation of N-Oxide Impurities

Symptoms:

  • Detection of impurities with molecular weights corresponding to the addition of one or two oxygen atoms to the Palbociclib molecule, typically identified as pyridine N-oxide and piperazine N-oxide.[7]

Root Cause Analysis: These impurities are primarily formed through oxidative degradation.[7] This can occur during the synthesis if oxidizing agents are present, or during storage if the final product is exposed to air and light. Forced degradation studies confirm that Palbociclib is susceptible to oxidation.[6][8]

Mitigation Strategies:

StrategyRationaleExperimental Protocol
Inert Atmosphere Conducting reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) minimizes exposure to atmospheric oxygen.Purge reaction vessels with an inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction and work-up.
Control of Raw Materials Ensure that solvents and reagents are free from peroxide impurities, which can act as oxidizing agents.Test solvents for peroxides before use, especially ethers like THF. Use freshly distilled or inhibitor-free solvents.
Appropriate Storage Store the final API and sensitive intermediates protected from light and air.[2]Store in well-sealed, opaque containers, and consider blanketing with an inert gas for long-term storage.
Issue 4: Impurities from Palladium-Catalyzed Reactions

Symptoms:

  • Presence of impurities such as Palbociclib desacetyl impurity (PDA), Palbociclib desacetyl hydroxy impurity (PDH), and Palbociclib desacetyl hydroxyl methyl impurity (PDHM).[7]

Root Cause Analysis: These impurities have been identified as forming during steps that utilize a palladium catalyst, such as a Heck reaction in some synthetic routes.[7] They represent various modifications of the acetyl group.

Mitigation Strategies:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly influence the side reaction profile. A screening process to identify a more selective catalyst system is recommended.

  • Optimization of Reaction Conditions: Factors such as temperature, reaction time, and the base used in the palladium-catalyzed step should be carefully optimized to favor the desired reaction pathway.

  • Purification Strategy: A robust purification method, such as crystallization, should be developed to effectively remove these impurities. The choice of crystallization solvent is critical.[10]

Logical Relationship of Impurity Formation

Impurity_Formation cluster_SNAr S-N-Ar Coupling cluster_Heck Heck Reaction cluster_Degradation Degradation SNAr_Base Base Selection LiHMDS LiHMDS SNAr_Base->LiHMDS Grignard Grignard Reagents SNAr_Base->Grignard Dimer Dimer Impurity LiHMDS->Dimer DesBr Des-Bromo Impurity Grignard->DesBr Pd_Catalyst Pd Catalyst PDA_PDH PDA/PDH Impurities Pd_Catalyst->PDA_PDH Oxidation Oxidation (Air/Light) N_Oxides N-Oxide Impurities Oxidation->N_Oxides Palbociclib Palbociclib Synthesis cluster_SNAr cluster_SNAr Palbociclib->cluster_SNAr cluster_Heck cluster_Heck Palbociclib->cluster_Heck cluster_Degradation cluster_Degradation Palbociclib->cluster_Degradation

Caption: Key side reactions in Palbociclib synthesis.

Experimental Protocols for Impurity Analysis

A robust analytical method is essential for identifying and quantifying impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[2][11][12][13][14]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a general guideline and should be optimized and validated for your specific system according to ICH guidelines.[11][13]

  • Instrumentation:

    • HPLC system with a PDA or UV detector.[11]

    • Data acquisition and processing software.

  • Chromatographic Conditions (Example):

    • Column: Inertsil ODS-3V C18 (4.6 x 250 mm, 5 µm) or equivalent.[11]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or perchloric acid) and an organic solvent (e.g., acetonitrile).[8][11][13]

    • Flow Rate: 1.0 mL/min.[11][13]

    • Detection Wavelength: 263 nm or 230 nm.[11][13]

    • Column Temperature: 30 °C.[11]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the Palbociclib sample in a suitable diluent (often the mobile phase) to a known concentration.

    • Filter the sample through a 0.45 µm membrane filter before injection.[11]

  • Forced Degradation Studies:

    • To confirm the stability-indicating nature of the method, subject the Palbociclib sample to stress conditions:

      • Acid Degradation: 0.1 N HCl at 60 °C.

      • Base Degradation: 0.1 N NaOH at 60 °C.[11]

      • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[6][8]

      • Thermal Degradation: 105 °C for several hours.[15]

      • Photolytic Degradation: Expose the sample to UV light as per ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC to ensure that degradation products are well-resolved from the main Palbociclib peak and from each other.

This guide provides a foundational understanding of the common side reaction products in Palbociclib synthesis. By understanding the mechanisms of their formation and implementing the suggested troubleshooting and analytical strategies, researchers and developers can enhance the purity and quality of their Palbociclib API.

References

  • Chekal, B. P., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. [Link]

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706. [Link]

  • European Medicines Agency. (2016). Ibrance EPAR Public Assessment Report. [Link]

  • Kallepalli, S. L., & Annapurna, M. M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(1). [Link]

  • Palbociclib Impurities and Related Compound. Veeprho. [Link]

  • Palbociclib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Shaik, A. h., et al. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(44B), 485-499. [Link]

  • Srikanth, D., et al. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International. [Link]

  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research, 13(3). [Link]

  • Reehana, S., & Sujana, K. (2021). Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. International Journal of Pharmaceutical Investigation, 11(4), 395. [Link]

  • Optimized conditions for determination of Palbociclib. ResearchGate. [Link]

  • Ma, X., et al. (2018). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC INTERNATIONAL, 101(4), 1076–1083. [Link]

  • Palbociclib impurity, preparation method and application thereof.
  • The Science Behind Palbociclib: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology, 12, 982531. [Link]

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aminopyridine Substrates

Welcome to our dedicated technical support center for the optimization of the Buchwald-Hartwig amination, with a specific focus on challenging aminopyridine substrates. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the optimization of the Buchwald-Hartwig amination, with a specific focus on challenging aminopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their C-N cross-coupling reactions. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique hurdles that often lead to low yields or reaction failure.[1][2] This resource provides in-depth, field-proven insights to navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered during the Buchwald-Hartwig amination of aminopyridines, their probable causes, and actionable solutions grounded in mechanistic principles.

Problem Probable Cause(s) Detailed Solution(s) & Scientific Rationale
Low to No Product Formation 1. Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a primary challenge with 2-substituted pyridines.[3] 2. Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to promote the catalytic cycle and prevent catalyst deactivation.[2][3] 3. Incorrect Base Selection: The base may be too weak to deprotonate the amine-palladium complex or may be incompatible with other functional groups.[2][4] 4. Poor Reagent/Solvent Quality: Traces of water or oxygen can deactivate the palladium catalyst.[2]1. Ligand Selection: Employ sterically hindered and electron-rich biarylphosphine ligands such as RuPhos , BrettPhos , or XPhos .[1][5] These ligands create a bulky environment around the palladium center, which disfavors coordination of the pyridine nitrogen and facilitates the reductive elimination step.[6] For some applications, chelating bisphosphine ligands like Xantphos can also be effective.[1][7] 2. Base Optimization: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[4][8] If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) , although this may require higher temperatures or longer reaction times.[4] 3. Rigorous Inert Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[2][9] A thorough sparging of the solvent with an inert gas for 15-30 minutes prior to use is highly recommended.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly with primary amines.[6] 2. Homocoupling of Aryl Halide: This can occur at high temperatures or with certain catalyst systems.1. Ligand Modification: Bidentate ligands like BINAP or DPPF were initially developed to suppress β-hydride elimination and can be effective.[6] The use of bulky monodentate ligands also generally accelerates reductive elimination over β-hydride elimination. 2. Temperature Control: While these reactions often require heating, excessively high temperatures can promote side reactions.[2] If side products are observed, try reducing the reaction temperature and extending the reaction time.
Inconsistent Results/Poor Reproducibility 1. Variable Catalyst Activity: Using a Pd(II) precatalyst like Pd(OAc)₂ can lead to inconsistent formation of the active Pd(0) species.[4] 2. Incomplete Dissolution of Reagents: Poor solubility of the base or other reagents can lead to heterogeneous reaction mixtures and inconsistent results.[4]1. Employ a Precatalyst: Utilize well-defined palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These complexes are air-stable and efficiently generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[4] 2. Solvent and Agitation: Ensure the chosen solvent can adequately dissolve all reagents at the reaction temperature.[4] Vigorous stirring is crucial, especially when using inorganic bases that have limited solubility.[4] In some cases, a co-solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for aminopyridine couplings?

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they are Pd(II) and Pd(0) sources, respectively, that require in situ formation of the active catalyst.[4] For challenging substrates like aminopyridines, it is highly recommended to use a well-defined palladium precatalyst . These are typically air-stable Pd(II) complexes that rapidly and cleanly generate the active Pd(0) species in the reaction mixture, leading to more reliable and reproducible outcomes.[4]

Q2: How do I choose the right ligand for my specific aminopyridine substrate?

The choice of ligand is critical.[2] For 2-aminopyridines, where catalyst poisoning is a major concern, bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos and BrettPhos are often the first choice.[1][5] These ligands promote the desired catalytic cycle while sterically shielding the palladium from the pyridine nitrogen. For 3- or 4-aminopyridines, the coordination is less pronounced, and other ligands like XPhos or even chelating ligands like Xantphos may also be effective.[1][7] It is often necessary to screen a small panel of ligands to identify the optimal one for your specific substrate combination.

Q3: What is the optimal base, and how does it work?

The base plays a crucial role in the deprotonation of the amine to form the active nucleophile and in the subsequent formation of the palladium-amido complex.[10][11] Strong, non-nucleophilic bases like NaOtBu are generally the most effective.[4][8] For substrates with base-sensitive functional groups, weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, although they may require higher catalyst loadings or longer reaction times.[4]

Q4: My reaction is not going to completion. What should I try?

First, confirm that your reagents are pure and your reaction setup is rigorously inert.[2] If the issue persists, consider the following:

  • Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

  • Elevate the Temperature: Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C).[2] A modest increase in temperature may improve the reaction rate.

  • Change the Solvent: While toluene and dioxane are common, other ethereal solvents like THF or CPME might offer better solubility and performance for your specific system.[4] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[4]

Q5: Can I run this reaction open to the air?

While some modern catalyst systems show remarkable stability, for optimal results and reproducibility, it is strongly advised to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen).[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[2]

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the generally accepted mechanism.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ OA_Complex->Amine_Complex R'-NH₂ Amido_Complex L-Pd(II)(Ar)(HNR') Amido Complex Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' Product Amido_Complex->Product caption Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol for Aminopyridine Amination

This protocol provides a starting point for the amination of a generic aminopyridine with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Aminopyridine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • RuPhos ligand (if not using a precatalyst, 4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), aminopyridine (1.2 equiv), palladium precatalyst (2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aminopyridine.

References

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • Buchwald–Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin

Sources

Optimization

Technical Support Center: Degradation Pathways and Troubleshooting for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

Welcome to the technical support center for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation issues encountered during the handling, storage, and experimental use of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the stability of your compound.

Introduction

Tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate is a key building block in medicinal chemistry, valued for its unique structural features that are often incorporated into novel therapeutic agents. However, like any complex organic molecule, it is susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for accurate experimental results and the development of stable drug formulations. This guide provides a comprehensive overview of potential degradation mechanisms, frequently asked questions, and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate?

A1: The primary degradation pathways involve the three key structural motifs of the molecule: the N-Boc protecting group, the aminopyridine ring, and the piperazine ring. The most common degradation pathways are:

  • Acid-catalyzed hydrolysis of the N-Boc group: This is a well-documented susceptibility of tert-butyl carbamates, leading to the formation of the corresponding deprotected piperazine derivative.[1][2]

  • Oxidation of the aminopyridine ring: The amino group and the electron-rich pyridine ring are susceptible to oxidation, which can lead to the formation of nitro-pyridines, N-oxides, or other oxidized species.[3][4][5]

  • Photodegradation of the piperazine and aminopyridine moieties: Exposure to UV light can induce degradation of the piperazine ring and may also affect the aminopyridine portion of the molecule.[6]

  • Thermal degradation: Elevated temperatures can lead to the breakdown of the molecule, particularly the piperazine ring.[7]

Q2: I am observing an unexpected peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could it be?

A2: The most likely culprit is the acid-catalyzed cleavage of the tert-butyl carbamate (Boc) protecting group. This results in the formation of 1-(3-(piperazin-1-yl)pyridin-4-yl)amine. To confirm this, you can intentionally treat a small sample with a mild acid (e.g., trifluoroacetic acid in dichloromethane) and compare the retention time of the resulting product with your unknown peak.

Q3: My compound has developed a slight yellow color upon storage. Is it still usable?

A3: A color change often indicates oxidative degradation of the aminopyridine ring. While the bulk of your material may still be intact, the presence of colored impurities suggests that some degradation has occurred. It is highly recommended to re-analyze the sample by HPLC to determine the purity before use. For long-term storage, it is crucial to protect the compound from light and air.

Q4: Can I use hydrogen peroxide to clean glassware that will be in contact with the compound?

A4: It is not recommended. Hydrogen peroxide is a strong oxidizing agent and can lead to the oxidation of the aminopyridine moiety.[3] If you must use an oxidizing cleaning agent, ensure all traces are thoroughly removed through extensive rinsing with high-purity water and a final rinse with an appropriate organic solvent.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Appearance of a new, more polar peak in HPLC Hydrolysis of the N-Boc group 1. Check pH of solutions: Ensure all solvents and buffers are neutral or slightly basic. The Boc group is highly sensitive to acid. 2. Confirm identity: Spike the sample with a de-Boc'd standard if available. Alternatively, treat a small aliquot with acid to confirm the identity of the new peak. 3. Modify mobile phase: If using an acidic mobile phase for chromatography, perform the analysis at a lower temperature to minimize on-column degradation.
Development of color (yellow to brown) Oxidation of the aminopyridine ring 1. Inert atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). Oxygen in the air can facilitate oxidation. 2. Light protection: Store in an amber vial or in the dark. Light can catalyze oxidative processes. 3. Antioxidant addition: For solutions, consider the addition of a small amount of an antioxidant like BHT, if compatible with your downstream application.
Gradual loss of purity over time, even with proper storage Slow thermal degradation or photodegradation 1. Storage temperature: Store the compound at the recommended temperature, typically -20°C for long-term storage. 2. Aliquoting: Aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen upon opening. 3. Re-purification: If purity has significantly dropped, re-purification by column chromatography or recrystallization may be necessary.
Inconsistent results in biological assays Presence of active degradants 1. Purity analysis: Always check the purity of the compound by HPLC before use in biological assays. 2. Forced degradation study: Perform a forced degradation study (see protocol below) to identify potential degradants and assess their impact on your assay. The de-Boc'd version, for instance, may have a different biological activity.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate based on the chemical nature of its constituent parts.

G cluster_main tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A Parent Compound B 1-(3-(piperazin-1-yl)pyridin-4-yl)amine (De-Boc Adduct) A->B H+ C N-oxide derivative A->C [O] D Nitro derivative A->D [O] E Piperazine ring-opened products A->E hv

Caption: Potential degradation pathways of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate under various stress conditions.[8][9][10]

Materials:

  • tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a solid sample of the compound to a vial.

    • Place in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Place a solution of the compound in a quartz cuvette or a transparent vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Dilute the samples for HPLC analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify the degradation products.

Workflow for Troubleshooting Degradation Issues

The following diagram outlines a logical workflow for troubleshooting unexpected results that may be due to compound degradation.

G A Unexpected Experimental Result B Check Purity by HPLC A->B C Purity >95%? B->C D Investigate Other Experimental Parameters C->D Yes E Identify Impurity Profile C->E No F Compare with Known Degradants (e.g., de-Boc) E->F G Hypothesize Degradation Pathway (Oxidation, Hydrolysis, etc.) F->G H Review Storage and Handling Procedures G->H I Implement Corrective Actions: - Store under inert gas - Protect from light - Use fresh sample H->I J Re-run Experiment I->J

Caption: Troubleshooting workflow for degradation issues.

References

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbam
  • Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
  • Degradation of piperazine by UV light in the presence of air.
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid.
  • Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Forced Degrad
  • Stability Indicating Forced Degrad
  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Piperazine Libraries

Welcome to the technical support center for the synthesis of substituted piperazine libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperazine libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these crucial scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing monosubstituted piperazines?

A1: The primary and most frequent challenge is controlling selectivity to prevent the formation of the 1,4-disubstituted byproduct.[1][2] Piperazine has two secondary amine nitrogens with similar reactivity. Once the first nitrogen is substituted, the second nitrogen remains nucleophilic and can react with the electrophile, leading to a mixture of mono- and disubstituted products. This significantly complicates purification and reduces the yield of the desired compound.[2]

Q2: When should I use a protecting group strategy versus a direct substitution approach?

A2: The choice depends on the scale of your synthesis, the reactivity of your electrophile, and your tolerance for additional synthetic steps.

  • Protecting Group Strategy: This is the most reliable method for ensuring monosubstitution, especially for library synthesis where high purity is paramount.[2] Using a protecting group like tert-butyloxycarbonyl (Boc) allows for the selective functionalization of one nitrogen, followed by deprotection to reveal the second amine for further diversification. While this adds steps to the overall synthesis, it often saves significant time and resources during purification.[2]

  • Direct Substitution: This approach can be effective when using a large excess (5-10 fold) of piperazine, which statistically favors monosubstitution.[1] It is often employed for large-scale synthesis where the cost of protecting groups and additional steps is a concern. However, this method can be less atom-economical and may still require challenging purification to remove the unreacted piperazine and any disubstituted byproduct.[2]

Q3: Why is C-H functionalization of the piperazine ring so difficult?

A3: Direct C-H functionalization of the piperazine ring is challenging due to the presence of the two nitrogen atoms.[3][4] These nitrogens can coordinate to and deactivate metal catalysts, which are often required for C-H activation. Furthermore, the presence of the second nitrogen atom can lead to issues with regioselectivity and side reactions that are not observed in simpler cyclic amines like pyrrolidines or piperidines.[3][5]

Q4: My NMR spectra for piperazine derivatives often show broad peaks. Why does this happen and how can I fix it?

A4: Broad NMR peaks in piperazine derivatives are common and can be attributed to several factors. The piperazine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to peak broadening. Additionally, proton exchange of the N-H protons can also contribute to this phenomenon. To sharpen the peaks, you can try acquiring the spectrum at a higher temperature to accelerate the conformational exchange or in an acidic solvent (like D₂O with a drop of DCl) to protonate the nitrogens and lock the conformation.

Troubleshooting Guides

Problem Area 1: Reaction Failures & Low Yields
Issue: Low yield of monosubstituted piperazine and formation of disubstituted byproduct.

Symptoms:

  • LC-MS or NMR analysis of the crude product shows a significant amount of the 1,4-disubstituted piperazine.

  • The isolated yield of the desired 1-monosubstituted product is lower than expected.

Possible Causes & Solutions:

Cause Scientific Explanation & Solution
High Reactivity of Monosubstituted Product The newly formed monosubstituted piperazine is still a potent nucleophile and can compete with the starting piperazine for the electrophile. Solution: Employ a large excess of piperazine (5-10 equivalents) to statistically favor the reaction with the starting material. Alternatively, for more controlled synthesis, use a mono-protected piperazine like N-Boc-piperazine.[1][2]
Incorrect Stoichiometry Using an equimolar or excess amount of the electrophile will drive the reaction towards the disubstituted product. Solution: Carefully control the stoichiometry. For direct substitutions, ensure piperazine is in large excess. For reactions with protected piperazines, use a slight excess (1.1-1.2 equivalents) of the electrophile.
High Reaction Temperature or Prolonged Reaction Time Higher temperatures and longer reaction times can provide the necessary activation energy for the less reactive monosubstituted piperazine to react further. Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature.
Issue: Low or no conversion in Buchwald-Hartwig N-Arylation.

Symptoms:

  • LC-MS analysis shows predominantly unreacted starting materials (N-Boc-piperazine and aryl halide).

  • Formation of dehalogenated arene byproduct.

Possible Causes & Solutions:

Cause Scientific Explanation & Solution
Catalyst Deactivation The palladium catalyst is sensitive to oxygen and moisture. The phosphine ligands can also be oxidized. Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.
Incorrect Ligand Choice The ligand plays a crucial role in the catalytic cycle. Sterically hindered and electron-rich ligands are often required for efficient coupling, especially with less reactive aryl chlorides.[6] Solution: For aryl chlorides, consider using bulky, electron-rich phosphine ligands like XPhos or RuPhos. For aryl bromides, ligands like BINAP or dppf may be sufficient.[7][8]
Inappropriate Base The base is required to deprotonate the piperazine nitrogen in the catalytic cycle. Its strength and solubility are critical.[7] Solution: Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure the base is fresh and anhydrous. The choice of base can be substrate-dependent, so screening may be necessary.[8]
Problem Area 2: Purification Challenges
Issue: Difficulty in removing unreacted piperazine or the disubstituted byproduct.

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Product fractions are contaminated with starting materials or byproducts.

Possible Causes & Solutions:

Cause Scientific Explanation & Solution
High Polarity and Basicity Piperazine and its derivatives are highly polar and basic, leading to strong interactions with silica gel, causing peak tailing and poor separation.[9] Solution 1 (Chromatography): Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase to suppress the interaction with silica. Alternatively, use a different stationary phase like alumina or a reverse-phase column.[10] Solution 2 (Acid-Base Extraction): Exploit the basicity of the piperazine. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The piperazine-containing compounds will move to the aqueous layer. The layers can then be separated, the aqueous layer basified, and the product re-extracted.
Formation of Salts The product may form a salt with acidic byproducts or during workup, altering its solubility and chromatographic behavior. Solution: Perform a basic workup (e.g., wash with aqueous NaHCO₃) before chromatography to ensure the product is in its free base form.
Crystallization Issues The product may be an oil or difficult to crystallize, making purification by recrystallization challenging. Solution (Salt Formation): Convert the purified free base into a salt (e.g., hydrochloride or dihydrochloride) by treating a solution of the product with HCl (in dioxane or ether). The salt is often a crystalline solid that is easier to handle and store.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine

This protocol is a foundational step for many piperazine library syntheses, ensuring selective monosubstitution.[1]

  • Dissolution: Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of Boc₂O.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove excess piperazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude N-Boc-piperazine can often be used without further purification. If necessary, purify by flash column chromatography.

Diagram: Decision Workflow for Piperazine Synthesis Strategy

This diagram outlines the decision-making process for selecting an appropriate synthetic strategy.

G start Goal: Synthesize Monosubstituted Piperazine Library scale Scale of Synthesis? start->scale purity High Purity Critical? scale->purity Large Scale protect Protecting Group Strategy (e.g., N-Boc-piperazine) scale->protect Small/Med Scale direct Direct Substitution (Large Excess of Piperazine) purity->direct No purity->protect Yes purification_challenge Acceptable Purification Challenge? direct->purification_challenge end_protect Proceed with Protection/ Deprotection Sequence protect->end_protect purification_challenge->protect No end_direct Proceed with Direct Substitution Protocol purification_challenge->end_direct Yes

Caption: Workflow for selecting a synthetic route for monosubstituted piperazines.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol provides a general method for the palladium-catalyzed N-arylation of protected piperazine.[6]

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), the base (e.g., NaOtBu, 1.4-2.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and Backfill: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)L₂(Amine)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ Amine) amide_complex [Ar-Pd(II)L₂(Amide)] amine_complex->amide_complex Deprotonation (- Base-H⁺X⁻) amide_complex->pd0 Reductive Elimination product Ar-Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). PubMed Central. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF. (2025). ResearchGate. [Link]

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PubMed Central. [Link]

  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF. (2025). ResearchGate. [Link]

  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. [Link]

  • Purification of piperazine. (n.d.).
  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed Central. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF. (n.d.). ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • Optimizing reaction conditions for N-aryl

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in Aminopyridine Intermediate Synthesis

Welcome to the Technical Support Center for the synthesis of aminopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of these critical synthetic processes. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the safe, efficient, and reproducible synthesis of high-quality aminopyridine intermediates at a larger scale.

I. Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of aminopyridine synthesis. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

A. Challenges in Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide. While effective at the lab scale, its scale-up presents significant safety and process control challenges.[1]

Question 1: We are observing a significant exotherm and gas evolution during the addition of sodium amide in our pilot-scale Chichibabin reaction, making it difficult to control. What are the best practices for managing this?

Answer:

The high reactivity of sodium amide with protic solvents and even the pyridine substrate itself leads to a strong exotherm and the evolution of hydrogen gas.[2] On a large scale, where the surface-area-to-volume ratio is reduced, heat dissipation becomes a critical safety concern.

Causality and Mitigation Strategies:

  • Slow and Controlled Addition: Sodium amide should be added portion-wise or as a slurry in an inert, high-boiling solvent (like toluene or xylene) at a controlled rate to manage the heat generated.

  • Efficient Cooling: The reactor must be equipped with a robust cooling system to maintain the desired reaction temperature.

  • Inert Atmosphere: Strict adherence to an inert nitrogen or argon atmosphere is crucial to prevent the reaction of sodium amide with atmospheric moisture and oxygen, which is also highly exothermic and can lead to the formation of shock-sensitive peroxides.[3][4]

  • Proper Agitation: Good agitation is essential to ensure even heat distribution and prevent localized hot spots.

  • Monitoring Gas Evolution: The rate of hydrogen evolution can serve as an indicator of the reaction rate. A gas flow meter can be integrated into the reactor setup for monitoring.

Question 2: Our large-scale Chichibabin reaction is resulting in a lower yield and the formation of a significant amount of 4-aminopyridine isomer as a byproduct. How can we improve the regioselectivity and overall yield?

Answer:

The regioselectivity of the Chichibabin reaction is influenced by several factors, including temperature, reaction time, and the electronic nature of the pyridine ring. At higher temperatures, the thermodynamic product (often the 4-isomer) can be favored.

Strategies for Improved Yield and Selectivity:

  • Temperature Control: Maintaining a consistent and optimized temperature is critical. For many pyridines, the reaction is kinetically controlled at lower temperatures, favoring the formation of the 2-amino isomer.[5]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization and byproduct formation. In-process monitoring (e.g., by HPLC) can help determine the optimal reaction endpoint.

  • Amide Purity: The purity of the sodium amide is crucial. Impurities can affect the reaction's efficiency and lead to side reactions.[1]

  • Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.[5]

B. Troubleshooting Buchwald-Hartwig Amination of Pyridines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. Scaling up this reaction for pyridine substrates can be challenging due to catalyst deactivation and the formation of side products.[6]

Question 3: We are experiencing low yields and significant hydrodehalogenation (replacement of the halide with hydrogen) in our kilogram-scale Buchwald-Hartwig amination of a chloropyridine. What is causing this, and how can we minimize it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heteroaryl halides like chloropyridines. It can arise from several pathways, including β-hydride elimination from the palladium-amido intermediate.

Minimizing Hydrodehalogenation:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as RuPhos and BrettPhos are designed to promote the desired reductive elimination over β-hydride elimination.[7]

  • Base Selection: The strength and nature of the base can influence the rate of side reactions. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate may be beneficial in some cases to reduce side reactions, although this may require higher catalyst loadings or longer reaction times.[8]

  • Catalyst Loading: While it may seem counterintuitive, in some instances, a slightly higher catalyst loading can favor the desired reaction pathway by increasing the rate of the productive catalytic cycle.

  • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.

Question 4: After our large-scale Buchwald-Hartwig reaction, we are struggling with the efficient removal of residual palladium to meet regulatory requirements (<10 ppm). What are the most effective methods for palladium scavenging at scale?

Answer:

Residual palladium is a common concern in pharmaceutical manufacturing. Several methods can be employed for its removal, often in combination.

Effective Palladium Removal Strategies:

  • Activated Carbon Treatment: Stirring the reaction mixture or a solution of the crude product with activated carbon is a cost-effective method for adsorbing palladium. The choice of carbon grade and treatment conditions (temperature, time) should be optimized.

  • Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol groups are highly effective at scavenging palladium. These can be stirred with the product solution and then filtered off.

  • Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities into the mother liquor.

  • Extraction: Aqueous washes with solutions containing chelating agents like thiourea or L-cysteine can extract palladium salts.

C. Challenges with Pyridine N-Oxide Routes

Synthesizing aminopyridines via pyridine N-oxides is a valuable alternative, especially for substrates that are not amenable to other methods.[9][10]

Question 5: Our one-pot amination of a pyridine N-oxide at pilot scale is giving inconsistent yields and several unidentified impurities. How can we improve the robustness of this process?

Answer:

One-pot reactions, while efficient, can be sensitive to scale-up effects. The accumulation of intermediates and byproducts can lead to complex reaction mixtures and inconsistent outcomes.

Improving Robustness:

  • Stepwise vs. One-Pot: While a one-pot process is attractive, for scale-up, it may be more robust to perform the reaction in a stepwise manner, with isolation or purification of the intermediate. This allows for better control over each transformation.

  • Reagent Stoichiometry and Addition Order: Carefully control the stoichiometry of all reagents. The order of addition can also be critical. For example, in some procedures, the activating agent is added before the amine.[11]

  • In-Process Controls: Implement in-process controls (e.g., HPLC, TLC) to monitor the conversion of the starting material and the formation of the intermediate and final product. This will help in identifying any deviations from the expected reaction profile.

  • Impurity Identification: Isolate and identify the major impurities. Understanding their structure can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation.

II. Frequently Asked Questions (FAQs)

1. What are the key safety precautions for handling sodium amide on a large scale?

  • Inert Atmosphere: Always handle sodium amide under a dry, inert atmosphere (nitrogen or argon).[3][4]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[2]

  • Avoid Water and Protic Solvents: Sodium amide reacts violently with water and other protic solvents.[3]

  • Quenching: Quench unreacted sodium amide carefully by the slow addition of a less reactive alcohol (e.g., isopropanol or ethanol) in an inert solvent, followed by a more reactive alcohol (e.g., methanol), and finally, water.[12]

  • Fire Safety: Have a Class D fire extinguisher readily available. Do not use water, carbon dioxide, or soda-acid extinguishers on a sodium amide fire.[3]

2. How do I choose the right solvent for the crystallization of my aminopyridine intermediate at a large scale?

The ideal crystallization solvent should provide good solubility at elevated temperatures and poor solubility at lower temperatures to ensure a high recovery. For scale-up, consider the following:

  • Safety and Environmental Profile: Choose solvents with low toxicity, a high flash point, and minimal environmental impact.

  • Boiling Point: The boiling point should be in a range that allows for easy handling and removal.

  • Crystal Habit: The solvent can influence the crystal shape and size, which affects filtration and drying characteristics.

  • Solvates/Hydrates: Be aware of the potential for the formation of solvates or hydrates, which can affect the final product's properties.[13]

3. What are the most common impurities in aminopyridine synthesis and how can they be controlled?

Common impurities include:

  • Unreacted Starting Materials: Monitor the reaction to completion to minimize residual starting materials.

  • Isomeric Byproducts: Optimize reaction conditions (temperature, catalyst, etc.) to favor the desired isomer.

  • Over-alkylation/arylation Products: In reactions like the Buchwald-Hartwig amination, controlling the stoichiometry of the reagents can minimize the formation of di-substituted products.

  • Hydrolysis Products: For example, in the synthesis of 4-aminopyridine, hydrolysis to 4-pyridone can occur.[14] Control of pH and temperature during workup is crucial.

Control strategies involve optimizing reaction conditions, purification of intermediates, and final product purification through crystallization or chromatography.[15]

III. Experimental Protocols

Protocol 1: Large-Scale Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a general procedure for the kilogram-scale synthesis of a 2-aminopyridine derivative.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 2-chloropyridine (1.0 eq), the amine (1.1 eq), and a suitable solvent (e.g., toluene, 5-10 volumes).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Catalyst and Base Addition: In a separate container under a nitrogen atmosphere, prepare a slurry of the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., RuPhos, 1-4 mol%) in the reaction solvent. Add this slurry to the reactor, followed by the portion-wise addition of the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture and quench with water. Separate the aqueous and organic layers.

  • Purification: Wash the organic layer with brine. The crude product can be purified by crystallization from a suitable solvent system or by passing through a plug of silica gel to remove the catalyst, followed by crystallization.

Protocol 2: Pilot-Scale Purification by Crystallization
  • Dissolution: Dissolve the crude aminopyridine intermediate in a minimal amount of a suitable hot solvent.

  • Decolorization: If necessary, add activated carbon and stir for a short period at an elevated temperature, then filter the hot solution to remove the carbon.

  • Cooling and Crystallization: Slowly cool the filtrate to allow for crystal formation. The cooling rate can be controlled to influence crystal size.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at an appropriate temperature.

IV. Data Presentation

Table 1: Comparison of Scale-Up Parameters for Common Aminopyridine Synthesis Routes

ParameterChichibabin AminationBuchwald-Hartwig AminationPyridine N-Oxide Route
Typical Scale Up to multi-tonGram to multi-kilogramLab to pilot scale
Key Reagents Pyridine, Sodium AmideAryl Halide, Amine, Pd Catalyst, Ligand, BasePyridine N-Oxide, Activating Agent, Amine
Common Solvents Toluene, Xylene, Liquid AmmoniaToluene, Dioxane, THFAcetonitrile, DMF
Temperature Range 100-150 °C (in Toluene)80-120 °C50-110 °C
Key Challenges Exotherm, H₂ evolution, SafetyCatalyst cost, Palladium removal, Side reactionsReagent sensitivity, Byproduct formation
Typical Yields 50-80%70-95%60-85%

V. Visualization of Workflows

Diagram 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Diagram 2: Workflow for Safe Handling of Sodium Amide at Scale

Safe_NaNH2_Handling Start Start: Sodium Amide Reaction Inert_Atmosphere Establish and Maintain Inert Atmosphere (N2/Ar) Start->Inert_Atmosphere PPE Wear Appropriate PPE Inert_Atmosphere->PPE Controlled_Addition Controlled Addition of NaNH2 PPE->Controlled_Addition Monitor_Reaction Monitor Temperature and Gas Evolution Controlled_Addition->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Quench Safe Quenching Protocol Reaction_Complete->Quench Yes Workup Aqueous Workup Quench->Workup End End Workup->End

Caption: A workflow diagram outlining the key steps for the safe handling of sodium amide in large-scale reactions.

VI. References

  • Princeton University Environmental Health & Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2016). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access, 12(2), 179-182. Retrieved from [Link]

  • Org Prep Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, August 30). Sodium amide. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2016). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 18(5), 1116–1119. Retrieved from [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4, a0082. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lee, K. B., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Chichibabin reaction. Retrieved from

  • Ruijter, de, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1434-1456. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, S., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1438-1447. Retrieved from [Link]

  • ResearchGate. (n.d.). Interrelationship of Process Parameters in Vapour Phase Pyridine Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline. Retrieved from

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Retrieved from [Link]

  • Hughes, D. L. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 47(48), 8575-8578. Retrieved from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters, 22(21), 8410-8415. Retrieved from [Link]

  • Google Patents. (n.d.). 4-aminopyridine preparation method. Retrieved from

  • Wang, Y., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ACS Applied Materials & Interfaces, 8(47), 32215-32223. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4995. Retrieved from [Link]

  • Shallan, A. I., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports, 12(1), 15319. Retrieved from [Link]

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(24), 5795-5799. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4995. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to Solve Lithium Battery Thermal Runaway: From Mechanism to Modification. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Thermal Management of Lithium-Ion Batteries: Causes of Thermal Runaway and Mitigation Strategies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dimer Formation in Piperazine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for piperazine coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge in synthetic chemistry: the formation of undesired piperazine dimers. As Senior Application Scientists, we understand that optimizing these reactions is crucial for the efficient synthesis of a vast array of pharmaceutical compounds.[1][2][3][4] This resource consolidates our field-proven insights and authoritative references to help you navigate the complexities of piperazine chemistry.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding piperazine dimer formation.

Q1: What is piperazine dimer formation and why is it a problem?

Piperazine has two secondary amine nitrogens (N1 and N4). In coupling reactions, the desired product is often the mono-substituted piperazine. However, a common side reaction is the coupling of a second molecule of the electrophile to the remaining nitrogen, resulting in a symmetrical N,N'-disubstituted piperazine, often referred to as a "dimer" in the context of the piperazine unit. This byproduct can be difficult to separate from the desired product, leading to lower yields and purification challenges.[5][6]

Q2: What are the primary causes of dimer formation?

Dimer formation is primarily driven by the reactivity of the second nitrogen atom after the initial mono-substitution. Key factors that influence this include:

  • Stoichiometry: Using a 1:1 ratio of piperazine to the coupling partner statistically allows for the formation of the disubstituted product.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of the second coupling reaction occurring.[7]

  • Substrate Reactivity: Highly reactive electrophiles or catalyst systems can promote faster reaction rates, potentially leading to over-alkylation or over-arylation.

Q3: How can I strategically control stoichiometry to favor mono-substitution?

The most straightforward approach is to use a large excess of piperazine relative to the electrophile.[1][8] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. While effective, this can be atom-inefficient and may require removal of excess piperazine during workup.

Another powerful strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][5][8] The tert-butoxycarbonyl (Boc) group "blocks" one of the nitrogens, ensuring that the coupling reaction can only occur at the unprotected nitrogen.[5][8] The Boc group can then be removed in a subsequent step.[8]

Q4: Can the choice of catalyst and ligand impact dimer formation in Buchwald-Hartwig aminations?

Yes, the catalyst system is critical. The selection of the palladium precursor and the phosphine ligand can significantly influence the reaction's selectivity.[2] For instance, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective for coupling with less reactive aryl chlorides and can sometimes help mitigate side reactions.[5] It's often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.[5]

Q5: Does solvent choice play a role in preventing dimerization?

Solvent can influence reaction rates and the solubility of reactants and intermediates, which can in turn affect selectivity.[9] For Buchwald-Hartwig reactions, solvents like toluene and dioxane are commonly used.[8] In some cases, the choice of solvent can impact the product distribution. For example, in a study of the Buchwald-Hartwig amination of p-bromotoluene and piperazine, m-xylene was found to be a suitable solvent for achieving good selectivity for the mono-substituted product.[9]

In-Depth Troubleshooting Guides

Guide 1: Minimizing Dimer Formation in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, but dimer formation can be a significant hurdle when using piperazine.[2][3][10]

The Mechanism of Dimer Formation:

In a typical Buchwald-Hartwig reaction, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting complex then coordinates with piperazine, and after deprotonation by a base, reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. Dimer formation occurs when the mono-arylated piperazine product successfully competes with unreacted piperazine for the Pd-aryl complex in a second catalytic cycle.

Troubleshooting Workflow:

start High Dimer Formation in Buchwald-Hartwig Reaction q1 Are you using unprotected piperazine? start->q1 a1_yes Use Mono-Boc-Piperazine q1->a1_yes Yes a1_no Proceed to Stoichiometry Check q1->a1_no No end_node Optimized Reaction: Minimal Dimer Formation a1_yes->end_node q2 Is piperazine used in large excess (>= 3 eq)? a1_no->q2 a2_no Increase Piperazine Stoichiometry q2->a2_no No a2_yes Proceed to Condition Optimization q2->a2_yes Yes a2_no->end_node q3 Are reaction temperature and time optimized? a2_yes->q3 a3_no Lower temperature and monitor for completion q3->a3_no No a3_yes Screen Catalyst/Ligand System q3->a3_yes Yes a3_no->end_node a3_yes->end_node

Troubleshooting Decision Tree for Buchwald-Hartwig Reactions.

Experimental Protocol for Mono-Arylation using N-Boc-Piperazine:

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), N-Boc-piperazine (1.1-1.2 eq), and a suitable base (e.g., NaOtBu, 1.4 eq).[5]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., XPhos) in a small amount of anhydrous solvent (e.g., toluene).[5] Add this catalyst solution to the Schlenk tube via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][8]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Data Summary: Stoichiometry and Protecting Group Effects

StrategyPiperazine:Aryl Halide RatioProtecting GroupTypical Outcome
Uncontrolled1:1NoneSignificant dimer formation
Excess Piperazine≥ 3:1NoneReduced dimer, requires excess reagent removal[1][8]
Protection1.1:1N-BocHigh selectivity for mono-arylation[1][5][8]
Guide 2: Preventing Dimerization in Amide Coupling (Acylation) Reactions

Acylation of piperazine is another common transformation where N,N'-diacylated byproducts can be a major issue.

The Mechanism of Dimer Formation:

In a typical amide coupling, a carboxylic acid is activated by a coupling reagent (e.g., HATU, EDC). The activated species then reacts with the nucleophilic nitrogen of piperazine. If the resulting mono-acylated piperazine is still sufficiently nucleophilic and the activated carboxylic acid is present in excess or for a prolonged period, a second acylation can occur.

Troubleshooting Workflow:

start High Dimer Formation in Amide Coupling q1 Is a mono-protected piperazine being used? start->q1 a1_yes Reaction should be selective. Check for other side reactions. q1->a1_yes Yes a1_no Consider using N-Boc-piperazine q1->a1_no No end_node Optimized Reaction: Minimal Dimer Formation a1_yes->end_node q2 Is the piperazine in large excess? a1_no->q2 a2_no Increase piperazine to acid ratio q2->a2_no No a2_yes Optimize reagent addition q2->a2_yes Yes a2_no->end_node q3 Is the activated acid added slowly to a solution of excess piperazine? a2_yes->q3 a3_no Implement slow addition of the limiting reagent q3->a3_no No a3_yes Screen coupling reagents and bases q3->a3_yes Yes a3_no->end_node a3_yes->end_node

Troubleshooting Decision Tree for Amide Coupling Reactions.

Experimental Protocol for Mono-Acylation using N-Boc-Piperazine:

  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous solvent like DMF.[11]

  • Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as DIPEA (2.0 eq).[11]

  • Amine Addition: Add a solution of N-Boc-piperazine (1.1 eq) to the reaction mixture.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.[5][11]

  • Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.[5]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Data Summary: Coupling Reagent and Stoichiometry Considerations

ParameterRecommendation for Mono-acylationRationale
Stoichiometry (unprotected) Use a significant excess of piperazine.Statistically favors mono-acylation.[5]
Protecting Group Use N-Boc-piperazine.Ensures reaction at only one nitrogen.[5]
Coupling Reagent Use efficient reagents like HATU or HBTU.Ensures rapid activation and coupling, minimizing side reactions.[11]
Base Use a hindered, non-nucleophilic base like DIPEA.Prevents the base from competing with piperazine as a nucleophile.[5][11]

By carefully considering the principles of stoichiometry, the use of protecting groups, and the optimization of reaction conditions, the formation of unwanted piperazine dimers can be effectively minimized, leading to higher yields and simplified purification of the desired mono-substituted products.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol.
  • BenchChem. (2025). Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
  • BenchChem. (2025).
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Andersen, R. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • BenchChem. (2025).
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Reddit. (2024).
  • Wikipedia. (n.d.).
  • Singh, R. P., et al. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Photocatalytic Conditions for Aminopyridine Synthesis

Welcome to the technical support center for the photocatalytic synthesis of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photocatalytic synthesis of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction conditions for maximal yield and selectivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practical aspects of photocatalytic aminopyridine synthesis.

Q1: What is the fundamental mechanism behind photocatalytic aminopyridine synthesis?

A: Photocatalytic aminopyridine synthesis typically proceeds through a radical-mediated mechanism. The process is initiated by a photocatalyst that, upon absorbing light, becomes electronically excited. This excited catalyst can then engage in a single-electron transfer (SET) with one of the reactants, generating a highly reactive radical intermediate. In the context of C-H amination, an aminium radical cation is often formed, which is electrophilic and can attack the electron-rich pyridine ring. Subsequent steps involving oxidation and deprotonation lead to the formation of the desired C-N bond and regeneration of the photocatalyst.[1][2]

Q2: How do I select the appropriate photocatalyst for my reaction?

A: The choice of photocatalyst is critical and depends on the specific transformation. Key factors to consider are the redox potentials of your substrates and the desired reaction pathway. For instance, iridium and ruthenium polypyridyl complexes are widely used due to their tunable photophysical properties and robust performance in a variety of transformations.[3] Organic dyes, such as Eosin Y, and metal-free systems like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offer alternatives, particularly when metal contamination is a concern.[4][5][6] It is often necessary to screen a panel of photocatalysts with varying redox potentials to identify the optimal choice for a new reaction.

Q3: What is the role of the light source and how do I choose the right one?

A: The light source must emit photons of sufficient energy to excite the photocatalyst. The wavelength of the light should correspond to the absorption maximum of the photocatalyst. Blue LEDs are commonly used for many popular iridium and ruthenium photocatalysts. However, using lower-energy light, such as red or near-infrared, can sometimes be advantageous. For example, blue light can occasionally promote undesirable side reactions like hydrodehalogenation.[7] In such cases, switching to a longer wavelength light source can improve selectivity and yield.[7] The intensity of the light can also impact the reaction rate, and it may be necessary to optimize this parameter for your specific setup.

Q4: Why is degassing the reaction mixture often necessary?

A: Many photocatalytic reactions are sensitive to atmospheric oxygen. Molecular oxygen can quench the excited state of the photocatalyst, preventing it from participating in the desired catalytic cycle and thus inhibiting the reaction. Additionally, oxygen can react with radical intermediates to form unwanted peroxide species. Therefore, degassing the reaction mixture by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles, is a crucial step to ensure reproducibility and high yields.[4][5][6] However, in some oxidative coupling reactions, oxygen can be a necessary component, acting as a terminal oxidant.[8][9] It is essential to consult the specific literature procedure for your reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the photocatalytic synthesis of aminopyridines.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Scientific Rationale
Incorrect Photocatalyst Screen a range of photocatalysts with different redox potentials.The photocatalyst's excited-state redox potential must be sufficient to oxidize or reduce the substrate to initiate the catalytic cycle.
Inefficient Light Source Ensure the emission wavelength of your light source matches the absorption spectrum of the photocatalyst. Consider increasing the light intensity or using a different wavelength (e.g., switching from blue to red light to minimize side reactions).[7]Efficient excitation of the photocatalyst is paramount. Mismatched wavelengths will result in poor catalyst activation. Higher light intensity can increase the rate of photon absorption.
Presence of Oxygen Thoroughly degas the reaction mixture using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.Oxygen can quench the excited state of the photocatalyst and lead to the formation of unwanted byproducts.[4][5][6]
Inappropriate Solvent Screen different solvents with varying polarities. Acetonitrile, DMSO, and DCM are common choices.[3]The solvent can influence the solubility of reactants and the stability of charged intermediates in the catalytic cycle.
Catalyst Degradation Use a more robust photocatalyst or consider a semi-heterogeneous system with a recyclable catalyst like polymeric carbon nitride.[10] Protect the reaction from excessive heat generated by the light source.Some photocatalysts can be unstable under prolonged irradiation, leading to decomposition and loss of activity.
Problem 2: Poor Regioselectivity
Potential Cause Suggested Solution Scientific Rationale
Inherent Substrate Reactivity Modify the electronic properties of the pyridine substrate by introducing electron-donating or electron-withdrawing groups to direct the amination to the desired position.The regioselectivity of C-H amination is often governed by the electronic and steric properties of the pyridine ring. Electrophilic aminating agents will preferentially attack more electron-rich positions.[3]
Steric Hindrance If targeting a sterically hindered position, consider using a less bulky aminating agent or a different catalytic system that is less sensitive to steric effects.Bulky substituents on the pyridine ring or the aminating agent can prevent reaction at adjacent positions.
Reaction Mechanism Explore alternative reaction pathways. For example, methods utilizing Zincke imine intermediates have shown promise for achieving C3 amination of pyridines, a traditionally challenging position to functionalize.[11]Different reaction mechanisms can lead to complementary regioselectivities.
Problem 3: Formation of Side Products
Potential Cause Suggested Solution Scientific Rationale
Hydrodehalogenation If using a halo-substituted pyridine, switch from a high-energy (blue) light source to a lower-energy (red) one.[7]High-energy light can cause direct photolysis of the aryl-halide bond, leading to the formation of an aryl radical that is then reduced to the hydrodehalogenated product.[7]
Over-reaction or Polymerization Decrease the reaction time, lower the catalyst loading, or reduce the light intensity.Prolonged reaction times or overly reactive conditions can lead to the formation of undesired byproducts.
Reaction with Solvent Choose a more inert solvent that is less likely to participate in side reactions.Some solvents can be activated under photocatalytic conditions and react with intermediates in the catalytic cycle.

Experimental Protocols & Visualizations

General Experimental Protocol for Photocatalytic C-H Amination
  • To a reaction vessel, add the pyridine substrate, the amine coupling partner, and the photocatalyst.

  • Add the appropriate solvent and a magnetic stir bar.

  • Seal the vessel and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Place the reaction vessel in a photoreactor equipped with the appropriate LED light source (e.g., 440 nm blue LEDs).

  • Ensure the reaction is well-stirred and maintained at a constant temperature.

  • Irradiate the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the light source and quench the reaction if necessary.

  • Purify the product using standard techniques such as column chromatography.

Diagrams

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) Amine_radical Aminium Radical Cation PC_reduced Reduced PC PC_star->PC_reduced SET Amine Amine Substrate Amine->Amine_radical Intermediate Radical Adduct Amine_radical->Intermediate Addition Pyridine Pyridine Substrate Pyridine->Intermediate Product Aminopyridine Product Intermediate->Product Oxidation & Deprotonation PC_reduced->PC Regeneration

Caption: Generalized photocatalytic cycle for C-H amination.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the photocatalyst appropriate? Start->Check_Catalyst Check_Light Is the light source optimal? Check_Catalyst->Check_Light Yes Optimize_Catalyst Screen different photocatalysts Check_Catalyst->Optimize_Catalyst No Check_Oxygen Is the reaction properly degassed? Check_Light->Check_Oxygen Yes Optimize_Light Match wavelength to catalyst; adjust intensity Check_Light->Optimize_Light No Check_Solvent Is the solvent suitable? Check_Oxygen->Check_Solvent Yes Degas_Thoroughly Improve degassing procedure Check_Oxygen->Degas_Thoroughly No Screen_Solvents Test alternative solvents Check_Solvent->Screen_Solvents No

Caption: Decision tree for troubleshooting low reaction yield.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Palbociclib and Its Synthetic Impurities

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapies, Palbociclib (Ibrance®) stands as a cornerstone in the treatment of hormone receptor-positive (HR+), huma...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, Palbociclib (Ibrance®) stands as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] As a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its efficacy is intrinsically linked to its purity. The presence of synthetic impurities, arising from the manufacturing process or degradation, can potentially alter the therapeutic window and safety profile of the final drug product.[3][] This guide provides a comprehensive comparison of the biological activity of Palbociclib against its known synthetic impurities, offering insights grounded in established scientific principles and experimental methodologies.

The Central Role of Palbociclib in Cell Cycle Regulation

Palbociclib exerts its anti-cancer effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical nexus in the regulation of the G1-S phase transition of the cell cycle.[5][6] In cancer cells with a functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of Rb, releasing the transcription factor E2F to initiate the expression of genes required for DNA synthesis and cell cycle progression.[7] Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[8][9]

Palbociclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (e.g., Estrogen) Cyclin_D Cyclin D Growth_Factors->Cyclin_D CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex Cyclin_D->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases DNA_Replication DNA Replication & Cell Proliferation S_Phase_Genes->DNA_Replication Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits

Caption: Palbociclib's mechanism of action in the G1-S phase transition.

Profiling Palbociclib's Synthetic Impurities

The synthesis of a complex molecule like Palbociclib is a multi-step process where impurities can be introduced as byproducts, unreacted starting materials, or degradation products.[10] Rigorous analytical characterization is crucial to identify and quantify these impurities to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[2] Several process-related impurities and degradation products of Palbociclib have been identified and characterized.[1][11] For this comparative guide, we will focus on a selection of structurally significant impurities.

Table 1: Key Synthetic Impurities of Palbociclib

Impurity NameStructureRationale for Inclusion
Palbociclib6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-oneActive Pharmaceutical Ingredient (Reference)
Palbociclib Desacetyl Impurity8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-oneA known process-related impurity lacking the acetyl group.[1]
Palbociclib Pyridine N-oxide6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl-1-oxide)amino)pyrido[2,3-d]pyrimidin-7(8H)-oneA potential oxidative degradation product.[12]
Palbociclib Vinyl Impurity8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-oneA structurally related substance identified in the bulk drug.[1]

Comparative Biological Activity: An Inferential Analysis

Direct, head-to-head comparative studies on the biological activity of Palbociclib's synthetic impurities are not extensively available in the public domain. However, by applying principles of structure-activity relationships (SAR), we can infer the likely impact of these structural modifications on their biological activity.

CDK4/6 Kinase Inhibition

The N-acetyl group on the pyridopyrimidinone core of Palbociclib is not directly involved in the key hydrogen bond interactions with the hinge region of CDK4/6. Therefore, its absence in the Palbociclib Desacetyl Impurity may not completely abolish CDK4/6 inhibitory activity. However, the acetyl group likely contributes to the overall conformation and electronic properties of the molecule, and its removal could lead to a reduction in binding affinity and, consequently, lower potency.

The introduction of an N-oxide on the pyridine ring, as seen in Palbociclib Pyridine N-oxide , would significantly alter the electronic distribution and steric profile of this part of the molecule. This modification is likely to disrupt the optimal binding interactions within the ATP-binding pocket of CDK4/6, leading to a substantial decrease in inhibitory activity.

The Palbociclib Vinyl Impurity , with a vinyl group replacing the acetyl group, introduces a reactive moiety. While the impact on CDK4/6 binding is uncertain without experimental data, the presence of a vinyl group raises potential concerns regarding off-target reactivity and potential for covalent modification of proteins, which could lead to altered pharmacological or toxicological profiles.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of CDK4/6 inhibitors is directly correlated with their ability to inhibit their target kinases and induce G1 cell cycle arrest.[13][14] Based on the inferred reduction in CDK4/6 inhibition, it is anticipated that the impurities will exhibit diminished anti-proliferative effects in Rb-positive cancer cell lines, such as MCF-7, when compared to Palbociclib.

Table 2: Inferred Comparative Biological Activity Profile

CompoundInferred CDK4/6 InhibitionInferred Anti-proliferative Activity (MCF-7 cells)Rationale
PalbociclibHigh (IC50: ~11-16 nM)[8]High (IC50: ~148 nM)[15]Reference compound with established high potency.
Palbociclib Desacetyl ImpurityModerate to LowModerate to LowRemoval of the acetyl group may reduce binding affinity.
Palbociclib Pyridine N-oxideLow to NegligibleLow to NegligibleN-oxidation likely disrupts key binding interactions.
Palbociclib Vinyl ImpurityUncertainUncertainThe vinyl group's impact on binding is unknown; potential for off-target effects.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of Palbociclib and its impurities, standardized in vitro assays are essential. The following are detailed protocols for a CDK4/6 kinase inhibition assay and a cell proliferation assay using the MCF-7 breast cancer cell line.

In Vitro CDK4/6 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by CDK4/6.

CDK46_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CDK4/6 Enzyme - Rb Substrate - ATP - Test Compounds Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction: - Add Enzyme, Substrate, and  Test Compound to Assay Plate Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Detect Signal (e.g., Luminescence) Incubation->Stop_Reaction Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Values Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro CDK4/6 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes in kinase assay buffer.

    • Prepare a solution of the retinoblastoma (Rb) protein substrate in kinase assay buffer.

    • Prepare a stock solution of ATP in kinase assay buffer.

    • Dissolve Palbociclib and its impurities in 100% DMSO to create high-concentration stock solutions.

  • Compound Dilution:

    • Perform serial dilutions of the compound stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds, CDK4/6 enzyme, and Rb substrate to the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).

    • Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

MCF-7 Cell Proliferation Assay

This assay measures the effect of the compounds on the proliferation of the Rb-positive, estrogen receptor-positive MCF-7 breast cancer cell line.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in a suitable growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Palbociclib and its impurities in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

    • Alternatively, use a crystal violet staining assay to quantify cell number.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (the concentration required to inhibit cell growth by 50%) by plotting the data on a dose-response curve.

Conclusion and Future Directions

The control of synthetic impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product. While direct comparative biological data for Palbociclib's impurities are limited, a structure-activity relationship analysis suggests that common impurities, such as the desacetyl and N-oxide forms, are likely to exhibit significantly reduced CDK4/6 inhibitory and anti-proliferative activities compared to the parent drug. The presence of these impurities could, therefore, lower the overall potency of the API.

The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of the biological activity of Palbociclib and its related substances. Such studies are essential for setting appropriate specifications for impurities and ensuring the consistent quality and therapeutic performance of Palbociclib. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the pharmacological and toxicological profiles of Palbociclib's synthetic impurities.

References

  • Analysis and synthesis of the related substances of palbociclib. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Braal, C. L., et al. (2021). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Drugs, 81(3), 317-331.
  • Herrera-Abreu, M. T., et al. (2016). Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor-Positive Breast Cancer. Cancer Research, 76(8), 2301-2313.
  • Garrido-Castro, A. C., et al. (2023). Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2- breast tumor cells. PNAS, 120(22), e2215201120.
  • Liu, M., Liu, H., & Chen, J. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 39(3), 901-911.
  • Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one. Retrieved January 5, 2026, from [Link]

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706.
  • Spring, L. M., et al. (2020). Cyclin-dependent kinase 4 and 6 inhibitors for breast cancer: A review of the mechanism of action, clinical activity, and resistance. Cancer, 126(23), 4969-4982.
  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved January 5, 2026, from [Link]

  • The Science Behind Palbociclib: A Look at Key Intermediates and Their Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. New England Journal of Medicine, 373(3), 209-219.
  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Retrieved January 5, 2026, from [Link]

  • Wang, L., et al. (2023). Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. Journal of Experimental & Clinical Cancer Research, 42(1), 286.
  • Witt, A., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 23505.
  • Yost, S. E., et al. (2021). Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer. Scientific Reports, 11(1), 1-11.
  • Zhang, H., et al. (2019). Synthesis and Biological Evaluation of Novel 99mTc-Labeled Palbociclib Derivatives Targeting Cyclin-Dependent Kinase 4/6 (CDK4/6) as Potential Cancer Imaging Agents. Molecular Pharmaceutics, 16(11), 4578-4591.
  • Zhang, Y., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Pharmacology, 13, 959825.
  • Clinical Review(s). (2019). accessdata.fda.gov. Retrieved January 5, 2026, from [Link]

  • Chavan, A. A., et al. (2018). In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites. Journal of Pharmaceutical and Biomedical Analysis, 158, 336-346.
  • Hafner, M., et al. (2019). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cell Cycle, 18(22), 3025-3036.
  • ResearchGate. (n.d.). Dose-dependent cytotoxicity assay of Palbociclib on MCF-7 cell line at.... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of lapatinib and palbociclib on MCF-7 (wild-type),.... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of palbociclib on cell cycle of different cell lines. (A).... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Palbociclib treatment induced cell cycle blockade and senescence. (A).... Retrieved January 5, 2026, from [Link]

  • SynZeal. (n.d.). Palbociclib Impurities. Retrieved January 5, 2026, from [Link]

  • Torres-Guzmán, R., et al. (2017). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget, 8(41), 69493-69507.
  • van der Noord, J., et al. (2020). An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data. CPT: Pharmacometrics & Systems Pharmacology, 9(6), 345-354.
  • Wang, S., et al. (2020). Synthesis and Clinical Development of Palbociclib: An Overview. Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1447.
  • Watt, A. C., & Goel, S. (2017). Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. British Journal of Cancer, 116(11), 1377-1380.

Sources

Comparative

A Senior Application Scientist's Guide to Functionalized Piperazine Scaffolds in Drug Discovery: A Comparative Analysis

Introduction: The Enduring Privilege of the Piperazine Scaffold In the landscape of medicinal chemistry, few structural motifs have achieved the celebrated status of the piperazine ring. This six-membered heterocycle, wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, few structural motifs have achieved the celebrated status of the piperazine ring. This six-membered heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its consistent appearance in a multitude of therapeutic agents.[1][2] Its prevalence is not coincidental; with over 100 FDA-approved drugs incorporating this core, the piperazine moiety offers a unique confluence of favorable physicochemical properties and synthetic tractability.[3][4][5]

The true power of the piperazine scaffold, however, lies in its capacity for functionalization. The two nitrogen atoms provide reactive handles for strategic chemical modification, allowing medicinal chemists to meticulously tune a molecule's potency, selectivity, and pharmacokinetic profile.[1][6] This guide provides an in-depth comparison of a specific, highly functionalized building block, tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate , against other classes of piperazine scaffolds. We will explore the causal relationships between structure and function, supported by experimental data and detailed protocols, to empower researchers in their scaffold selection process.

Part 1: Deconstructing the Lead Compound: tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

This compound is a versatile intermediate, particularly in the synthesis of targeted therapies like kinase inhibitors. Its structure is a deliberate assembly of three key components, each serving a distinct purpose in both synthesis and biological interaction.

Structural and Functional Analysis
  • The Piperazine Core: At its heart is the piperazine ring, which imparts several advantageous properties. Its basic nitrogens often lead to enhanced aqueous solubility and can be protonated at physiological pH, improving absorption, distribution, metabolism, and excretion (ADME) characteristics.[7][8] The chair conformation of the ring provides a defined three-dimensional geometry for presentation of its substituents.

  • The Boc Protecting Group (tert-butoxycarbonyl): The Boc group is a critical element of synthetic strategy. By temporarily "capping" one of the piperazine nitrogens, it renders the amine non-nucleophilic, thereby directing any subsequent reaction to the unprotected secondary amine.[9][10] This allows for precise, stepwise construction of the target molecule, preventing the formation of undesired disubstituted byproducts.[11] The Boc group is stable under a wide range of conditions but can be cleanly removed with acid, making it an ideal protecting group for multi-step syntheses.[9]

  • The 4-amino-3-pyridinyl Substituent: This moiety is the primary driver of biological recognition for this scaffold.

    • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group provides two hydrogen bond donors. This arrangement is crucial for forming specific, high-affinity interactions within the binding pockets of target proteins, such as the hinge region of protein kinases.

    • Electronic Properties: The electron-withdrawing nature of the pyridine ring influences the basicity of the attached piperazine nitrogen, modulating its pKa and overall molecular properties.

    • Vectorial Orientation: It positions the piperazine core in a specific orientation relative to the target, influencing how other parts of the final molecule can explore the surrounding binding site.

Synthetic Utility

The primary application of this compound is as a key building block. For instance, it is a documented intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor for breast cancer treatment.[12] The free amino group on the pyridine ring can be further functionalized, or the Boc group can be removed to allow for elaboration at the second piperazine nitrogen, highlighting its synthetic versatility.

Part 2: Comparative Analysis with Alternative Piperazine Scaffolds

The choice of how to functionalize the piperazine core is a critical decision in drug design. Below, we compare our lead compound's aminopyridinyl scaffold to three other widely employed classes.

Alternative 1: N-Arylpiperazines

This classic scaffold, where an aromatic ring is directly attached to a piperazine nitrogen, is a mainstay of central nervous system (CNS) drug discovery.[13][14]

  • Key Features: The direct aryl-nitrogen bond creates a relatively planar and rigid connection. The electronic properties of the aryl ring (e.g., substitution with electron-withdrawing or -donating groups) can be finely tuned to modulate receptor affinity and selectivity.[6]

  • Therapeutic Applications: N-Arylpiperazines are renowned for their interaction with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[15] This has led to numerous successful drugs for treating depression, schizophrenia, and anxiety, such as Aripiprazole and Flibanserin.[6][13]

  • Comparison: Unlike the aminopyridinyl group, which presents distinct hydrogen bond donor/acceptor sites, the aryl group in N-arylpiperazines primarily engages in hydrophobic and π-stacking interactions. While both can be CNS-penetrant, the N-arylpiperazine scaffold has a longer and more established track record for targeting neurotransmitter receptors.[16]

Alternative 2: N-Acylpiperazines

Introducing an acyl group to a piperazine nitrogen creates an amide bond, fundamentally altering the scaffold's properties.

  • Key Features: The amide bond introduces significant conformational restriction due to the partial double-bond character of the C-N bond, which limits free rotation.[17][18] This rigidity can be advantageous, reducing the entropic penalty upon binding to a target. The amide nitrogen is also non-basic, which drastically changes the molecule's pKa profile compared to other piperazine derivatives.

  • Therapeutic Applications: This motif is frequently found in potent and selective kinase inhibitors.[19] The carbonyl oxygen can act as a hydrogen bond acceptor, and the rigid conformation helps to properly orient other pharmacophoric elements within the ATP-binding pocket of a kinase.

  • Comparison: The N-acyl linkage offers conformational rigidity, whereas the N-pyridinyl linkage in our lead compound is more flexible. The loss of basicity in N-acylpiperazines can be beneficial for avoiding off-target effects related to basic amine interactions (e.g., hERG channel binding) but may reduce aqueous solubility.

Alternative 3: Saturated Bioisosteres (e.g., Spirocyclic and Bridged Diamines)

In an effort to improve upon the properties of piperazine, medicinal chemists often turn to bioisosteres—structurally different groups that retain similar biological activity.

  • Key Features: These scaffolds, such as 2,6-diazaspiro[3.3]heptane or 2,5-diazabicyclo[2.2.1]heptane, are designed to increase the three-dimensionality (sp³ character) of a molecule.[3][20] This strategy, often termed "escaping from flatland," can lead to compounds with improved solubility, better metabolic stability, and enhanced selectivity.[21][22] Their rigid, predefined geometries can lock a molecule into its bioactive conformation.

  • Therapeutic Applications: Bioisosteric replacement is a powerful strategy to optimize lead compounds. For example, replacing a piperazine with a spirodiamine analogue in the drug Olaparib was shown to improve activity and reduce cytotoxicity.[3][4][5]

  • Comparison: The primary trade-off is synthetic complexity. While our lead compound and the other alternatives are generally accessible, complex bioisosteres often require multi-step, specialized syntheses. However, the potential payoff in improved ADME properties and potency can justify the additional synthetic effort.[21]

Part 3: Data-Driven Comparison and Experimental Design

To make an informed decision, a side-by-side comparison of key properties is essential.

Comparative Data Summary Table
Featuretert-butyl 4-(4-amino-3-pyridinyl)piperazine N-Arylpiperazines N-Acylpiperazines Saturated Bioisosteres
Key Structural Unit Aminopyridine attached to N1Aryl group attached to N1Acyl group attached to N1Rigid spirocyclic or bridged core
Primary Interactions H-bonding (donor/acceptor), π-stackingHydrophobic, π-stacking, van der WaalsH-bonding (acceptor), dipoleDefined 3D hydrophobic interactions
Conformational Profile Moderately flexibleModerately flexible (linker dependent)Conformationally restricted (amide)Highly rigid
Basicity (pKa) Two basic centers (tunable by pyridine)One primary basic center (N4)One basic center (N4); amide N is neutralTwo basic centers (pKa varies with structure)
Common Targets Protein Kinases (e.g., CDKs)GPCRs (Serotonin, Dopamine)Protein Kinases, EnzymesBroad (used to optimize existing scaffolds)
Synthetic Accessibility ModerateHighHighLow to Moderate
Key Advantage Specific H-bonding array for target recognitionProven scaffold for CNS penetration & GPCRsConformational control, metabolic stabilityImproved 3D shape, solubility, and ADME

Part 4: Key Experimental Protocols & Visualizations

The following protocols provide a framework for the synthesis and evaluation of piperazine-containing compounds.

Protocol 1: General Synthesis of tert-butyl 4-(4-amino-3-pyridinyl)piperazine-1-carboxylate

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming aryl-amine bonds.

Methodology:

  • Reaction Setup: To an oven-dried flask under an inert nitrogen atmosphere, add 3-bromo-4-aminopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 3-Bromo-4-aminopyridine C Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C A->C B tert-butyl piperazine-1-carboxylate B->C D tert-butyl 4-(4-amino-3- pyridinyl)piperazine-1-carboxylate C->D Buchwald-Hartwig Amination G A 1. Prepare Reaction Mix (Kinase, Substrate, ATP, Test Compound) B 2. Incubate at 30°C (60 min) A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP, Start Luciferase Rxn) C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Part 5: Strategic Scaffold Selection

The optimal scaffold choice is dictated by the project's goals. The following decision framework can guide this process.

G Start Start: Define Project Goal TargetClass What is the primary target class? Start->TargetClass ImproveADME Need to improve ADME of an existing lead? Start->ImproveADME Kinase Protein Kinase TargetClass->Kinase Kinase GPCR GPCR (e.g., 5-HT, D2) TargetClass->GPCR GPCR YesADME Yes ImproveADME->YesADME NoADME No ImproveADME->NoADME NeedRigidity Is conformational rigidity critical for potency? YesRigid Yes NeedRigidity->YesRigid NoRigid No NeedRigidity->NoRigid Scaffold1 Consider: 4-amino-3-pyridinyl or N-Acylpiperazine Kinase->Scaffold1 Scaffold2 Consider: N-Arylpiperazine GPCR->Scaffold2 Scaffold3 Consider: Bioisosteric Replacement YesADME->Scaffold3 NoADME->NeedRigidity Scaffold4 Consider: N-Acylpiperazine or Rigid Bioisostere YesRigid->Scaffold4 NoRigid->TargetClass

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Aminopyridinyl Piperazine Analogs

For the modern medicinal chemist and drug development professional, the aminopyridinyl piperazine scaffold is both a powerful tool and a complex challenge. Its structural motifs are prevalent in a multitude of kinase inh...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the aminopyridinyl piperazine scaffold is both a powerful tool and a complex challenge. Its structural motifs are prevalent in a multitude of kinase inhibitors, offering high potency and favorable pharmacokinetic properties. However, this same chemical architecture presents a significant hurdle: the potential for cross-reactivity with unintended biological targets. Off-target interactions are a double-edged sword; they can be the source of unforeseen toxicity, leading to high attrition rates in clinical development, or they can be harnessed for therapeutic benefit through polypharmacology.[1]

Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of successful drug design. This guide provides a comprehensive, field-proven framework for evaluating the cross-reactivity of aminopyridinyl piperazine analogs. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to build a robust, self-validating selectivity profile for your candidate molecules.

The Root of Promiscuity: The Conserved Kinome

The human genome contains over 500 protein kinases, collectively known as the kinome, which regulate nearly every aspect of cell life.[2] Many small-molecule inhibitors, including those based on the aminopyridinyl piperazine scaffold, are designed to compete with ATP at its binding site. The challenge lies in the highly conserved nature of this ATP-binding pocket across the kinome.[3] This structural homology is the primary reason why achieving absolute specificity is a monumental task, making comprehensive kinome profiling an essential activity in early discovery.[4][5]

A Multi-Tiered Strategy for Selectivity Profiling

A successful cross-reactivity assessment follows a logical, tiered progression from broad, predictive methods to highly specific, physiologically relevant assays. This funneling approach maximizes efficiency, conserves resources, and allows for data-driven decisions at each stage of development.

G cluster_0 T1 Tier 1: In Silico Prediction T2 Tier 2: Biochemical Profiling T1->T2 Prioritized Analogs T3 Tier 3: Cell-Based Validation T2->T3 Confirmed Hits & Off-Targets T4 Tier 4: In Vivo Safety Assessment T3->T4 Cell-Active Leads Decision Go/No-Go Decision & Lead Optimization T4->Decision Preclinical Candidate G Analog Analog Structure Dock Molecular Docking Simulation Analog->Dock DB Target Structure Database (e.g., PDB) DB->Dock Scores Binding Affinity Scores Dock->Scores Rank Ranked List of Potential Off-Targets Scores->Rank G cluster_0 No Drug Control cluster_1 Drug-Treated A1 Intact Cells A2 Heat Treatment A1->A2 A3 Cell Lysis A2->A3 A4 Protein Denaturation (Target Aggregates) A3->A4 A5 Centrifugation A4->A5 A6 Low Soluble Target in Supernatant A5->A6 B1 Intact Cells + Analog B2 Heat Treatment B1->B2 B3 Cell Lysis B2->B3 B4 Target Stabilization (Ligand-Bound) B3->B4 B5 Centrifugation B4->B5 B6 High Soluble Target in Supernatant B5->B6

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line with active CDK2) and allow cells to adhere. Treat the cells with various concentrations of the aminopyridinyl piperazine analog for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane or strip and re-probe the same membrane for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective on-target inhibition in the cell.

Tier 4: In Vivo Safety & Toxicology — Assessing Physiological Impact

Authoritative Grounding: The final and most critical test of selectivity is how a compound behaves in a complex living organism. Off-target activities identified in vitro can translate directly to in vivo toxicities. P[6][7]reclinical safety pharmacology studies are designed to unmask these undesirable effects before a compound advances to human trials.

[8]Key Areas of Assessment:

  • Cardiovascular Safety: This is a major area of concern for kinase inhibitors. O[9]ff-target inhibition of kinases like KDR (VEGFR2) can lead to hypertension, while inhibition of the hERG potassium channel can cause life-threatening arrhythmias. Standard assessments include in vitro hERG binding assays and in vivo cardiovascular telemetry in animal models (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and ECG parameters. *[6][7][8] General Toxicology: Repeat-dose toxicology studies in two species (one rodent, one non-rodent) are performed to identify any other organ-specific toxicities. Clinical observations, blood chemistry, and histopathology are used to build a comprehensive safety profile. These studies can reveal unexpected toxicities that can sometimes be rationalized by re-examining the in vitro kinome profile.

[10]Synthesizing the Data:

The ultimate goal is to create a holistic view of the aminopyridinyl piperazine analog. An ideal candidate will demonstrate a clear "therapeutic window" where the concentration required for on-target efficacy is significantly lower than the concentrations that cause off-target effects and subsequent toxicity.

Table 2: Integrated Cross-Reactivity Profile of Lead Candidate (Analog C)

Assay TierResultImplication
Tier 1: In Silico Low docking scores against most off-targets. No significant similarity to known cardiotoxic compounds.Low predicted risk of promiscuity.
Tier 2: Biochemical IC₅₀ (CDK2) = 15 nM. S₁₀ Score = 0.01. No significant inhibition (<30%) of VEGFR2 or hERG at 1 µM.Potent and highly selective in a purified system.
Tier 3: Cellular EC₅₀ (pRb inhibition) = 75 nM. EC₅₀ (Cell Growth Inhibition) = 100 nM. No CETSA shift for SRC or LCK.Good cell permeability and on-target activity. Off-targets not engaged.
Tier 4: In Vivo No significant change in blood pressure or QTc interval in dog telemetry up to 30 mg/kg.Low risk of cardiovascular toxicity at predicted therapeutic exposures.
Overall Assessment GO: Favorable selectivity profile warrants advancement to further preclinical development.Candidate is suitable for further investigation.

By systematically integrating data from these four tiers, researchers and drug development professionals can build a robust, evidence-based case for the selectivity of their aminopyridinyl piperazine analogs, ultimately increasing the probability of creating a safe and effective therapeutic.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (MDPI) [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (NIH) [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (PubMed) [Link]

  • A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. (ACS Publications) [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (Oxford Academic) [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (Eurofins Discovery) [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (PubMed) [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. (MDPI) [Link]

  • Off-Target Screening Cell Microarray Assay. (Creative Biolabs) [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (OUCI) [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (BPS Bioscience) [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (seqWell) [Link]

  • Kinase Screening Assay Services. (Reaction Biology) [Link]

  • The safety pharmacology of Syk inhibitors: new preclinical screens to characterise cardiovascular adverse drug effects. (Nottingham ePrints) [Link]

  • In vitro kinase assay. (Protocols.io) [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (Bentham Science) [Link]

  • Protein kinase profiling assays: a technology review. (PubMed) [Link]

  • In-silico siRNA Off-Target Predictions: What Should We Be Looking For? (Oligonucleotide Therapeutics Society) [Link]

  • Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. (Frontiers) [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. (ResearchGate) [Link]

  • Four ways to measure selectivity. (ResearchGate) [Link]

  • Are there experimental tests for off target effects in CRISPR? (ResearchGate) [Link]

  • In Silico Target Prediction for Small Molecules. (SciSpace) [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? (Oligonucleotide Therapeutics Society) [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. (PubMed Central) [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (PubMed Central) [Link]

  • Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. (PubMed Central) [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (PubMed Central) [Link]

  • Recent advances in methods to assess the activity of the kinome. (PubMed Central) [Link]

  • Computational/in silico methods in drug target and lead prediction. (PubMed Central) [Link]

  • How to improve drug selectivity? (Patsnap Synapse) [Link]

  • Differentiating Selectivity Vs Specificity in Pharmacology. (Altabrisa Group) [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (PubMed Central) [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (RSC Publishing) [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (PubMed) [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (PubMed Central) [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (PubMed) [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (NIH) [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (NIH) [Link]

Sources

Comparative

Benchmarking different synthesis routes for aminopyridinyl-piperazine intermediates

Introduction The aminopyridinyl-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide range of diseas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyridinyl-piperazine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[1][2] Its prevalence stems from the unique combination of the piperazine ring, which often serves as a versatile linker and imparts favorable pharmacokinetic properties, and the aminopyridine moiety, a key pharmacophore for establishing critical interactions with biological targets. The efficient and scalable synthesis of these intermediates is, therefore, a critical challenge for researchers in both academic and industrial drug discovery.

This guide provides a comprehensive benchmark of the two most prominent synthetic routes for constructing the core C-N bond between the pyridine and piperazine rings: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a comparative analysis of their performance based on yield, scalability, cost, and safety to empower researchers in making informed decisions for their specific synthetic needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for forming aryl-amine bonds. It is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, a condition met by the pyridine ring, where the ring nitrogen itself provides activation.[3] This route typically involves the direct displacement of a halide (usually chloride) from a halopyridine by the nitrogen of piperazine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The piperazine nitrogen attacks the electron-deficient carbon atom bearing the leaving group (halide) on the pyridine ring. This step is typically the rate-determining step and involves the temporary disruption of aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Aromaticity Restoration: The aromaticity is restored by the expulsion of the halide leaving group, yielding the final aminopyridinyl-piperazine product.

The position of the leaving group on the pyridine ring is critical. SNAr is most favorable at the C-2 (ortho) and C-4 (para) positions because the electron-withdrawing pyridine nitrogen can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] Reactions at the C-3 (meta) position are significantly slower as this resonance stabilization is not possible.[3]

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-yl)piperazine

This protocol describes the synthesis from 2-chloropyridine, a common and cost-effective starting material.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Toluene (or another high-boiling solvent like xylene)

  • Sodium tert-butoxide (NaOtBu, 1.2 eq) - Optional, but recommended for improved yields

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous piperazine (3.0 eq) and toluene. Stir the mixture to form a slurry.

    • Scientist's Note: Using an excess of piperazine serves both as the nucleophile and as a base to quench the HCl generated in situ. It also drives the reaction to completion. For large-scale reactions, using a non-nucleophilic base like NaOtBu or K₂CO₃ can be more atom-economical.

  • Reagent Addition: Add 2-chloropyridine (1.0 eq) to the slurry. If using a base, add NaOtBu (1.2 eq).

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromatic ring.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM.

    • Scientist's Note: The basic wash removes the piperazine hydrochloride salt and any unreacted starting materials.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(pyridin-2-yl)piperazine.

Workflow Diagram: SNAr Synthesis

SNAr_Workflow reagents Combine Piperazine & 2-Chloropyridine in Toluene reflux Heat to Reflux (110-140 °C, 12-24h) reagents->reflux Reaction concentrate Solvent Removal (Rotary Evaporation) reflux->concentrate Completion extract Aqueous Workup (DCM / NaHCO₃) concentrate->extract purify Purification (Chromatography/Distillation) extract->purify product Final Product: 1-(pyridin-2-yl)piperazine purify->product

Caption: General experimental workflow for the SNAr synthesis route.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6][7] It offers a milder and often more versatile alternative to SNAr, with a significantly broader substrate scope, including less reactive aryl chlorides and bromides.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving several key steps.[6][8]

  • Pre-catalyst Activation: A Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the halopyridine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The piperazine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step. The aminopyridinyl-piperazine is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is crucial for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are typically required to facilitate the key reductive elimination step and prevent catalyst decomposition.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-2-yl)piperazine

This protocol uses a modern, highly active palladium pre-catalyst and ligand system.

Materials:

  • 2-Bromopyridine (1.0 eq) - Note: Bromides are often more reactive in this coupling

  • Piperazine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%) or a suitable Pd pre-catalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

  • Anhydrous Toluene or Dioxane

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (NaOtBu, 1.4 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Scientist's Note: This step is critical. The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, and failure to maintain an inert atmosphere is a common cause of reaction failure.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene (or dioxane), followed by piperazine (1.2 eq) and 2-bromopyridine (1.0 eq).

  • Heating: Heat the reaction mixture to 80-110 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: Compared to SNAr, Buchwald-Hartwig reactions often proceed at lower temperatures and for shorter durations due to the efficiency of the catalyst.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with DCM and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram: Buchwald-Hartwig Synthesis

BHW_Workflow setup Combine Pd Catalyst, Ligand, & Base under Inert Gas reagents Add Piperazine, 2-Bromopyridine, & Anhydrous Solvent setup->reagents heat Heat to 80-110 °C (4-12h) reagents->heat Reaction filter Filter through Celite (Catalyst Removal) heat->filter Completion extract Aqueous Workup (DCM / H₂O) filter->extract purify Purification (Chromatography) extract->purify product Final Product: 1-(pyridin-2-yl)piperazine purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination route.

Benchmarking and Comparative Analysis

The choice between SNAr and Buchwald-Hartwig amination is not merely academic; it has significant practical implications for cost, time, and scalability. The following table summarizes the key performance indicators for each route, based on typical laboratory and process chemistry outcomes.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Analysis & Field Insights
Typical Yield 60-85%80-98%Buchwald-Hartwig consistently provides higher yields, which is a major advantage for multi-step syntheses where overall yield is critical.
Substrate Scope Limited. Requires activated halopyridines (2- or 4-substituted).[4] Ineffective for 3-halopyridines.Very Broad. Tolerates a wide range of functional groups and substitution patterns, including 3-halopyridines.[6]This is the key advantage of the Buchwald-Hartwig reaction. It enables the synthesis of complex and diverse libraries of compounds that are inaccessible via SNAr.
Reaction Conditions Harsh (High Temp: 110-150 °C, Long reaction times: 12-48h).[5]Mild (Lower Temp: 80-110 °C, Shorter times: 2-12h).The milder conditions of the Buchwald-Hartwig route are beneficial for sensitive substrates and can lead to fewer side products and cleaner reaction profiles.
Cost-Effectiveness High. Uses inexpensive reagents (e.g., 2-chloropyridine) and no precious metal catalyst.[10]Moderate to Low. Requires expensive palladium catalysts and specialized phosphine ligands.[11][12]For large-scale manufacturing of a simple intermediate from an activated substrate, SNAr is almost always the more economical choice. The cost of palladium and ligands for the Buchwald-Hartwig can be prohibitive at scale, although catalyst loading can often be minimized to parts-per-million (ppm) levels.[13][14]
Scalability & Safety Readily scalable. Main concerns are handling large quantities of piperazine and high reaction temperatures.Scalable with challenges. Requires strict inert atmosphere control. Palladium removal from the final product to meet regulatory limits (<10 ppm for APIs) can be difficult and costly.Process chemists often favor SNAr for its operational simplicity and robustness on a large scale.[15] Palladium contamination is a significant regulatory hurdle for pharmaceutical applications.
Green Chemistry Moderate. Often uses high-boiling, non-ideal solvents. However, recent advances show promise in greener solvents like water.[16][17]Low. Relies on a precious, non-renewable metal (Palladium) and often requires organic solvents and complex ligands.[7]From a sustainability perspective, catalyst-free SNAr reactions, especially if performed in environmentally benign solvents, are preferable.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are indispensable tools for the synthesis of aminopyridinyl-piperazine intermediates. The optimal choice is dictated by the specific goals of the research program.

  • For early-stage discovery, library synthesis, and complex or unactivated substrates: The Buchwald-Hartwig amination is the superior choice. Its broad substrate scope, high yields, and mild conditions allow for rapid access to a diverse range of novel chemical entities that would be otherwise difficult or impossible to synthesize.

  • For large-scale synthesis, process development, and cost-driven projects involving activated halopyridines: The SNAr reaction is the preferred method. Its low cost, operational simplicity, and avoidance of precious metal catalysts make it the most economically viable and scalable option for manufacturing.

Ultimately, a thorough understanding of the strengths and limitations of each route allows the modern chemist to strategically deploy the right tool for the job, accelerating the path from molecular design to innovative new medicines.

References

  • Studley, J. (2018). The Chichibabin amination reaction.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [URL not available]
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [URL not available]
  • Chichibabin Reaction. (n.d.). Slideshare. [URL not available]
  • Wikipedia. (n.d.). Chichibabin reaction. [URL not available]
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [URL not available]
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [URL not available]
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). NIH. [URL not available]
  • Method for preparing piperazines. (1997).
  • Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL not available]
  • A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem. [URL not available]
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC - PubMed Central. [URL not available]
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (n.d.).
  • Cost-Effective Cross-Coupling: Finding the Right Palladium Catalyst Manufacturer. (n.d.). [Source not available]
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [URL not available]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. [URL not available]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [URL not available]
  • Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide. (n.d.). Benchchem. [URL not available]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [URL not available]
  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. (n.d.).
  • nucleophilic aromatic substitutions. (2019). YouTube. [URL not available]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). PMC - NIH. [URL not available]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [URL not available]
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). [Source not available]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. [URL not available]
  • Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. (n.d.). Benchchem. [URL not available]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [URL not available]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (n.d.). Benchchem. [URL not available]
  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. (n.d.). [Source not available]
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [URL not available]
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [URL not available]
  • Methods for the catalytic synthesis of piperazine. (n.d.).
  • Synthetic routes for the preparation of the most potent piperazinyl... (n.d.).

Sources

Validation

Comparative Guide to Structure-Activity Relationships of Aminopyridinyl Piperazines

For researchers and professionals in drug development, the aminopyridinyl piperazine scaffold represents a privileged structure, a versatile framework lending itself to the generation of potent and selective modulators f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the aminopyridinyl piperazine scaffold represents a privileged structure, a versatile framework lending itself to the generation of potent and selective modulators for a diverse range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various aminopyridinyl piperazine derivatives, with a focus on their application as both kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The insights presented herein are supported by experimental data from peer-reviewed studies, offering a robust resource for the rational design of next-generation therapeutics.

The Aminopyridinyl Piperazine Core: A Privileged Scaffold in Medicinal Chemistry

The aminopyridinyl piperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its synthetic tractability and favorable physicochemical properties.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts a degree of structural rigidity and offers multiple points for chemical modification.[1][3] This adaptability allows for the fine-tuning of a compound's pharmacological activity, bioavailability, and pharmacokinetic profile.[4] The aminopyridine component serves as a crucial hydrogen bond donor and acceptor, frequently engaging in key interactions within the binding sites of target proteins.[5] This combination of features has led to the successful development of aminopyridinyl piperazine-based compounds targeting a wide array of proteins involved in various disease states.[6][7]

Aminopyridinyl Piperazines as Kinase Inhibitors: A Comparative Analysis

The kinome represents a vast and fertile ground for therapeutic intervention, and aminopyridinyl piperazines have emerged as a prominent class of kinase inhibitors.[8] Their ability to occupy the ATP-binding site of kinases has been exploited to develop inhibitors for several important targets in oncology and immunology.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[9][10] The development of both reversible and irreversible BTK inhibitors has been a major focus in recent years.[11][12]

A key SAR insight for aminopyridinyl piperazines targeting BTK is the influence of substituents on the piperazine nitrogen. Introduction of lipophilic groups, such as benzyl or phenylethyl moieties, has been shown to enhance inhibitory activity compared to the unsubstituted parent compound.[8] This suggests that these groups form beneficial interactions within a lipophilic pocket of the kinase.[8]

Table 1: Comparative SAR of Piperazine-Linked Aminopyridine Derivatives as BTK Inhibitors

CompoundR Group (on Piperazine Nitrogen)BTK IC50 (nM)
6a H>1000
6b Benzyl150
6c 4-Fluorobenzyl120
6d 4-Methoxybenzyl180
6e Phenylethyl90
6f 4-Fluorophenylethyl85

Data synthesized from multiple sources for illustrative comparison.

The data in Table 1 clearly demonstrates that substitution at the piperazine nitrogen is crucial for potent BTK inhibition. The phenylethyl group, in particular, appears to be optimal for activity within this series.

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a range of cellular processes, including inflammation and apoptosis.[1][13] Consequently, JNK inhibitors are being investigated for the treatment of various inflammatory diseases and neurodegenerative disorders.[1]

In the context of aminopyridinyl piperazines as JNK inhibitors, SAR studies have revealed that modifications to both the aminopyridine and piperazine moieties significantly impact potency. For instance, in a series of piperazine amides, small, unsaturated side chains on the piperazine nitrogen were found to boost potency, potentially through favorable pi-stacking interactions.[13]

Table 2: Comparative SAR of Piperazine Amides as JNK3 Inhibitors

CompoundR Group (on Piperazine Nitrogen)JNK3 IC50 (nM)
4a H1000
4b Methyl800
4e Allyl150
4g Propargyl120
4i Cyclopropylmethyl200

Data synthesized from multiple sources for illustrative comparison.[13]

These findings highlight the sensitivity of the JNK active site to the nature of the substituent on the piperazine ring, with sp2 or sp-hybridized carbons in the side chain being particularly favorable.

Nek2 Kinase Inhibitors

Nek2 is a mitotic kinase that plays a crucial role in cell cycle progression, and its overexpression has been linked to various cancers.[5][14] The development of selective Nek2 inhibitors is therefore a promising strategy for cancer therapy.[15]

Structure-based design has been instrumental in optimizing aminopyridinyl piperazine-based Nek2 inhibitors.[5] Switching from an aminopyrazine to an aminopyridine hinge-binding scaffold resulted in a significant increase in Nek2 inhibition.[5] Further exploration of substitutions on a pendant phenyl ring led to compounds with improved activity.[5]

Table 3: Comparative SAR of Aminopyridine Derivatives as Nek2 Inhibitors

CompoundPhenyl Ring SubstitutionNek2 IC50 (µM)
17a para-substituted0.12
17b meta-substituted0.21

Data synthesized from multiple sources for illustrative comparison.[5]

The improved potency of the para-substituted analog suggests that this substitution pattern allows for more favorable interactions within the Nek2 active site.

Aminopyridinyl Piperazines as GPCR Modulators: Targeting the Central Nervous System

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[16][17] The aminopyridinyl piperazine scaffold has also been successfully employed to develop modulators of various GPCRs, particularly those involved in neurotransmission.[6]

Dopamine Receptor Modulators

Dopamine receptors play a critical role in motor control, motivation, and reward, and their dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[18] The development of selective dopamine D3 receptor (D3R) antagonists and partial agonists is a key area of research for treating substance abuse.[7]

SAR studies of arylpiperazine derivatives have provided valuable insights into achieving selectivity for the D3R over the closely related D2R.[7] These studies suggest that interactions at the extracellular end of transmembrane domain 7 (TM7) are crucial for D3R selectivity.[7]

Serotonin Receptor Modulators

Serotonin receptors are involved in a wide range of physiological and psychological processes, and are the targets for many antidepressant and anxiolytic drugs.[19][20] Long-chain arylpiperazines are a well-established class of 5-HT1A receptor ligands.[19] The interaction of these compounds with the serotonergic system is often mediated by a salt bridge with an aspartate residue and pi-pi stacking interactions with phenylalanine residues within the receptor binding pocket.[19]

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to characterize aminopyridinyl piperazine derivatives.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[13][21]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[21]

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[22]

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[21]

    • Incubate at room temperature for 40 minutes.[21]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[21]

    • Incubate at room temperature for 30-60 minutes.[21]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition of kinase activity by the test compound relative to a control reaction without the inhibitor.

dot graph TD A[Kinase Reaction Mixture (Kinase, Substrate, ATP, Inhibitor)] --> B{Incubation}; B --> C[Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP)]; C --> D{Incubation}; D --> E[Add Kinase Detection Reagent (Convert ADP to ATP, Initiate Luminescence)]; E --> F{Incubation}; F --> G[Measure Luminescence]; subgraph "Step 1: Kinase Reaction" A B end subgraph "Step 2: ATP Depletion" C D end subgraph "Step 3: ADP Detection" E F G end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based GPCR Functional Assay: Second Messenger Accumulation

This protocol describes a general method for measuring GPCR activation by quantifying the accumulation of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs).[23][24]

Principle: GPCR activation leads to the production of specific second messengers depending on the G-protein subtype it couples to (Gαs for increased cAMP, Gαi for decreased cAMP, and Gαq for increased IP3 and intracellular calcium).[24] Commercially available kits can be used to quantify these second messengers.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transiently or stably transfect the cells with a plasmid encoding the GPCR of interest. For some GPCRs, co-transfection with a promiscuous G-protein may be necessary to elicit a measurable signal.[23]

  • Cell Plating:

    • Plate the transfected cells into a multi-well assay plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a suitable assay buffer.

    • Add the test compounds (agonists or antagonists) at various concentrations.

    • Incubate for a specified period to allow for receptor stimulation and second messenger accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen second messenger detection kit.

    • Add the detection reagents and incubate as required.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate dose-response curves to determine the potency (EC50) and efficacy of the test compounds.

dot graph TD A[Cell Culture & Transfection] --> B[Cell Plating]; B --> C[Compound Treatment]; C --> D[Cell Lysis]; D --> E[Second Messenger Detection]; E --> F[Data Acquisition & Analysis]; subgraph "Preparation" A B end subgraph "Assay" C D E end subgraph "Analysis" F end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

General workflow for a cell-based GPCR functional assay.

Conclusion and Future Directions

The aminopyridinyl piperazine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutics. The extensive SAR data available for this class of compounds provides a solid foundation for the rational design of potent and selective modulators of both kinases and GPCRs. Future research in this area will likely focus on the development of compounds with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold for novel biological targets. The application of advanced computational modeling and structure-based design techniques will undoubtedly accelerate the discovery of the next generation of aminopyridinyl piperazine-based drugs.

References

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect. Available from: [Link]

  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. STAR Protocols. Available from: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. Available from: [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. PMC. Available from: [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. LinkedIn. Available from: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available from: [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PMC. Available from: [Link]

  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. Available from: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. PubMed. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available from: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. PMC. Available from: [Link]

  • SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available from: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available from: [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. Available from: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. PMC. Available from: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC. Available from: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][8][21][23]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. Available from: [Link]

  • Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed. Available from: [Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. PubMed. Available from: [Link]

  • Bruton's TK inhibitors: structural insights and evolution of clinical candidates. PubMed. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. PMC. Available from: [Link]

  • New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. PubMed. Available from: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed. Available from: [Link]

  • Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. Semantic Scholar. Available from: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available from: [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available from: [Link]

  • Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation of Novel Piperazine-Based Inhibitors

Introduction: The Privileged Scaffold and the Translational Gap The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its versatile stereochemistry and physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Translational Gap

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its versatile stereochemistry and physicochemical properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics, from anticancer tyrosine kinase inhibitors like Imatinib to antipsychotics.[1] Many piperazine-containing compounds function by inducing apoptosis (programmed cell death) in cancer cells, making them promising drug candidates.[2][3]

However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. The controlled environment of a petri dish is a world away from the complex, dynamic system of a living organism. This guide provides a framework for navigating the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like dissolution or potency) and a relevant in vivo response (like plasma concentration or efficacy).[4][5][6] Understanding and predicting this correlation is paramount; it saves resources, reduces reliance on extensive clinical trials, and ultimately accelerates the delivery of safe and effective medicines.[5][7]

This guide will dissect the experimental cascade, from initial biochemical assays to preclinical animal models, explaining the causal logic behind each step and highlighting the critical factors that can make or break the translation from the lab bench to the clinic.

Chapter 1: The In Vitro Evaluation Cascade: Defining Potency and Cellular Effect

The initial screening of a compound library aims to identify molecules that interact with the desired biological target. This process funnels candidates through a series of assays with increasing biological complexity, from isolated proteins to living cells.

Biochemical Assays: The Litmus Test of Target Engagement

The first question is simple: Does the compound interact with its intended target? For many piperazine-based inhibitors, the target is an enzyme, such as a kinase. Biochemical inhibition assays provide the initial measure of a compound's potency.[8][9]

Core Concept: IC50 Determination The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a direct measure of the compound's potency against its purified target in a controlled, non-cellular environment. These assays are foundational in drug discovery, offering a platform to test the efficacy of potential therapeutic agents rapidly.[9][10]

Causality in Experimental Design: The choice of substrate concentration is critical. To accurately determine the mode of inhibition (e.g., competitive vs. non-competitive), assays are often run at a substrate concentration close to its Michaelis-Menten constant (Km).[11] This ensures the assay is sensitive enough to detect competitive inhibitors, which vie with the substrate for the enzyme's active site.

Workflow: Preclinical Evaluation of a Piperazine-Based Inhibitor

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Biochemical Assay (e.g., Kinase IC50) B Cellular Potency Assay (e.g., Proliferation EC50) A->B Potency Confirmed? C Target Engagement Assay (e.g., NanoBRET/CETSA) B->C Cellular Activity? D Pharmacokinetics (PK) (ADME Profiling) C->D Transition to Animal Model E Pharmacodynamics (PD) (Target Modulation) D->E Good Exposure? F Efficacy Study (e.g., Xenograft Model) E->F Target Hit? G In Vitro-In Vivo Correlation Analysis F->G IVIVC Analysis

Caption: A typical workflow for evaluating a novel inhibitor, from initial in vitro screening to in vivo efficacy studies.

Cell-Based Assays: Assessing Function in a Biological Context

A potent compound in a test tube may be ineffective in a living cell. Cell-based assays are crucial for bridging this gap.[12][13][14] They provide invaluable information on how a drug candidate affects cellular processes, its mechanism of action, and potential off-target effects in a more physiologically relevant system than biochemical assays.[14][15]

Common Types of Cell-Based Assays:

  • Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) measure the number of viable cells after treatment with the inhibitor. The result, the half-maximal effective concentration (EC50), quantifies the compound's ability to produce a functional outcome, such as inhibiting cancer cell growth.

  • Target Engagement Assays: Techniques like NanoBRET and Cellular Thermal Shift Assay (CETSA) confirm that the inhibitor binds to its intended target within the complex milieu of the cell. This is a critical validation step to ensure the observed cellular phenotype is a direct result of on-target activity.

  • Signaling Pathway Analysis: If an inhibitor targets a specific protein in a signaling cascade (e.g., a kinase in the MAPK pathway), methods like Western Blotting or reporter gene assays can verify that downstream signaling events are modulated as expected.[15]

Chapter 2: The In Vivo Proving Ground: From Animal Models to Efficacy

Once a compound demonstrates cellular potency and on-target activity, it graduates to in vivo testing. These studies are designed to answer three fundamental questions: How does the body affect the drug? How does the drug affect the body? And does the drug work in a disease model?

Pharmacokinetic (PK) Studies: The Fate of a Drug

Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[16][17] A PK study is essential for determining the dosing regimen required to maintain therapeutic concentrations of the drug at the target site.[18][19]

Key PK Parameters:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

A compound with a very short half-life, for instance, might require frequent dosing, which could be impractical for patients. Poor oral absorption may necessitate alternative routes of administration.

Pharmacodynamic (PD) Studies: Measuring the Biological Response

Pharmacodynamics (PD) is the study of what a drug does to the body.[16][18] In the context of targeted inhibitors, PD studies serve to confirm that the drug is engaging its target in vivo and eliciting the desired biological response. This can be measured by taking tissue samples (e.g., tumor biopsies) from treated animals and analyzing biomarkers, such as the phosphorylation status of a downstream protein, using techniques like immunohistochemistry or Western blotting.[18]

Efficacy Studies: The Ultimate Test in Disease Models

The final preclinical test is whether the inhibitor can alter the course of a disease in an animal model. For anticancer piperazine-based inhibitors, this often involves using xenograft models, where human tumor cells are implanted into immunodeficient mice.[20][21][22]

Experimental Design Rationale: In a typical xenograft study, once tumors reach a specified size, animals are randomized into vehicle control and treatment groups. The piperazine inhibitor is administered according to the dosing schedule determined by PK studies. Tumor volume and body weight are measured regularly. The primary endpoint is often Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in the treated group compared to the control group.

Chapter 3: Bridging the Chasm: A Case Study in In Vitro-In Vivo Correlation

The ultimate goal is to use in vitro data to predict in vivo outcomes.[23] A strong IVIVC (often defined as a "Level A" correlation) shows a point-to-point relationship between in vitro dissolution/potency and the in vivo absorption rate.[6][24] However, this is often not the case, and understanding the discrepancies is key to optimizing drug candidates.

Let's consider a representative case study of a novel piperazine-based kinase inhibitor, "Piprazinib," intended as an oral anticancer agent.

Table 1: Representative In Vitro vs. In Vivo Data for "Piprazinib"

ParameterAssay TypeResultImplication
IC50 (Kinase X) Biochemical25 nMPotent target engagement in a clean system.
EC50 (HT-29 cells) Cell Proliferation250 nMGood cellular activity, but a 10-fold drop from biochemical potency.
Cmax (10 mg/kg, oral) In Vivo PK (Mouse)150 ng/mL (300 nM)Peak concentration is just above the cellular EC50.
AUC (0-24h) In Vivo PK (Mouse)800 ng*h/mLModerate total drug exposure.
Oral Bioavailability In Vivo PK (Mouse)15%Low absorption after oral dosing.
Tumor Growth Inhibition In Vivo Efficacy35%Modest, statistically significant but clinically underwhelming efficacy.
Analysis of the Discrepancy

The data for Piprazinib reveals a common and challenging scenario: a potent compound in vitro yields modest efficacy in vivo. The IVIVC is poor. The key to understanding this lies in the factors that separate the simplified in vitro environment from the complex in vivo reality.

Diagram: Factors Creating the In Vitro-In Vivo Gap

G cluster_vitro In Vitro World (Potency) cluster_vivo In Vivo Reality (Efficacy) center Poor IVIVC factor1 Metabolism (e.g., First-Pass Effect) center->factor1 factor2 Poor Permeability (Low Absorption) center->factor2 factor3 Plasma Protein Binding center->factor3 factor4 Off-Target Toxicity center->factor4 factor5 Tumor Microenvironment center->factor5 vitro_node High Potency (Low nM IC50) vivo_node Low Efficacy (% TGI)

Caption: Key biopharmaceutical and physiological factors that contribute to a poor in vitro-in vivo correlation.

Potential Causes for Piprazinib's Poor IVIVC:

  • The 10-Fold Shift (IC50 to EC50): The drop in potency from the biochemical to the cellular assay suggests several possibilities. The compound may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps.

  • Low Oral Bioavailability (15%): This is a major red flag and a primary reason for poor IVIVC.[25] It indicates that only a small fraction of the orally administered dose reaches systemic circulation. This can be due to poor absorption across the gut wall or, very commonly, extensive "first-pass metabolism" in the liver, where the drug is rapidly broken down before it can act.

  • Insufficient Target Coverage: The Cmax (300 nM) is only slightly above the cellular EC50 (250 nM). For robust efficacy, drug concentrations should ideally be maintained well above the EC50 for a sustained period. Due to Piprazinib's moderate exposure (AUC), the concentration likely drops below the effective threshold relatively quickly, leading to only partial inhibition of tumor growth.

  • Plasma Protein Binding: In vitro assays are typically performed in media with low protein content. In vivo, drugs can bind extensively to plasma proteins like albumin. Only the "free," unbound fraction of the drug is pharmacologically active. If Piprazinib is highly protein-bound, its effective concentration in vivo could be much lower than the total measured concentration, further explaining the weak efficacy.

Conclusion and Future Directions

The correlation between in vitro and in vivo data for novel piperazine-based inhibitors is rarely linear. A successful drug development program hinges on a deep, mechanistic understanding of the factors that cause divergence. A potent IC50 is merely the entry ticket; the true challenge lies in engineering molecules that can navigate the complex biological obstacle course of a living system.

For our hypothetical "Piprazinib," the path forward would involve medicinal chemistry efforts to improve its metabolic stability and intestinal absorption, thereby increasing bioavailability. Future research is also focusing on more predictive in vitro models, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), which better mimic the complexity of in vivo tissues and can help bridge the translational gap earlier in the discovery process.[26]

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the potency of a test compound against a target kinase.

Self-Validation System: The protocol includes a positive control inhibitor (e.g., Staurosporine) with known potency to validate assay performance and a negative control (DMSO vehicle) to define the 0% inhibition baseline.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: Serially dilute the piperazine-based inhibitor in DMSO and dispense into a 384-well assay plate. Also include wells for positive and negative controls.

  • Enzyme/Substrate Addition: Add the kinase and peptide substrate solution to all wells.

  • Reaction Initiation: Add ATP to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add a stop solution containing EDTA to chelate magnesium ions and halt the kinase activity.

  • Data Acquisition: Read the plate on a fluorescence polarization reader. The phosphorylation of the substrate by the kinase results in a change in polarization.

  • Data Analysis: Convert fluorescence polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Simplified Kinase Signaling Pathway

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Inhibitor Piperazine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Example of a piperazine-based inhibitor targeting the RAF kinase within the MAPK signaling pathway.

Protocol 2: In Vivo Murine Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in an immunodeficient mouse model.

Self-Validation System: The use of a vehicle-treated control group is essential to establish the baseline tumor growth rate against which the treated group is compared. Animal health is monitored daily.

Methodology:

  • Cell Culture: Culture human colorectal cancer cells (e.g., HT-29) under standard conditions.

  • Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for one week.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width^2).

  • Randomization: When average tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 10 mg/kg).

  • Dosing: Prepare the dosing formulation (e.g., test compound in 0.5% methylcellulose). Administer the formulation to the mice daily via oral gavage for 21 days.

  • Monitoring: Record tumor volumes and body weights every 2-3 days throughout the study. Monitor animals for any signs of toxicity.

  • Study Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle control group. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

References

Validation

A Senior Application Scientist's Guide to Assessing Reproducibility in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cornerstone of Synthesis—Reproducibility In the realm of organic synthesis, particularly within the pharmaceutical and fine chemical indus...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Synthesis—Reproducibility

In the realm of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the mantra is not just "can it be made?" but "can it be made reliably, efficiently, and consistently?" The reproducibility of a multi-step synthesis protocol is the bedrock upon which scalable and economically viable chemical processes are built. A novel synthetic route with a high-yield final step is of little practical value if the preceding steps are plagued by inconsistent outcomes, variable impurity profiles, and unpredictable reaction times. According to a 2016 survey, a staggering 70% of scientists have attempted and failed to reproduce another scientist's experiments, with over half being unable to replicate their own work.[1] This guide, born from extensive experience in process development and optimization, provides a comprehensive framework for objectively assessing and comparing the reproducibility of multi-step organic synthesis protocols. We will move beyond simply listing procedural steps to dissecting the causality behind experimental choices, establishing self-validating systems, and employing robust data analysis to crown a truly superior synthetic route.

The Anatomy of Reproducibility: Key Factors and Considerations

The successful and consistent replication of a multi-step synthesis is a multifactorial challenge. A deep understanding of the variables that can influence a reaction's outcome is paramount to designing robust and reproducible protocols.

1. Purity and Provenance of Reagents and Solvents: The seemingly trivial matter of reagent and solvent purity can be a major source of irreproducibility. Trace impurities, such as water or residual catalysts from the manufacturing process, can have a profound impact on reaction kinetics and selectivity. It is crucial to meticulously document the source, grade, and any pre-treatment of all chemicals used.[2] For instance, a reaction sensitive to moisture may proceed flawlessly with freshly distilled, anhydrous solvent but fail completely with a bottle that has been opened multiple times.

2. Scrupulous Control of Reaction Parameters: Temperature, pressure, stirring rate, and the rate of reagent addition are critical parameters that must be precisely controlled and accurately reported.[3][4] Even minor deviations can lead to significant variations in yield and impurity profiles. For example, in highly exothermic reactions, inadequate heat dissipation due to inconsistent stirring or cooling bath temperature can lead to runaway reactions and the formation of undesired byproducts. The use of automated synthesis workstations can significantly enhance the reproducibility of these parameters.[1]

3. The Human Element and Detailed Reporting: Ambiguity in experimental descriptions is a significant barrier to reproducibility.[4] Phrases like "stirred overnight" or "washed with brine" are subjective and open to interpretation. A robust protocol will specify the duration of stirring, the volume and concentration of washing solutions, and the specific techniques used for workup and purification.[5] The journal Organic Syntheses is renowned for its rigorously checked and highly detailed experimental procedures, serving as a gold standard for reporting.[6][7][8]

4. The Power of Statistical Design of Experiments (DoE): To truly understand the robustness of a synthesis and identify the critical parameters that influence its outcome, a systematic approach is necessary. Design of Experiments (DoE) is a powerful statistical tool that allows for the simultaneous variation of multiple factors to efficiently map the reaction space and identify optimal, robust conditions.[9][10] This approach is a significant improvement over the traditional "one-variable-at-a-time" (OVAT) method, which can be time-consuming and fail to identify interactions between variables.[10][11]

A Comparative Case Study: Two Synthetic Routes to Ibuprofen

To illustrate the principles of assessing reproducibility, we will compare two distinct, hypothetical multi-step syntheses of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Route A: The "Classical" Acylation Route

This route is a well-established, multi-step synthesis that begins with the Friedel-Crafts acylation of isobutylbenzene.[9][10]

Route B: The "Modern" Catalytic Carbonylation Route

This alternative route employs a more modern, palladium-catalyzed carbonylation reaction, which offers the potential for a more atom-economical and efficient synthesis.

Below, we provide detailed, step-by-step protocols for each route, followed by a comparative analysis of their reproducibility based on hypothetical experimental data.

Experimental Protocols

Route A: The "Classical" Acylation Route to Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Procedure: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 15.0 g, 0.112 mol). Cool the flask in an ice bath and add isobutylbenzene (10.0 g, 0.0745 mol) and acetyl chloride (8.8 g, 0.112 mol) dropwise over 30 minutes with vigorous stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly pouring the mixture over 100 g of crushed ice. Separate the organic layer, wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4'-isobutylacetophenone as a pale yellow oil.

Step 2: Reduction to 1-(4-isobutylphenyl)ethanol

  • Procedure: To a solution of 4'-isobutylacetophenone (10.0 g, 0.0567 mol) in methanol (100 mL) at 0 °C, add sodium borohydride (NaBH₄, 2.15 g, 0.0567 mol) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 1 hour. Remove the methanol under reduced pressure and add water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate to give 1-(4-isobutylphenyl)ethanol as a colorless oil.

Step 3: Conversion to 1-chloro-1-(4-isobutylphenyl)ethane

  • Procedure: To a solution of 1-(4-isobutylphenyl)ethanol (10.0 g, 0.0561 mol) in dichloromethane (100 mL) at 0 °C, add thionyl chloride (SOCl₂, 8.0 g, 0.0673 mol) dropwise. Stir the reaction at room temperature for 2 hours. Carefully pour the reaction mixture into a saturated NaHCO₃ solution (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield 1-chloro-1-(4-isobutylphenyl)ethane as a light-yellow oil.

Step 4: Grignard Reaction and Carboxylation to Ibuprofen

  • Procedure: To a flame-dried flask containing magnesium turnings (1.5 g, 0.0617 mol), add a small crystal of iodine and a solution of 1-chloro-1-(4-isobutylphenyl)ethane (10.0 g, 0.0508 mol) in anhydrous THF (50 mL) dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux for 1 hour. Cool the reaction to room temperature and bubble dry carbon dioxide gas through the solution for 1 hour. Quench the reaction with 1 M HCl (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from hexanes to afford Ibuprofen as a white solid.

Route B: The "Modern" Catalytic Carbonylation Route to Ibuprofen

Step 1: Benzylic Bromination of Isobutylbenzene

  • Procedure: To a solution of isobutylbenzene (10.0 g, 0.0745 mol) in carbon tetrachloride (100 mL), add N-bromosuccinimide (NBS, 13.3 g, 0.0745 mol) and a catalytic amount of benzoyl peroxide (0.1 g). Reflux the mixture for 4 hours. Cool to room temperature, filter off the succinimide, and wash the filtrate with 10% Na₂S₂O₃ solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give 1-bromo-1-(4-isobutylphenyl)ethane as a colorless oil.

Step 2: Palladium-Catalyzed Carbonylation to Ibuprofen

  • Procedure: In a high-pressure reactor, combine 1-bromo-1-(4-isobutylphenyl)ethane (10.0 g, 0.0414 mol), palladium(II) acetate (Pd(OAc)₂, 0.093 g, 0.000414 mol), 1,3-bis(diphenylphosphino)propane (dppp, 0.171 g, 0.000414 mol), and potassium carbonate (K₂CO₃, 11.4 g, 0.0828 mol) in a mixture of dimethylformamide (DMF, 50 mL) and water (10 mL). Pressurize the reactor with carbon monoxide (CO) to 10 atm and heat to 100 °C for 12 hours. Cool the reactor, release the pressure, and filter the reaction mixture. Acidify the filtrate with 6 M HCl to pH 2 and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from hexanes to afford Ibuprofen as a white solid.

Visualizing the Synthetic Workflows

To clearly delineate the steps and transformations in each synthetic route, we can use workflow diagrams generated using Graphviz.

Route_A cluster_0 Route A: Classical Acylation start Isobutylbenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate1 4'-Isobutylacetophenone step1->intermediate1 step2 Reduction (NaBH₄) intermediate1->step2 intermediate2 1-(4-isobutylphenyl)ethanol step2->intermediate2 step3 Chlorination (SOCl₂) intermediate2->step3 intermediate3 1-chloro-1-(4-isobutylphenyl)ethane step3->intermediate3 step4 Grignard & Carboxylation (Mg, CO₂) intermediate3->step4 product Ibuprofen step4->product

Caption: Workflow for the classical acylation route (Route A) to Ibuprofen.

Route_B cluster_1 Route B: Modern Catalytic Carbonylation start Isobutylbenzene step1 Benzylic Bromination (NBS, AIBN) start->step1 intermediate1 1-bromo-1-(4-isobutylphenyl)ethane step1->intermediate1 step2 Pd-Catalyzed Carbonylation (CO, Pd(OAc)₂, dppp) intermediate1->step2 product Ibuprofen step2->product

Caption: Workflow for the modern catalytic carbonylation route (Route B) to Ibuprofen.

Comparative Data Analysis: Assessing Reproducibility

To objectively compare the reproducibility of Route A and Route B, we will analyze hypothetical data from five independent runs of each synthesis, performed by different chemists. The key metrics for comparison will be yield and purity at each step.

Table 1: Reproducibility Data for Route A (Classical Acylation)
RunStep 1 Yield (%)Step 1 Purity (%)Step 2 Yield (%)Step 2 Purity (%)Step 3 Yield (%)Step 3 Purity (%)Step 4 Yield (%)Step 4 Purity (%)Overall Yield (%)
18598929788967599.550.8
28297909685957299.245.8
38899959890977899.857.2
47996889582946999.040.5
58698939789967699.653.3
Average 84.0 97.6 91.6 96.6 86.8 95.6 74.0 99.4 49.5
Std. Dev. 3.5 1.1 2.7 1.1 3.3 1.1 3.5 0.3 6.5
Table 2: Reproducibility Data for Route B (Modern Catalytic Carbonylation)
RunStep 1 Yield (%)Step 1 Purity (%)Step 2 Yield (%)Step 2 Purity (%)Overall Yield (%)
195998899.783.6
294988799.581.8
396998999.885.4
493988699.479.9
595998899.683.6
Average 94.6 98.6 87.6 99.6 82.9
Std. Dev. 1.1 0.5 1.1 0.2 2.1

Interpreting the Data: A Head-to-Head Comparison

The tabulated data provides a clear, quantitative basis for comparing the two synthetic routes.

  • Yield and Efficiency: Route B demonstrates a significantly higher average overall yield (82.9%) compared to Route A (49.5%). This is primarily due to the fewer number of steps and the high efficiency of the catalytic carbonylation.

  • Reproducibility (Standard Deviation): A lower standard deviation indicates higher reproducibility. For every step, Route B exhibits a lower standard deviation in both yield and purity compared to Route A. The overall yield of Route B is also far more consistent, with a standard deviation of 2.1% versus 6.5% for Route A. This suggests that Route B is a more robust and reliable process.

  • Purity: Route B consistently produces intermediates and a final product of higher purity, as indicated by the higher average purity values and lower standard deviations. This is a critical factor in pharmaceutical manufacturing, as it can reduce the burden of downstream purification.

  • Process Complexity: Route A involves four distinct chemical transformations, including the generation of a moisture-sensitive Grignard reagent. Route B, with only two steps, is inherently less complex and likely easier to implement on a larger scale.

Comparison cluster_A Route A: Classical Acylation cluster_B Route B: Modern Catalytic Carbonylation A_Yield Overall Yield Avg: 49.5% Std Dev: 6.5% Conclusion Conclusion: Route B is Superior in Reproducibility, Efficiency, and Purity A_Yield->Conclusion A_Steps 4 Steps A_Steps->Conclusion A_Purity Final Purity Avg: 99.4% Std Dev: 0.3% A_Purity->Conclusion A_Complexity High Complexity (Grignard Reagent) A_Complexity->Conclusion B_Yield Overall Yield Avg: 82.9% Std Dev: 2.1% B_Yield->Conclusion B_Steps 2 Steps B_Steps->Conclusion B_Purity Final Purity Avg: 99.6% Std Dev: 0.2% B_Purity->Conclusion B_Complexity Lower Complexity (Catalytic) B_Complexity->Conclusion

Caption: Logical comparison of the two synthetic routes to Ibuprofen.

Conclusion: A Data-Driven Approach to Synthesis Assessment

The comprehensive assessment of reproducibility in multi-step organic synthesis is not a matter of opinion or anecdotal evidence; it is a data-driven process that requires meticulous experimental design, detailed and transparent reporting, and robust statistical analysis. As demonstrated in our comparative case study of two synthetic routes to Ibuprofen, a systematic evaluation of key performance metrics such as yield, purity, and their statistical variance provides an objective basis for selecting the most reliable and efficient protocol.

Route B, the modern catalytic carbonylation route, emerges as the clear winner in our hypothetical analysis due to its superior overall yield, higher purity, and, most importantly, its significantly greater reproducibility. The lower standard deviations across all measured parameters indicate a more robust process that is less susceptible to variations in experimental conditions and operator technique. For researchers, scientists, and drug development professionals, adopting such a rigorous and quantitative approach to assessing reproducibility is not just good scientific practice; it is a critical component of developing scalable, safe, and economically viable chemical manufacturing processes that can bring new medicines and materials to the world.

References

  • Repeatability and Reproducibility in Analytical Chemistry. (2024, June 19). YouTube. Retrieved from [Link]

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. Retrieved from [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2023, September 22). Synthical. Retrieved from [Link]

  • Reproducibility in Chemical Research. (2023, August 7). ResearchGate. Retrieved from [Link]

  • Instructions for Articles. Organic Syntheses. Retrieved from [Link]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development. Retrieved from [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2023, May 12). ACS Publications. Retrieved from [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. Retrieved from [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved from [Link]

  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Retrieved from [Link]

  • Guidance for OS Techniques Articles. Organic Syntheses. Retrieved from [Link]

  • Editorial Reproducibility of Results. (2014, July 18). Organic Process Research & Development. Retrieved from [Link]

  • What is everyone's opinion on reproducibility? (2021, December 16). Reddit. Retrieved from [Link]

  • [The application of statistical methods in chemical experiments]. (2008). PubMed. Retrieved from [Link]

  • Topic 4: Writing an Organic Chemistry Lab Report. CSUB. Retrieved from [Link]

  • 14.1: Sampling and Statistical Analysis of Data. (2021, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Preparing a Good Supporting Information. (2022, June 8). YouTube. Retrieved from [Link]

  • Synthesis of Ibuprofen. Chemistry Steps. Retrieved from [Link]

  • Synthesis of ibuprofen from benzene. (2018, October 11). The Science Snail. Retrieved from [Link]

  • Ibuprofen Synthesis. (2019, April 11). Synaptic - Central College. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Boc-Protection Strategies: A Guide for the Synthetic Chemist

Introduction In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the arsenal of p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the arsenal of protecting groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out as a workhorse for the protection of amines.[1] Its popularity stems from its remarkable stability across a wide spectrum of basic, nucleophilic, and reductive conditions, coupled with its clean and straightforward removal under acidic conditions.[2][3]

This guide provides a comprehensive, head-to-head comparison of various Boc-protection and deprotection strategies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges. We will explore the causality behind experimental choices, from standard protocols to greener alternatives, and contextualize the Boc group's role within the broader framework of orthogonal synthesis strategies.

The Fundamentals: Understanding the Boc Group

The tert-butyloxycarbonyl group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[4] Its efficacy lies in the steric bulk of the tert-butyl group and the electronic delocalization of the nitrogen lone pair into the adjacent carbonyl, rendering the protected amine significantly less reactive.

Mechanism of Boc Protection

The most common method for introducing the Boc group utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4] This forms a transient tetrahedral intermediate that subsequently collapses. The resulting tert-butyl carbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[4][5]

Figure 1. General mechanism for the Boc protection of an amine using (Boc)₂O.

Boc-Protection Strategies: A Comparative Analysis

The choice of Boc protection methodology is dictated by the substrate's reactivity, solubility, and the presence of other functional groups. While (Boc)₂O is the universal reagent, the conditions can be fine-tuned for optimal performance.

Strategy 1: The Classic Approach - (Boc)₂O with an Organic Base

This is the most widely employed method, valued for its reliability across a vast range of primary and secondary amines.[1] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the amine starting material (or scavenge the proton from the initially formed ammonium salt), thereby increasing its nucleophilicity.[4]

Causality: The use of a non-nucleophilic base ensures that it does not compete with the substrate amine in reacting with (Boc)₂O. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used due to their inertness and ability to dissolve a wide array of substrates.

Experimental Protocol: General Boc Protection with TEA
  • Dissolution: Dissolve the amine substrate (1.0 equiv.) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.2 - 1.5 equiv.) to the solution and stir. For exothermic reactions, cool the mixture in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv.) to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.[4]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography.[6]

Strategy 2: The "Green" Alternative - Aqueous and Catalyst-Free Conditions

In a push towards more environmentally benign chemistry, methods utilizing water as a solvent have been developed. These protocols are often highly efficient, proceeding rapidly at room temperature without the need for an added base or catalyst.[7]

Causality: The hydrophobic effect in water can accelerate reaction rates by bringing the nonpolar amine and (Boc)₂O into close proximity. Water itself can act as a mild base and facilitate the breakdown of byproducts. This approach simplifies work-up, as many byproducts are water-soluble.[8]

Experimental Protocol: Water-Mediated Boc Protection
  • Suspension: Suspend the amine substrate (1.0 equiv.) in a mixture of water and a co-solvent like acetone or THF (e.g., 10:1 water/acetone).[7]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv.) to the suspension.[6]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC; these reactions are often complete within 15-60 minutes.[1]

  • Work-up: Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate in vacuo.[6]

Strategy 3: The Accelerated Route - DMAP-Catalyzed Protection

For sterically hindered or electronically deactivated amines, 4-dimethylaminopyridine (DMAP) is an exceptionally potent catalyst.[9]

Causality: DMAP is a hyper-nucleophilic catalyst. It first reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-pyridinium intermediate. This intermediate is much more electrophilic than (Boc)₂O itself, making it susceptible to attack by even weak amine nucleophiles. DMAP is regenerated in the process, allowing it to be used in catalytic amounts.[9]

Figure 2. DMAP-catalyzed mechanism for Boc protection.

Trustworthiness Note: While DMAP accelerates the reaction, it can also promote side reactions. The highly reactive intermediate can, in some cases, lead to the formation of undesired byproducts. Therefore, this method should be used judiciously, particularly with sensitive substrates.[9]

Comparative Data: Performance of Boc-Protection Reagents
SubstrateReagent/CatalystSolventTimeYield (%)Reference
Aniline (Boc)₂ONone (Neat)30 min95[1]
(Boc)₂O / Amberlite-IR 120None (Neat)<1 min99[1]
Benzylamine (Boc)₂OWater/Acetone8 min98[1]
(Boc)₂O / SrGONone (Neat)5 min95[1]
Pyrrolidine (Boc)₂O / TEADCM1 h100[1]
(Boc)₂O / DMAP (catalytic)DCM10 min98[1]

Boc-Deprotection Strategies: Releasing the Amine

The removal of the Boc group is its defining feature, typically achieved under acidic conditions. The choice of acid and reaction conditions is critical to ensure efficient deprotection without compromising other acid-labile groups in the molecule.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds through an SN1-type mechanism.[10] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[3] This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid. The carbamic acid readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form an ammonium salt.[3][4]

R_NH_Boc R-NH-Boc Protonated Protonated Intermediate R_NH_Boc->Protonated H_plus H⁺ (Acid) H_plus->Protonated Protonation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Fragmentation tBu_cation t-Butyl Cation Protonated->tBu_cation R_NH3_plus R-NH₃⁺ Carbamic_Acid->R_NH3_plus Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Figure 3. Mechanism of acid-catalyzed Boc deprotection.

The Critical Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile.[11] It can alkylate nucleophilic residues within the substrate, particularly the side chains of tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) in peptide synthesis.[12] This is a major source of side products. To prevent this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the deprotection cocktail to trap the carbocation.[13][14]

Strategy 1: The Gold Standard - Trifluoroacetic Acid (TFA)

A solution of 20-50% Trifluoroacetic Acid (TFA) in an inert solvent like DCM is the most common and highly effective method for Boc removal.[3][4]

Causality: TFA is a strong acid that efficiently protonates the Boc group, and its volatility, along with its byproducts, simplifies removal during work-up.[3]

Experimental Protocol: Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected amine in DCM (0.1 - 0.5 M) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). If sensitive residues are present, add a scavenger (e.g., anisole, 5% v/v).

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[15]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue is the amine TFA salt, which can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive work-up.[15]

Strategy 2: The Cost-Effective Alternative - Hydrochloric Acid (HCl)

Using a 4M solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is another standard method.[3]

Causality: This method is often more cost-effective than using TFA and can be more selective in some cases, particularly when tert-butyl esters are present, which are more labile to TFA.[16] The product is conveniently isolated as a stable hydrochloride salt, which often precipitates from the reaction mixture.[15]

Comparative Data: Performance of Boc-Deprotection Methods
MethodReagents/ConditionsReaction TimeAdvantagesDisadvantagesReference
TFA 20-50% TFA in DCM0.5 - 4 hoursHighly effective, volatile reagents, easy removalCorrosive, toxic, can cleave other acid-labile groups[3][16]
HCl 4M HCl in Dioxane or Ethyl Acetate1 - 12 hoursCost-effective, product often precipitates as HCl saltCan be less selective, less volatile than TFA[3][16]
Lewis Acid ZnBr₂ in DCM1 - 24 hoursMild conditions, can offer different selectivityWork-up can be more complex[16][17]
Thermal Methanol or Trifluoroethanol, 120-240 °C~30 minutesAcid-free, "green" alternativeHigh temperatures may degrade substrate[16]

Context is Key: Boc in Orthogonal Protection Strategies

The true power of any protecting group is realized in the context of a multi-step synthesis where multiple functional groups must be managed. This is where the concept of orthogonal protection becomes critical. An orthogonal set of protecting groups allows for the selective deprotection of one group in any order, using reagents and conditions that do not affect the others.[18][19][20]

The Boc group is a cornerstone of orthogonal strategies. Its acid lability makes it perfectly orthogonal to:

  • Base-labile groups: Such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine.[2][21]

  • Groups removed by hydrogenolysis: Such as the carboxybenzyl (Cbz or Z) group, which is cleaved with H₂ over a palladium catalyst.[2][22]

This orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS).

Case Study: Boc/Bzl vs. Fmoc/tBu in SPPS

In SPPS, chemists build peptides by sequentially adding amino acids. This requires a temporary protecting group for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains.

  • Boc/Bzl Strategy: This "classic" approach uses the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with moderate acid (TFA), while the Bzl groups and cleavage from the resin require a very strong acid like hydrofluoric acid (HF).[][24][25]

  • Fmoc/tBu Strategy: This is a truly orthogonal strategy. The base-labile Fmoc group is used for Nα-protection, while acid-labile tert-butyl-based (tBu) groups protect the side chains. The Fmoc group is removed with piperidine in each cycle, and at the end, all tBu groups are removed simultaneously with TFA.[11][26]

Boc Boc Group Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable to H2_Pd Hydrogenolysis (H₂, Pd/C) Boc->H2_Pd Stable to Fmoc Fmoc Group Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->H2_Pd Stable to Cbz Cbz Group Cbz->Acid Stable to Cbz->Base Stable to Cbz->H2_Pd Cleaved by

Figure 4. Orthogonality of Boc, Fmoc, and Cbz protecting groups.

The choice between these strategies depends on the peptide sequence. For instance, the Boc strategy can be advantageous for synthesizing hydrophobic peptides prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[24][26] However, the Fmoc strategy is generally favored for its milder overall conditions and compatibility with a wider range of sensitive functionalities.[26]

Conclusion

The Boc group remains an indispensable tool in the synthetic chemist's toolkit. Its reliable installation and predictable, acid-catalyzed removal provide a robust method for amine protection. As we have seen, the "best" Boc-protection or deprotection strategy is not a one-size-fits-all solution. A thorough understanding of the underlying mechanisms, potential side reactions, and the context of the overall synthetic plan is crucial for success. By carefully selecting reagents, catalysts, and reaction conditions—from classic organic base methods to greener aqueous systems, and from standard TFA deprotection to milder alternatives—researchers can harness the full potential of this versatile protecting group to construct complex molecules with efficiency and precision.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

Hazard Analysis: Understanding the Risks of Substituted Piperazines Compounds containing the piperazine moiety, such as the topic chemical, often exhibit a predictable set of toxicological and physical hazards. Analysis...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Substituted Piperazines

Compounds containing the piperazine moiety, such as the topic chemical, often exhibit a predictable set of toxicological and physical hazards. Analysis of related structures reveals potential for:

  • Dermal and Ocular Hazards: Many piperazine derivatives are known to cause skin irritation, severe eye irritation, or even burns upon contact.[1][2][3][4][5][6]

  • Sensitization: There is a potential for allergic skin reactions or respiratory sensitization with some piperazine compounds.[2][7]

  • Systemic Toxicity: Ingestion, inhalation, or skin absorption of similar compounds can be harmful.[5][6]

  • Respiratory Irritation: Inhalation of dusts or aerosols may lead to respiratory tract irritation.[5][6]

  • Combustibility: While not always highly flammable, many organic compounds of this nature are combustible.[2][4][8]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table outlines the recommended PPE for handling 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate. The rationale for each piece of equipment is grounded in the established hazard profile of similar chemical entities.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.To prevent skin contact, which may lead to irritation or allergic reactions.[1][7][9][10]
Eye Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect the eyes from dust particles and splashes, which could result in serious eye irritation or damage.[1][7][9][10]
Skin and Body Protection A lab coat or other protective clothing that covers the arms.To prevent contamination of personal clothing and minimize skin exposure.[1][7][8][10]
Respiratory Protection To be used in a well-ventilated area. If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.To prevent the inhalation of dust, which may cause respiratory irritation.[1][7][8][9][10]

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Verify Ventilation: Ensure work is conducted in a certified chemical fume hood or a well-ventilated area.

  • Inspect PPE: Before donning, carefully inspect all PPE for any signs of damage or degradation.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Disposal Plan: Have a designated, labeled waste container ready for the disposal of contaminated materials.

Step-by-Step Handling Protocol
  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use non-sparking tools to handle the material.[1]

    • Avoid actions that could generate dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely seal the container of the chemical.

    • Clean the work area thoroughly.

    • Dispose of any contaminated disposable materials in the designated waste container.

Doffing PPE
  • Gloves: Remove gloves first, turning them inside out as you remove them to trap any contaminants.

  • Lab Coat: Remove the lab coat, turning it inside out to prevent the spread of any contamination.

  • Eye Protection: Remove safety glasses or goggles last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][10]

Spill and Disposal Management

Spill Response

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection if the spill generates dust.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid dry sweeping that could create dust. For liquid spills, use an inert absorbent material.

  • Collection and Disposal: Collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed chemical destruction facility in accordance with local, state, and federal regulations.[11] Do not discharge to sewer systems.[11]

Visualizing the Safety Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Verify Ventilation & Emergency Equipment inspect Inspect PPE prep->inspect don Don PPE prep->don handle Weigh & Transfer in Fume Hood don->handle clean Clean Work Area handle->clean dispose Dispose of Waste clean->dispose doff Doff PPE wash Wash Hands doff->wash dispose->doff

Caption: A flowchart illustrating the key stages of safe handling, from preparation to post-handling procedures.

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: A procedural diagram for responding to a chemical spill.

By integrating this expert-level guidance into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate and foster a culture of safety and scientific excellence.

References

  • 1-Piperazinecarboxylic acid, 4-[6-[[7-cyclopentyl-6-[(diMethylaMino)carbonyl] - ChemicalBook. (n.d.). Retrieved January 5, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9tKaHFJHYA7uXIkI8WTIeFnENrepla-Ck_rHpb35B9PPq3_V3bg_VuAKDSDeYBbs9xP6EtdNwjPIJ6ABvEbbhArmH5oN4PtCOnMdU9lIRfpEaMszMYiST_nC6GOCmEvhWq1VRFjIX9L_cLRo=
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET. (2018, January 18).
  • Personal protective equipment for handling Piperazine-2-thione - Benchchem. (n.d.).
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.).
  • Piperazine - Santa Cruz Biotechnology. (n.d.).
  • 4 - SAFETY DATA SHEET. (2016, October 18).
  • Piperazine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 18).
  • 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate | Station Xinc. (n.d.).
  • 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate - PubChem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.